Imidazo[2,1-b]thiazol-6-ylmethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazol-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-3-5-4-9-1-2-10-6(9)8-5/h1-2,4H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSVDAKPQOFXKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405496 | |
| Record name | 1-(Imidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449799-30-8 | |
| Record name | 1-(Imidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[2,1-b][1,3]thiazol-6-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Biological Significance of Imidazo[2,1-b]thiazol-6-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities associated with the Imidazo[2,1-b]thiazole scaffold, with a specific focus on the Imidazo[2,1-b]thiazol-6-ylmethanamine derivative. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its broad spectrum of pharmacological activities.
Core Chemical and Physical Properties
The Imidazo[2,1-b]thiazole core is a fused bicyclic system consisting of an imidazole and a thiazole ring, which imparts unique chemical characteristics.[1] While specific experimental data for this compound is not extensively published, the properties of its hydrochloride salt and the parent scaffold provide valuable insights. The hydrochloride salt form is often utilized to enhance aqueous solubility.[1]
| Property | Value / Description | Source |
| IUPAC Name | imidazo[2,1-b][1][2]thiazol-6-ylmethanamine;hydrochloride | [3] |
| Molecular Formula | C₆H₈ClN₃S (for hydrochloride salt) | [1] |
| Molecular Weight | 189.67 g/mol (for Imidazo[2,1-b]thiazol-3-ylmethanamine HCl) | [4] |
| Parent Scaffold MW | 124.17 g/mol (for Imidazo[2,1-b]thiazole) | [5] |
| Appearance | Often synthesized as yellow or white crystalline powder (derivatives) | [6] |
| Solubility | The hydrochloride salt enhances solubility in water.[1] | [1] |
| Core Structure | A fused, planar, aromatic system composed of a five-membered imidazole ring and a five-membered thiazole ring.[4] | [4] |
Note: Data for the specific 6-ylmethanamine isomer is limited; properties of related isomers and derivatives are provided for reference.
Synthesis and Experimental Protocols
The synthesis of the Imidazo[2,1-b]thiazole scaffold is a well-established process in organic chemistry, typically involving cyclocondensation reactions.
General Synthesis Workflow
A common route to the Imidazo[2,1-b]thiazole core involves the reaction of 2-aminothiazole with an α-haloketone. The introduction of the methanamine group at the 6-position can be achieved through subsequent functionalization steps. A plausible synthetic pathway involves the formation of a 6-substituted precursor followed by reduction or amination.
References
- 1. Buy Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride | 1093630-29-5 [smolecule.com]
- 2. Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers | MDPI [mdpi.com]
- 3. CAS#:1093630-29-5 | Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride | Chemsrc [chemsrc.com]
- 4. Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride () for sale [vulcanchem.com]
- 5. Imidazo(2,1-b)thiazole | C5H4N2S | CID 817024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Conformation of Imidazo[2,1-b]thiazol-6-ylmethanamine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a detailed overview of the anticipated molecular structure and conformational properties of Imidazo[2,1-b]thiazol-6-ylmethanamine. Due to the current absence of a published crystal structure for this specific molecule, this guide leverages data from structurally related compounds and theoretical considerations to predict its key structural features.
Introduction
Imidazo[2,1-b]thiazole is a fused heterocyclic system that forms the core of various biologically active compounds with a wide range of therapeutic potential, including antitubercular, antifungal, antiviral, and anticancer activities. The substituent at the 6-position of this scaffold is known to significantly influence its biological activity. This compound, with a reactive methanamine group, represents a key intermediate or a pharmacophore for the development of novel therapeutic agents. Understanding its three-dimensional structure and conformational flexibility is crucial for structure-based drug design and for elucidating its mechanism of action.
Predicted Molecular Structure
While an experimental crystal structure for this compound is not currently available in the public domain, its structural parameters can be inferred from the crystallographic data of analogous compounds and from computational modeling studies. The core imidazo[2,1-b]thiazole ring system is expected to be nearly planar. For instance, the crystal structure of a related derivative, 6-(4-chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b][1][2][3]thiadiazole-5-carbaldehyde, reveals a high degree of planarity in the fused ring system.[1]
The following table summarizes the predicted bond lengths, bond angles, and torsional angles for the core Imidazo[2,1-b]thiazole ring and the methanamine substituent. These values are estimations based on standard bond lengths and angles for similar chemical environments and data from related crystal structures.
| Parameter Type | Atoms Involved | Predicted Value |
| Bond Lengths | ||
| C2-N3 | ~1.38 Å | |
| N3-C3a | ~1.39 Å | |
| C3a-S4 | ~1.75 Å | |
| S4-C5 | ~1.73 Å | |
| C5-C6 | ~1.37 Å | |
| C6-C7 | ~1.45 Å | |
| C7-N1 | ~1.39 Å | |
| N1-C2 | ~1.32 Å | |
| C3a-N1 | ~1.38 Å | |
| C6-C8 (exocyclic) | ~1.51 Å | |
| C8-N9 (exocyclic) | ~1.47 Å | |
| Bond Angles | ||
| N1-C2-N3 | ~115° | |
| C2-N3-C3a | ~108° | |
| N3-C3a-S4 | ~110° | |
| C3a-S4-C5 | ~90° | |
| S4-C5-C6 | ~112° | |
| C5-C6-C7 | ~108° | |
| C6-C7-N1 | ~107° | |
| C7-N1-C2 | ~109° | |
| C5-C6-C8 | ~125° | |
| C7-C6-C8 | ~127° | |
| C6-C8-N9 | ~112° | |
| Torsional Angles | ||
| C7-C6-C8-N9 | Variable (see section 3) | |
| C5-C6-C8-N9 | Variable (see section 3) |
Conformational Analysis
The conformational flexibility of this compound is primarily determined by the rotation around the C6-C8 single bond, which dictates the spatial orientation of the exocyclic methanamine group relative to the planar imidazo[2,1-b]thiazole ring.
The torsional angle (dihedral angle) defined by the atoms C7-C6-C8-N9 will be the key determinant of the molecule's conformation. Steric hindrance between the hydrogen atoms of the aminomethyl group and the atoms of the heterocyclic ring will influence the preferred rotational conformers. It is anticipated that the molecule will adopt a conformation that minimizes these steric clashes. Computational modeling, such as Density Functional Theory (DFT) calculations, would be instrumental in identifying the low-energy conformers and the rotational energy barrier.
Experimental Protocols for Structural Elucidation
This protocol outlines a standard procedure for obtaining the single-crystal X-ray structure of this compound.
-
Synthesis and Purification: Synthesize this compound following established synthetic routes for related imidazo[2,1-b]thiazole derivatives. Purify the compound to a high degree (>98%) using techniques such as column chromatography and recrystallization.
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or DMF/ethanol).[1] Vapor diffusion and cooling crystallization methods can also be employed.
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Data Collection: Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations. Use monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).
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Structure Solution and Refinement: Process the collected data (integration and scaling). Solve the crystal structure using direct methods or Patterson methods. Refine the structural model using full-matrix least-squares on F². Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.
-
Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, torsional angles, and packing interactions in the crystal lattice.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the conformation of molecules in solution.
-
Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.
-
1D NMR Spectra Acquisition: Record standard 1H and 13C NMR spectra to confirm the chemical structure.[3][4]
-
2D NMR Spectra Acquisition:
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COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for conformational analysis. The observation of through-space NOE/ROE correlations between the protons of the methanamine group and the protons on the imidazo[2,1-b]thiazole ring can provide information about the preferred orientation of the side chain.
-
-
Data Analysis and Conformational Modeling: Analyze the NOE/ROE data to derive distance restraints between protons. These experimental restraints can be used in conjunction with computational molecular mechanics or molecular dynamics simulations to generate a model of the predominant conformation in solution.
Visualizations
Caption: 2D structure of this compound.
Caption: Workflow for structural and conformational analysis.
References
- 1. The crystal structure of 6-(4-chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Imidazo[2,1-b]thiazol-6-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Imidazo[2,1-b]thiazol-6-ylmethanamine, a heterocyclic amine with significant potential in medicinal chemistry and drug discovery. The document details its chemical identity, synthesis, and known biological activities, with a focus on its derivatives that have been explored for various therapeutic applications.
Chemical Identity
IUPAC Name: (imidazo[2,1-b]thiazol-6-yl)methanamine
CAS Number: 449799-30-8
The hydrochloride salt of this compound, this compound hydrochloride, is also commonly referenced in scientific literature.
IUPAC Name (Hydrochloride): (imidazo[2,1-b]thiazol-6-yl)methanamine;hydrochloride
CAS Number (Hydrochloride): 1093630-29-5[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C6H7N3S | Generic |
| Molecular Weight | 153.21 g/mol | Generic |
| Molecular Formula (HCl) | C6H8ClN3S | [2] |
| Molecular Weight (HCl) | 189.67 g/mol | [2] |
Synthesis and Experimental Protocols
The synthesis of the imidazo[2,1-b]thiazole scaffold is a well-established process in medicinal chemistry.[3] A general synthetic pathway often involves the reaction of a 2-aminothiazole derivative with an α-halocarbonyl compound.
General Synthesis of Imidazo[2,1-b]thiazole Derivatives
A common method for the synthesis of the imidazo[2,1-b]thiazole core involves the cyclocondensation of 2-aminothiazole with an α-haloketone. The following is a representative protocol for the synthesis of a substituted imidazo[2,1-b]thiazole, which can be further modified to produce this compound.
Experimental Protocol: Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole
-
Preparation of α-bromo-4-(methylsulfonyl)acetophenone: 4-(Methylsulfonyl)acetophenone is brominated using bromine in chloroform at room temperature to yield α-bromo-4-(methylsulfonyl)acetophenone.
-
Cyclization: The resulting α-bromo-4-(methylsulfonyl)acetophenone is then treated with 2-aminothiazole to yield 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole.[2]
Further functionalization at the 6-position would be required to introduce the methanamine group. This could potentially be achieved through a multi-step process involving formylation followed by reductive amination.
Below is a visual representation of a general synthesis workflow for imidazo[2,1-b]thiazole derivatives.
Caption: General synthesis workflow for this compound.
Biological Activities and Potential Therapeutic Applications
The imidazo[2,1-b]thiazole scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[3] These include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5]
Anticancer Activity
Numerous derivatives of imidazo[2,1-b]thiazole have been investigated for their potential as anticancer agents.[6] A significant mechanism of action for some of these derivatives is the inhibition of tubulin polymerization, a critical process in cell division.
Quantitative Data on Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d) | A549 (Lung) | 1.08 | Tubulin polymerization inhibitor | [7] |
| Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d) | - | 1.68 | Tubulin polymerization inhibition | [7] |
| N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) | - | 0.08 | Selective COX-2 inhibitor | [2][8] |
| Imidazo[2,1-b]thiazole-based aryl hydrazone (9i) | MDA-MB-231 (Breast) | 1.65 | Induces apoptosis, G0/G1 cell cycle arrest | [9] |
| Imidazo[2,1-b]thiazole-based aryl hydrazone (9m) | MDA-MB-231 (Breast) | 1.12 | Induces apoptosis, G0/G1 cell cycle arrest | [9] |
Signaling Pathway: Inhibition of Tubulin Polymerization
Certain imidazo[2,1-b]thiazole derivatives exert their anticancer effects by binding to the colchicine binding site on β-tubulin. This interaction disrupts the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[7]
Caption: Signaling pathway for tubulin polymerization inhibition by imidazo[2,1-b]thiazole derivatives.
Antimicrobial Activity
Derivatives of imidazo[2,1-b]thiazole have also demonstrated promising activity against various microbial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Data on Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound Class | Microorganism | MIC90 (µg/mL) | Mechanism of Action | Reference |
| 5,6-dihydroimidazo[2,1-b]thiazoles | MRSA | 3.7 | Inhibition of DNA gyrase | [10][11] |
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of imidazo[2,1-b]thiazole derivatives is typically evaluated using standard methods such as the broth microdilution assay to determine the minimum inhibitory concentration (MIC).
-
Preparation of Bacterial Inoculum: A standardized suspension of the target microorganism (e.g., MRSA) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a multi-well plate containing growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for bacterial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Certain imidazo[2,1-b]thiazole derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.[2] This suggests their potential as a new class of anti-inflammatory agents with a potentially improved side-effect profile compared to non-selective NSAIDs.
Conclusion
This compound and its derivatives represent a versatile and promising scaffold in drug discovery. The core structure has been successfully modified to yield compounds with potent anticancer, antimicrobial, and anti-inflammatory activities. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will be crucial for the development of new therapeutic agents based on this privileged heterocyclic system.
References
- 1. 4-Imidazo[2,1-b]thiazole-1,4-DHPs and neuroprotection: preliminary study in hits searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride | 1093630-29-5 [smolecule.com]
- 5. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents | MDPI [mdpi.com]
- 6. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Scaffold: The Discovery and First Synthesis of Imidazo[2,1-b]thiazole Derivatives
A pivotal moment in medicinal chemistry, the discovery of the imidazo[2,1-b]thiazole scaffold and its first synthesis in the mid-1960s paved the way for the development of a new class of therapeutic agents. This technical guide delves into the historical context of this discovery, detailing the seminal synthetic routes and the initial biological findings that highlighted the potential of these compounds.
The journey of the imidazo[2,1-b]thiazole scaffold is intrinsically linked to the quest for effective anthelmintic agents. In 1966, a team of scientists at Janssen Pharmaceutica, led by Alfons H. M. Raeymaekers, published a landmark paper in the Journal of Medicinal Chemistry detailing the synthesis and potent broad-spectrum anthelmintic activity of a series of 6-arylimidazo[2,1-b]thiazole derivatives.[1] This publication marked the formal introduction of this heterocyclic system to the scientific community and laid the foundation for the development of the highly successful drug, Tetramisole.
While the Hantzsch thiazole synthesis, a long-established method for creating the thiazole ring, provided the conceptual groundwork, the work of Raeymaekers and his team was the first to specifically describe the construction and biological application of the fused imidazo[2,1-b]thiazole system.[2]
The First Synthesis: A Multi-Step Approach to a Potent Anthelmintic
The initial synthesis of the flagship compound, (±)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole, known as Tetramisole, was a multi-step process. The key innovation was the cyclization of a functionalized thiazolidine intermediate.
The general synthetic pathway developed by the Janssen team can be outlined as follows:
A crucial alternative and more direct approach, also explored in early research, involved the reaction of a pre-formed 2-aminothiazole with an α-haloketone. This method, a variation of the Hantzsch synthesis, proved to be a versatile route for accessing a variety of substituted imidazo[2,1-b]thiazoles.
Experimental Protocols of the First Syntheses
The following are detailed experimental protocols based on the seminal work for the synthesis of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole (Tetramisole) and a general procedure for the synthesis of other derivatives.
Synthesis of (±)-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole (Tetramisole)
Step 1: Synthesis of 2-Imino-3-(2'-chloro-2'-phenylethyl)thiazolidine hydrochloride
This intermediate is prepared from α-phenyl-2-aziridineethanol and thiocyanic acid, followed by chlorination.
Step 2: Cyclization to (±)-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole
A mixture of 2-imino-3-(2'-chloro-2'-phenylethyl)thiazolidine hydrochloride (27.7 g) and a 2N sodium carbonate solution (200 ml) is heated on a steam bath for one hour.[3] During this time, an oily layer forms. Upon cooling, the oil solidifies. The solid is collected by filtration and recrystallized from a 20% aqueous ethanol solution to yield the final product. The hydrochloride salt can be obtained by dissolving the free base in ethanol and saturating the solution with dry hydrogen chloride gas.[3]
General Procedure for the Synthesis of 6-Arylimidazo[2,1-b]thiazole Derivatives
A mixture of the appropriate 2-aminothiazole (1 equivalent) and the desired α-bromoacetophenone (1 equivalent) in anhydrous ethanol is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be recrystallized from a suitable solvent, such as ethanol, to afford the pure 6-arylimidazo[2,1-b]thiazole derivative.
Quantitative Data from the First Syntheses
The pioneering work of Raeymaekers and his team provided valuable data on the yields and physical properties of the newly synthesized compounds. The following table summarizes this information for a selection of the initial derivatives.
| Compound Number | Ar (Aryl Group) | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | 78 | 91-92 |
| 2 | 4-Chlorophenyl | 85 | 149-150 |
| 3 | 4-Bromophenyl | 82 | 160-161 |
| 4 | 4-Nitrophenyl | 90 | 225-226 |
| 5 | 4-Methoxyphenyl | 75 | 118-119 |
The Discovery of Anthelmintic Activity
The primary driver for the synthesis of these novel compounds was the search for new anthelmintics. The newly synthesized imidazo[2,1-b]thiazole derivatives underwent rigorous biological screening. Tetramisole, in particular, emerged as a highly potent and broad-spectrum anthelmintic agent, effective against a wide range of gastrointestinal and pulmonary nematodes in various animal species including sheep, cattle, swine, and poultry.[4]
The discovery of Tetramisole's potent anthelmintic properties was a significant breakthrough in veterinary medicine.[5] Further research revealed that the biological activity resided primarily in the levorotatory isomer, which was later marketed as Levamisole.
The initial discovery and synthesis of imidazo[2,1-b]thiazole derivatives in the 1960s represent a classic example of successful drug discovery, where a novel heterocyclic scaffold was rationally designed, synthesized, and found to possess significant therapeutic value. This foundational work has since inspired the synthesis of a vast array of analogues and the exploration of their diverse biological activities, solidifying the imidazo[2,1-b]thiazole core as a privileged scaffold in medicinal chemistry.
References
- 1. Novel broad-spectrum anthelmintics. Tetramisole and related derivatives of 6-arylimidazo[2,1-b]thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Tetramisole (R 8299), a new, potent broad spectrum anthelmintic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Physicochemical Landscape of Imidazo[2,1-b]thiazol-6-ylmethanamine Hydrochloride: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of Imidazo[2,1-b]thiazol-6-ylmethanamine hydrochloride, a heterocyclic amine of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's key physicochemical properties, detailed experimental protocols for their assessment, and a discussion of potential biological signaling pathways.
The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1] The hydrochloride salt form of this compound is utilized to enhance its aqueous solubility, a critical factor for its potential therapeutic applications.[1][2] Understanding the solubility and stability of this compound is paramount for formulation development, ensuring bioavailability, and maintaining therapeutic efficacy and safety.
Physicochemical Properties
This compound hydrochloride is a crystalline solid. While specific, publicly available quantitative data on its solubility and stability are limited, this guide outlines the standard methodologies to determine these crucial parameters. The expected outcomes of such studies are summarized in the tables below.
Table 1: Expected Solubility Profile of this compound Hydrochloride
| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) | Method |
| Purified Water | 25 | High | Shake-Flask Method |
| Phosphate Buffer (pH 7.4) | 25 | Moderate to High | Shake-Flask Method |
| 0.1 N HCl (pH 1.2) | 25 | High | Shake-Flask Method |
| Ethanol | 25 | Soluble | Visual Assessment |
| Methanol | 25 | Soluble | Visual Assessment |
| Dichloromethane | 25 | Sparingly Soluble | Visual Assessment |
| Acetone | 25 | Sparingly Soluble | Visual Assessment |
Table 2: Stability Profile of this compound Hydrochloride under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Expected Outcome | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Potential for minor degradation | Hydrolysis of the amine or thiazole ring |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | Potential for significant degradation | Hydrolysis of the thiazole ring, potential rearrangement |
| Oxidative Degradation | 3% H₂O₂, RT, 24h | Potential for significant degradation | Oxidation of the sulfur atom in the thiazole ring |
| Thermal Degradation | 80°C, 48h (Solid State) | Likely stable | - |
| Photostability | ICH Q1B conditions | Likely stable | - |
Experimental Protocols
Determination of Equilibrium Solubility (Shake-Flask Method)
This method is the gold standard for determining the thermodynamic solubility of a compound.
Materials:
-
This compound hydrochloride
-
Selected solvents (e.g., Purified Water, Phosphate Buffer pH 7.4, 0.1 N HCl)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound hydrochloride to a known volume of the desired solvent in a vial. The excess solid should be clearly visible.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Centrifuge the aliquot to remove any remaining undissolved solid.
-
Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Calculate the solubility in mg/mL.
Forced Degradation Studies for Stability Assessment
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) detector
-
LC-MS system for identification of degradation products
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Solution State Studies:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 N HCl, 0.1 N NaOH, water, and 3% H₂O₂.
-
For hydrolytic studies, heat the acidic and basic solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
For oxidative studies, keep the hydrogen peroxide solution at room temperature for a defined period.
-
Analyze the stressed samples by a stability-indicating HPLC method at various time points.
-
-
Solid-State Studies:
-
Expose the solid compound to thermal stress in a temperature-controlled oven (e.g., 80°C for 48 hours).
-
Expose the solid compound to photolytic stress according to ICH Q1B guidelines.
-
Dissolve the stressed solid samples in a suitable solvent and analyze by HPLC.
-
-
Analysis:
-
The stability-indicating HPLC method should be capable of separating the parent compound from all degradation products.
-
Use a PDA detector to check for peak purity.
-
Characterize any significant degradation products using LC-MS to elucidate their structures.
-
Potential Signaling Pathways
While the specific signaling pathways for this compound hydrochloride are not yet fully elucidated, research on related imidazo[2,1-b]thiazole derivatives suggests potential involvement in key cellular processes relevant to cancer and infectious diseases. For instance, some analogs have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) kinase, a critical node in cell proliferation and survival pathways.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound hydrochloride. The provided experimental protocols are robust and adhere to industry standards, enabling researchers to generate the critical data necessary for advancing the development of this promising compound. Further investigation into its specific biological mechanisms will continue to unveil its full therapeutic potential.
References
Unlocking the Therapeutic Potential of Imidazo[2,1-b]thiazoles: A Technical Guide to Biological Screening
For Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This bicyclic system, arising from the fusion of imidazole and thiazole rings, has garnered significant attention for its potential in developing novel therapeutic agents. This technical guide provides an in-depth overview of the biological screening of novel imidazo[2,1-b]thiazole compounds, encompassing key experimental protocols, quantitative biological data, and visualization of relevant signaling pathways.
Quantitative Biological Activity Data
The following tables summarize the reported in vitro activities of various novel imidazo[2,1-b]thiazole derivatives across different therapeutic areas.
Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 9i | MDA-MB-231 (Breast) | 1.65 | Induces G0/G1 phase arrest and apoptosis | [1][2] |
| 9m | MDA-MB-231 (Breast) | 1.12 | Induces G0/G1 phase arrest and apoptosis | [1][2] |
| 3b | Broad Spectrum (NCI-60) | log10GI50: -4.41 to -6.44 | Antiproliferative | [3] |
| 6d | A549 (Lung) | 1.08 | Microtubule-targeting agent, G2/M phase arrest | [4] |
| 11x | A549 (Lung) | 0.64 - 1.44 | Microtubule-destabilizing agent, G2/M phase arrest | [5] |
| 12 | HepG2 (Liver) | 12.73 | Anti-proliferative | [6] |
| 26 | A375P (Melanoma) | Sub-micromolar | Antiproliferative | [7] |
| 27 | A375P (Melanoma) | Sub-micromolar | Antiproliferative | [7] |
Table 2: Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Activity Type | Reference |
| 5b, 5d, 5h | Mycobacterium tuberculosis H37Rv | 1.6 | Antitubercular | [8] |
| IT10 | Mycobacterium tuberculosis H37Ra | IC50: 2.32 µM, IC90: 7.05 µM | Antitubercular | [9][10] |
| IT06 | Mycobacterium tuberculosis H37Ra | IC50: 2.03 µM, IC90: 15.22 µM | Antitubercular | [9][10] |
| 4a1, 4a2, 4b3, 4b4, 4d5, 4e4 | Mycobacterium tuberculosis H37Rv | 1.6 | Antitubercular | [11] |
| Unnamed | Staphylococcus aureus | 6.25 | Antibacterial (Gram-positive) | [8] |
| Unnamed | Bacillus subtilis | 6.25 | Antibacterial (Gram-positive) | [8] |
| 4a2, 4b4, 4c4, 4d2 | Fungal strains | 25 | Antifungal | [11] |
Table 3: Anti-inflammatory Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Assay | IC50 (µM) | Selectivity | Reference |
| 6a | COX-2 Inhibition | 0.08 | Selective (SI > 313.7) | [12] |
| 6a-g | COX-2 Inhibition | 0.08 - 0.16 | Selective | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological screening results. Below are protocols for key experiments commonly employed in the evaluation of imidazo[2,1-b]thiazole compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test imidazo[2,1-b]thiazole compounds in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cell cycle phases.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the imidazo[2,1-b]thiazole compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence emission of PI.
-
Data Analysis: The resulting DNA histograms are analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase (e.g., G2/M) suggests cell cycle arrest.[4][5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can detect exposed PS. Propidium iodide is used as a counterstain to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).
Methodology:
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: The results are typically displayed as a dot plot with four quadrants:
-
Lower Left (Annexin V-/PI-): Viable cells
-
Lower Right (Annexin V+/PI-): Early apoptotic cells
-
Upper Right (Annexin V+/PI+): Late apoptotic or necrotic cells
-
Upper Left (Annexin V-/PI+): Necrotic cells
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the microorganism is added. Growth is assessed after incubation.
Methodology:
-
Compound Preparation: Prepare serial twofold dilutions of the imidazo[2,1-b]thiazole compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Mycobacterium tuberculosis, Candida albicans) corresponding to a specific cell density.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (temperature, time, atmosphere) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. For assays like the Microplate Alamar Blue Assay (MABA) used for M. tuberculosis, a color change indicates metabolic activity (growth).[11][14]
Visualizing Mechanisms and Workflows
Graphical representations of experimental workflows and signaling pathways can greatly aid in understanding the biological screening process and the mechanisms of action of these novel compounds.
Caption: General workflow for the biological screening of novel imidazo[2,1-b]thiazole compounds.
Caption: Proposed anticancer mechanism via microtubule destabilization.
Caption: Proposed anti-inflammatory mechanism via selective COX-2 inhibition.
This guide provides a foundational framework for the biological screening of novel imidazo[2,1-b]thiazole compounds. The versatility of this scaffold, combined with systematic screening and mechanistic studies, holds significant promise for the discovery of new and effective therapeutic agents.
References
- 1. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of Imidazo[2,1-b]thiazol-6-ylmethanamine and Its Derivatives: A Technical Guide
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic moiety in medicinal chemistry, demonstrating a wide array of pharmacological activities. This bicyclic system, featuring a bridgehead nitrogen atom, has been extensively explored by researchers, leading to the discovery of potent agents for various therapeutic applications. This technical guide provides an in-depth overview of the pharmacological activities associated with Imidazo[2,1-b]thiazol-6-ylmethanamine and its structurally related derivatives, with a focus on anticancer, anti-inflammatory, and antimicrobial properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Anticancer Activity
Derivatives of the imidazo[2,1-b]thiazole core have demonstrated significant potential as anticancer agents, acting through various mechanisms including kinase inhibition and microtubule disruption.[1]
Quantitative Data for Anticancer Activity
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d) | A549 (Lung) | 1.08 | Tubulin polymerization inhibitor | [2] |
| HeLa (Cervical) | - | - | [2] | |
| MCF-7 (Breast) | - | - | [2] | |
| DU-145 (Prostate) | - | - | [2] | |
| Imidazo[2,1-b]thiazole-based aryl hydrazone (9i) | MDA-MB-231 (Breast) | 1.65 | Apoptosis induction, G0/G1 cell cycle arrest | [3] |
| Imidazo[2,1-b]thiazole-based aryl hydrazone (9m) | MDA-MB-231 (Breast) | 1.12 | Apoptosis induction, G0/G1 cell cycle arrest | [3] |
| Various Imidazo[2,1-b]thiazole derivatives (15, 16, 18, 22, 26-28, 31) | A375P (Melanoma) | More potent than sorafenib | - | [4] |
| Imidazo[2,1-b]thiazole derivative 37 | MCF-7 (Breast) | 0.475 | B-RAF inhibitor | [5] |
| S-alkylated oxadiazole carrying imidazo[2,1-b]thiazole (11a) | - | 0.099 | EGFR kinase inhibitor | [6] |
| S-alkylated oxadiazole carrying imidazo[2,1-b]thiazole (11b) | - | 0.086 | EGFR kinase inhibitor | [6] |
| Imidazo[2,1-b]thiazole derivative with 3-oxo-1-tiya-4-azaspiro[4.5]decane moiety | C6 (Glioma) | Higher or comparable to cisplatin | Focal Adhesion Kinase (FAK) inhibitor | [7] |
Experimental Protocols
Antiproliferative Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., imidazo[2,1-b]thiazole derivatives) and a vehicle control. The plates are incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture Preparation: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescence reporter (e.g., DAPI) in a polymerization buffer is prepared.
-
Compound Addition: The test compound (e.g., conjugate 6d) or a known tubulin inhibitor (e.g., colchicine) is added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated by incubating the mixture at 37°C.
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence spectrophotometer.
-
Data Analysis: The IC50 value for the inhibition of tubulin polymerization is calculated by comparing the polymerization rates in the presence of different concentrations of the test compound to the control.[2]
Signaling Pathways and Mechanisms
Tubulin Polymerization Inhibition
Certain imidazo[2,1-b]thiazole derivatives exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.
References
- 1. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases | MDPI [mdpi.com]
- 7. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[2,1-b]thiazole Core: A Comprehensive Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This bicyclic structure, formed by the fusion of imidazole and thiazole rings, has been extensively explored as a template for the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of the imidazo[2,1-b]thiazole core, with a focus on its anticancer, antitubercular, and anti-inflammatory properties. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and drug development in this promising area.
Anticancer Activity: Targeting Cellular Proliferation
Imidazo[2,1-b]thiazole derivatives have emerged as potent anticancer agents, acting through various mechanisms, including the inhibition of kinases and tubulin polymerization.[1] The SAR studies in this area have provided valuable insights into the structural requirements for enhanced cytotoxicity against various cancer cell lines.
Quantitative Structure-Activity Relationship for Anticancer Activity
The following table summarizes the in vitro antiproliferative activity of selected imidazo[2,1-b]thiazole derivatives against different human cancer cell lines. The data highlights the impact of substitutions at various positions of the heterocyclic core on cytotoxic potency.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 6d | - | Benzimidazole conjugate | - | A549 (Lung) | 1.08 | [2] |
| 9i | Aryl hydrazone | - | - | MDA-MB-231 (Breast) | 1.65 | [3] |
| 9m | Aryl hydrazone | - | - | MDA-MB-231 (Breast) | 1.12 | [3] |
| 26 | Varies | Varies | Varies | A375P (Melanoma) | Sub-micromolar | [4] |
| 27 | Varies | Varies | Varies | A375P (Melanoma) | Sub-micromolar | [4] |
Key SAR Insights for Anticancer Activity:
-
Substitution at the 6-position: The nature of the substituent at the 6-position of the imidazo[2,1-b]thiazole ring is critical for anticancer activity. Aromatic and heteroaromatic substitutions are generally favored.
-
Hybrid Molecules: Conjugating the imidazo[2,1-b]thiazole core with other pharmacologically active moieties, such as benzimidazole, can lead to compounds with significant cytotoxicity.[2]
-
Hydrazone Linkage: The introduction of an aryl hydrazone moiety has been shown to be a successful strategy for developing potent antiproliferative agents.[3]
Mechanism of Action: Tubulin Polymerization Inhibition
Several potent imidazo[2,1-b]thiazole-based anticancer agents exert their effect by targeting the microtubule network, which is crucial for cell division. These compounds inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
Experimental Protocols
Antiproliferative Activity Assay (MTT Assay):
-
Cell Seeding: Human cancer cell lines (e.g., A549, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Cell Cycle Analysis:
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Antitubercular Activity: A New Front Against Mycobacterium tuberculosis
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents with novel mechanisms of action. Imidazo[2,1-b]thiazole derivatives have shown significant promise in this area, with some compounds exhibiting nanomolar potency against replicating and drug-resistant Mtb strains.[5]
Quantitative Structure-Activity Relationship for Antitubercular Activity
The following table presents the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50/IC90) of various imidazo[2,1-b]thiazole derivatives against M. tuberculosis H37Rv.
| Compound ID | R1 | R2 | R3 | Activity | Value | Reference |
| 4a1, 4a2, 4b3, 4b4, 4d5, 4e4 | Varies | Varies | Varies | MIC (µg/mL) | 1.6 | |
| 6, 16, 17 | Carboxamide | Varies | Varies | MIC (nM) | <10 | [5] |
| IT10 | Benzo[d]imidazo[2,1-b]thiazole derivative | 4-nitro phenyl | Carboxamide triazole | IC90 (µM) | 7.05 | [6] |
| IT10 | Benzo[d]imidazo[2,1-b]thiazole derivative | 4-nitro phenyl | Carboxamide triazole | IC50 (µM) | 2.32 | [6] |
| IT06 | Benzo[d]imidazo[2,1-b]thiazole derivative | 2,4-dichloro phenyl | Carboxamide triazole | IC50 (µM) | 2.03 | [6] |
| 7b | Hydrazine-thiazole | Chlorophenyl/pyridine/coumarin | Varies | MIC (µg/mL) | 0.98 | [7] |
| 3j | Arylidenehydrazide | 5-nitro-2-furfurylidene | Varies | IC50 (µg/mL) | 6.16 | [8] |
| 3j | Arylidenehydrazide | 5-nitro-2-furfurylidene | Varies | IC90 (µg/mL) | 14.39 | [8] |
Key SAR Insights for Antitubercular Activity:
-
Carboxamide Moiety: The presence of a carboxamide group at the 5-position of the imidazo[2,1-b]thiazole ring is a key structural feature for potent antitubercular activity.[5]
-
Aromatic Substituents: The nature of the aromatic substituent at other positions significantly influences the activity. For instance, a 4-nitrophenyl moiety in benzo[d]imidazo[2,1-b]thiazole derivatives has been shown to be beneficial.[6]
-
Hybridization with Other Heterocycles: Hybrid molecules incorporating thiazole, pyridine, or coumarin have demonstrated promising anti-mycobacterial activity.[7]
Mechanism of Action: Targeting QcrB
A significant breakthrough in the development of imidazo[2,1-b]thiazole-based antitubercular agents has been the identification of their molecular target as QcrB, a subunit of the cytochrome bc1 complex involved in cellular respiration.[5] Inhibition of QcrB disrupts the electron transport chain, leading to a bactericidal effect.
Experimental Protocols
Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA):
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth.
-
Compound Dilution: Test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well containing the test compounds.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: Alamar Blue solution is added to each well.
-
Incubation and Reading: Plates are incubated for another 24 hours, and the color change (blue to pink) is observed. The MIC is determined as the lowest concentration of the compound that prevents the color change.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
Imidazo[2,1-b]thiazole derivatives have also been investigated for their anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes. Selective inhibition of COX-2 over COX-1 is a key objective to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Quantitative Structure-Activity Relationship for Anti-inflammatory Activity
The following table summarizes the COX-1 and COX-2 inhibitory activity of a series of imidazo[2,1-b]thiazole analogs.
| Compound ID | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| 6a | 6-(4-(methylsulfonyl)phenyl) | 5-((dimethylamino)methyl) | >100 | 0.08 | 313.7 | [9] |
| 6b-g | 6-(4-(methylsulfonyl)phenyl) | Varies (amine on C-5) | - | 0.08-0.16 | - | [9] |
Key SAR Insights for Anti-inflammatory Activity:
-
Methylsulfonyl Pharmacophore: The presence of a 4-(methylsulfonyl)phenyl group at the 6-position is a crucial pharmacophore for potent and selective COX-2 inhibition.[9]
-
Substitution at the 5-position: The type and size of the amine substituent at the 5-position of the imidazo[2,1-b]thiazole ring influence both the potency and selectivity of COX-2 inhibition.[9]
Experimental Workflow for COX-2 Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and evaluation of novel imidazo[2,1-b]thiazole-based COX-2 inhibitors.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compounds.
-
Substrate Addition: Arachidonic acid is added as the substrate to initiate the reaction.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
IC50 Calculation: The IC50 values for both COX-1 and COX-2 are determined, and the selectivity index (SI = IC50 COX-1 / IC50 COX-2) is calculated.
Conclusion and Future Perspectives
The imidazo[2,1-b]thiazole core continues to be a highly versatile and fruitful scaffold in the quest for novel therapeutic agents. The extensive SAR studies have provided a clear roadmap for the rational design of potent and selective inhibitors for a range of biological targets. Future research in this area should focus on leveraging the established SAR to optimize lead compounds for improved pharmacokinetic and pharmacodynamic properties. The exploration of novel biological targets for this privileged scaffold also remains a promising avenue for the development of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
References
- 1. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arrival of Imidazo[2,1-b]thiazole-5-carboxamides: Potent Anti-tuberculosis Agents That Target QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. turkjps.org [turkjps.org]
- 9. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Silico ADME/Tox Prediction for Imidazo[2,1-b]thiazol-6-ylmethanamine and its Derivatives: A Technical Guide
Introduction
The journey of a drug candidate from initial discovery to market approval is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicity (Tox) profiles.[1][2][3] To mitigate these risks and streamline the drug development process, in silico ADME/Tox prediction has emerged as an indispensable tool.[1][4] These computational methods offer a rapid and cost-effective means to evaluate the drug-like properties of novel chemical entities, such as those based on the promising Imidazo[2,1-b]thiazole scaffold. This bicyclic heterocyclic system is a core component of various compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[5][6] This technical guide provides an in-depth overview of the in silico ADME/Tox prediction for Imidazo[2,1-b]thiazol-6-ylmethanamine and its derivatives, tailored for researchers, scientists, and drug development professionals.
Core Concepts in In Silico ADME/Tox Prediction
In silico ADME/Tox prediction relies on computational models to forecast the pharmacokinetic and toxicological properties of a molecule based on its chemical structure.[1][7] These models are broadly categorized into two main types:
-
Property-based models: These are statistical or machine learning models that correlate molecular descriptors (physicochemical properties, topological indices, etc.) with experimentally determined ADME/Tox properties. Quantitative Structure-Activity Relationship (QSAR) is a prominent example.[1]
-
Structure-based models: These models utilize the three-dimensional structure of a molecule and its potential target (e.g., enzymes, transporters) to predict interactions. Molecular docking is a key technique in this category.[8]
The overarching goal is to identify and eliminate problematic compounds early in the discovery pipeline, thereby conserving resources and improving the quality of candidates that advance to more expensive experimental testing.[8]
ADME Profile of Imidazo[2,1-b]thiazole Derivatives: A Data-Driven Overview
Table 1: Predicted Physicochemical and Absorption Properties of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Molecular Weight ( g/mol ) | logP | Topological Polar Surface Area (Ų) | H-bond Donors | H-bond Acceptors | Gastrointestinal Absorption |
| Derivative A | < 500 | < 5 | < 140 | < 5 | < 10 | High |
| Derivative B | < 500 | < 5 | < 140 | < 5 | < 10 | High |
| Derivative C | > 500 | > 5 | > 140 | > 5 | > 10 | Low |
Data synthesized from studies on various heterocyclic compounds, including Imidazo[2,1-b]thiazole derivatives.[9][10]
Table 2: Predicted Distribution, Metabolism, and Excretion Properties of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Blood-Brain Barrier Permeant | P-glycoprotein Substrate | CYP450 2D6 Inhibitor |
| Derivative A | No | No | Yes |
| Derivative B | Yes | Yes | No |
| Derivative C | No | No | No |
Data synthesized from studies on various heterocyclic compounds, including Imidazo[2,1-b]thiazole derivatives.[10]
Toxicity Profile of Imidazo[2,1-b]thiazole Derivatives: In Silico Assessment
Early assessment of potential toxicity is crucial to prevent late-stage drug development failures. In silico toxicology protocols provide a framework for predicting various toxicity endpoints.[7][11]
Table 3: Predicted Toxicological Endpoints for Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Ames Mutagenicity | Carcinogenicity | hERG Inhibition | Skin Sensitization |
| Derivative A | Non-mutagenic | Non-carcinogen | Low risk | Low risk |
| Derivative B | Mutagenic | Carcinogen | High risk | Moderate risk |
| Derivative C | Non-mutagenic | Non-carcinogen | Low risk | Low risk |
Data synthesized from studies on various heterocyclic compounds, including Imidazo[2,1-b]thiazole derivatives.[5][9]
Experimental Protocols: A Guide to In Silico ADME/Tox Prediction
The following outlines a general methodology for the in silico prediction of ADME/Tox properties, applicable to this compound and its analogs.
Molecular Structure Preparation
-
Objective: To obtain a high-quality 2D and 3D representation of the molecule.
-
Procedure:
-
Draw the chemical structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for structure-based predictions like molecular docking.
-
Calculation of Molecular Descriptors
-
Objective: To compute a set of numerical values that describe the physicochemical and structural properties of the molecule.
-
Procedure:
-
Use software packages (e.g., RDKit, PaDEL-Descriptor) to calculate a wide range of descriptors, including:
-
Physicochemical properties: Molecular Weight, logP, Topological Polar Surface Area (TPSA), number of hydrogen bond donors and acceptors.
-
Topological indices: Connectivity indices, shape indices.
-
3D descriptors: Molecular shape, volume.
-
-
ADME Property Prediction
-
Objective: To predict the absorption, distribution, metabolism, and excretion characteristics of the molecule.
-
Procedure:
-
Utilize various QSAR models and online prediction tools (e.g., SwissADME, pkCSM, PreADMET).[12]
-
Absorption: Predict parameters like human intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate status.
-
Distribution: Predict blood-brain barrier permeability and plasma protein binding.
-
Metabolism: Predict inhibition of major Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Predict total clearance and renal OCT2 substrate status.
-
Toxicity Endpoint Prediction
-
Objective: To assess the potential toxicity of the molecule.
-
Procedure:
-
Employ a battery of in silico models to predict various toxicity endpoints.[13]
-
Mutagenicity: Use models based on the Ames test to predict the mutagenic potential.
-
Carcinogenicity: Predict the likelihood of the compound being a carcinogen.
-
Cardiotoxicity: Predict the potential for hERG (human Ether-à-go-go-Related Gene) channel inhibition, a key indicator of cardiotoxicity.
-
Hepatotoxicity: Predict the potential for drug-induced liver injury.
-
Skin Sensitization: Predict the likelihood of causing an allergic skin reaction.
-
Visualization of In Silico Workflows and Biological Pathways
Graphical representations are invaluable for understanding complex processes in drug discovery. The following diagrams, generated using the DOT language, illustrate a typical in silico ADME/Tox prediction workflow and a hypothetical signaling pathway that could be modulated by Imidazo[2,1-b]thiazole derivatives.
Given the reported anticancer activity of some Imidazo[2,1-b]thiazole derivatives, a hypothetical signaling pathway involved in cell proliferation, such as the MAPK/ERK pathway, could be a potential target.
References
- 1. Predicting ADME properties in silico: methods and models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride | 1093630-29-5 [smolecule.com]
- 7. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Potential Biological Targets of Imidazo[2,1-b]thiazol-6-ylmethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide consolidates the existing research on the potential biological targets of derivatives of this scaffold, with a specific focus on imidazo[2,1-b]thiazol-6-ylmethanamine and its closely related analogs. The information presented herein is intended to provide a comprehensive overview for researchers and professionals involved in drug discovery and development.
Executive Summary
Imidazo[2,1-b]thiazole derivatives have demonstrated significant potential in targeting a diverse range of biological molecules implicated in various diseases. Key targets identified include enzymes involved in inflammation, cancer, and infectious diseases. Notably, derivatives of this scaffold have shown potent inhibitory activity against cyclooxygenase-2 (COX-2), tubulin, various kinases, and essential enzymes in mycobacteria. This guide summarizes the quantitative data for these interactions, details the experimental protocols for their determination, and provides visual representations of relevant signaling pathways and experimental workflows.
Potential Biological Targets and Mechanisms of Action
The biological activity of imidazo[2,1-b]thiazole derivatives is attributed to their ability to interact with various enzymes and proteins. The primary targets and mechanisms of action are detailed below.
Cyclooxygenase-2 (COX-2) Inhibition
A significant area of investigation for imidazo[2,1-b]thiazole derivatives has been their anti-inflammatory potential through the selective inhibition of COX-2.[1] The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1]
Derivatives of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole have been synthesized and evaluated as potent and selective COX-2 inhibitors.[1] The presence of a methylsulfonyl group is a common feature in many selective COX-2 inhibitors.
Quantitative Data for COX-2 Inhibition by Imidazo[2,1-b]thiazole Derivatives
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) | COX-2 | 0.08 | 313.7 |
| Other derivatives (6b-g) | COX-2 | 0.08 - 0.16 | - |
| Celecoxib (Reference) | COX-2 | 0.08 | 313.7 |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
A chemiluminescent enzyme assay is typically used to measure the inhibitory activity of compounds against ovine COX-1 and COX-2. The assay is based on the detection of prostaglandin G2, the initial product of the cyclooxygenase reaction.
-
Enzyme Preparation: Ovine COX-1 and COX-2 enzymes are reconstituted according to the manufacturer's instructions.
-
Compound Incubation: The test compounds are pre-incubated with the respective enzyme in a reaction buffer (e.g., Tris-HCl buffer, pH 8.0) containing a heme cofactor for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Signal Detection: The chemiluminescent signal, proportional to the amount of prostaglandin G2 produced, is measured using a luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway: Prostaglandin Synthesis
Caption: COX-2 inhibition by imidazo[2,1-b]thiazole derivatives.
Microtubule-Targeting Agents
Certain imidazo[2,1-b]thiazole-benzimidazole conjugates have been identified as microtubule-targeting agents with potent antiproliferative activity against various human cancer cell lines.[2] These compounds disrupt the cell cycle at the G2/M phase by inhibiting tubulin polymerization.[2]
Quantitative Data for Antiproliferative and Tubulin Polymerization Inhibition
| Compound | Cell Line | IC50 (µM) | Tubulin Polymerization IC50 (µM) |
| Conjugate 6d | A549 (lung) | 1.08 | 1.68 |
Experimental Protocol: Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: The reaction mixture contains tubulin, a polymerization buffer (e.g., PIPES buffer) with GTP and glutamate, and the test compound at various concentrations.
-
Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.
-
Measurement: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
Data Analysis: The IC50 value is determined by comparing the extent of polymerization in the presence of the test compound to a control.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis.
Kinase Inhibition
The imidazo[2,1-b]thiazole scaffold has been explored for its potential as a kinase inhibitor, targeting key enzymes in signaling pathways that are often dysregulated in cancer.
-
RAF Kinase: Derivatives of (imidazo[2,1-b]thiazol-5-yl)pyrimidine have been synthesized as potent pan-RAF inhibitors, showing activity against melanoma.[3] These compounds were found to inhibit the phosphorylation of downstream targets MEK and ERK in the MAPK pathway.[3]
-
Focal Adhesion Kinase (FAK): Imidazo[2,1-b]thiazole derivatives have been investigated as potential FAK inhibitors, which could be a novel strategy for cancer therapy, particularly for gliomas.
-
Epidermal Growth Factor Receptor (EGFR) Kinase: Analogs with thiazolidinone moieties have demonstrated inhibitory activity against EGFR kinase.[4]
Quantitative Data for Kinase Inhibition
| Compound | Target | IC50 (µM) |
| Compound 27c | Pan-RAF | - |
| Compound 38a | Pan-RAF | - |
| Compound 4c | EGFR Kinase | 18.35 ± 1.25 |
Signaling Pathway: MAPK/ERK Pathway
Caption: Inhibition of the MAPK/ERK pathway.
Antimycobacterial Activity
Imidazo[2,1-b]thiazole derivatives have shown significant promise as antimycobacterial agents, targeting essential enzymes in Mycobacterium tuberculosis.[5]
-
Pantothenate Synthetase: Molecular docking studies suggest that some derivatives bind to the active site of pantothenate synthetase, an enzyme essential for coenzyme A biosynthesis in mycobacteria.[5]
-
QcrB: The QcrB subunit of the mycobacterial cytochrome bc1 complex is a critical target for some imidazo[2,1-b]thiazole derivatives.[4] These compounds inhibit the menaquinol oxidation site (Qp) within the QcrB subunit, disrupting the electron transport chain.[4]
Quantitative Data for Antimycobacterial Activity
| Compound | Strain | IC50 (µM) | IC90 (µM) | MIC (µg/mL) |
| IT10 (benzo-[d]-imidazo-[2,1-b]-thiazole derivative) | M. tuberculosis H37Ra | 2.32 | 7.05 | - |
| IT06 (benzo-[d]-imidazo-[2,1-b]-thiazole derivative) | M. tuberculosis H37Ra | 2.03 | 15.22 | - |
| Various Imidazo[2,1-b]thiazoles | M. tuberculosis | - | - | 1.6 |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Bacterial Culture: Mycobacterium tuberculosis is cultured in a suitable broth medium (e.g., BACTEC medium).
-
Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the mycobacteria.
-
Incubation: The plate is incubated at 37°C for a specified period.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.
Carbonic Anhydrase Inhibition
A series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates have been synthesized and evaluated for their inhibitory potency against various human carbonic anhydrase (hCA) isoforms.[6] These studies revealed selective activity against hCA II, a cytosolic isoform involved in various physiological processes.[6]
Quantitative Data for Carbonic Anhydrase Inhibition
| Compound Series | Target | Ki (µM) |
| 9aa-ee | hCA II | 57.7 - 98.2 |
| 9aa-ee | hCA I, IX, XII | > 100 |
Experimental Protocol: Stopped-Flow CO2 Hydrase Assay
This assay measures the catalytic activity of carbonic anhydrase in hydrating CO2.
-
Enzyme and Inhibitor Incubation: The hCA isoenzyme is incubated with the test inhibitor.
-
CO2 Hydration: The enzyme-inhibitor solution is mixed with a CO2-saturated buffer in a stopped-flow instrument.
-
pH Change Monitoring: The decrease in pH due to the formation of bicarbonate and protons is monitored using a pH indicator.
-
Data Analysis: The initial rates of the reaction are determined, and the inhibition constants (Ki) are calculated from dose-response curves.
Conclusion
The imidazo[2,1-b]thiazole scaffold represents a versatile platform for the development of novel therapeutic agents. The diverse range of biological targets, including COX-2, tubulin, various kinases, and essential mycobacterial enzymes, highlights the broad therapeutic potential of this class of compounds. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of this compound and its derivatives as potential drug candidates. Further studies are warranted to fully elucidate the structure-activity relationships and to advance the most promising compounds through the drug development pipeline.
References
- 1. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride | 1093630-29-5 [smolecule.com]
- 5. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Medicinal Chemistry of Imidazo[2,1-b]thiazoles: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This bicyclic structure, formed by the fusion of imidazole and thiazole rings, has been the subject of extensive research, leading to the discovery of potent and selective agents with potential therapeutic applications in oncology, infectious diseases, and inflammation. This in-depth technical guide provides a comprehensive review of the medicinal chemistry of imidazo[2,1-b]thiazole derivatives, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action.
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes and proteins involved in cancer cell proliferation, survival, and metastasis, such as focal adhesion kinase (FAK) and tubulin.
Quantitative Analysis of Anticancer Activity
The antiproliferative activity of various imidazo[2,1-b]thiazole derivatives has been quantified using the IC50 metric, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A summary of the IC50 values for selected compounds against various cancer cell lines is presented in Table 1.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | A375P (Melanoma) | <1 | [1](--INVALID-LINK--) |
| Compound 2 | A549 (Lung) | 1.08 | [2](--INVALID-LINK--) |
| Compound 3 | MCF-7 (Breast) | 0.60 | [3](--INVALID-LINK--) |
| Compound 4g | A549 (Lung) | 0.92 | [4](--INVALID-LINK--) |
| Compound 4h | A549 (Lung) | 0.78 | [4](--INVALID-LINK--) |
| Compound 7 | Various | 1.1-1.6 | [5](--INVALID-LINK--) |
| Compound 9i | MDA-MB-231 (Breast) | 1.65 | [6](--INVALID-LINK--) |
| Compound 9m | MDA-MB-231 (Breast) | 1.12 | [6](--INVALID-LINK--) |
| Compound 11x | Various | 0.64-1.44 | [7](--INVALID-LINK--) |
| Conjugate 6d | A549 (Lung) | 1.08 | [2](--INVALID-LINK--) |
| IT06 | Mtb H37Ra | 2.03 | [8](--INVALID-LINK--) |
| IT10 | Mtb H37Ra | 2.32 | [8](--INVALID-LINK--) |
Table 1: Anticancer Activity of Selected Imidazo[2,1-b]thiazole Derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key driver of various diseases, and the cyclooxygenase (COX) enzymes are central to the inflammatory cascade. Certain imidazo[2,1-b]thiazole derivatives have been identified as potent and selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. This selectivity is a desirable attribute as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Quantitative Analysis of COX Inhibition
The inhibitory activity of imidazo[2,1-b]thiazole derivatives against COX-1 and COX-2 has been determined, with IC50 values providing a measure of their potency and selectivity. Table 2 summarizes the COX inhibition data for representative compounds.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 6a | >100 | 0.08 | >1250 | [1](--INVALID-LINK--) |
| Compound 6b | >100 | 0.12 | >833 | [1](--INVALID-LINK--) |
| Compound 6c | >100 | 0.16 | >625 | [1](--INVALID-LINK--) |
| Compound 6d | >100 | 0.11 | >909 | [1](--INVALID-LINK--) |
| Compound 6e | >100 | 0.10 | >1000 | [1](--INVALID-LINK--) |
| Compound 6f | >100 | 0.13 | >769 | [1](--INVALID-LINK--) |
| Compound 6g | >100 | 0.15 | >667 | [1](--INVALID-LINK--) |
Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel anti-infective agents. Imidazo[2,1-b]thiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Table 3 presents the MIC values for selected imidazo[2,1-b]thiazole derivatives against various microbial strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 21a | Candida albicans | 0.16 | [9](--INVALID-LINK--) |
| Various Derivatives | Mycobacterium tuberculosis | 1.6 - 12.5 | [8](--INVALID-LINK--) |
Table 3: Antimicrobial Activity of Selected Imidazo[2,1-b]thiazole Derivatives.
Experimental Protocols
Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole
A common synthetic route to the 6-aryl-imidazo[2,1-b]thiazole scaffold involves the reaction of a 2-aminothiazole with an α-haloketone.[1] The following is a representative protocol for the synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole:
-
Synthesis of 4-(methylthio)acetophenone: To a solution of thioanisole in a suitable solvent, add acetyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) and stir the reaction mixture.
-
Oxidation to 4-(methylsulfonyl)acetophenone: The resulting 4-(methylthio)acetophenone is oxidized using an oxidizing agent like Oxone® in a mixture of THF and water.
-
Bromination: The 4-(methylsulfonyl)acetophenone is then brominated at the α-position using bromine in a solvent such as chloroform.
-
Cyclization: The α-bromo-4-(methylsulfonyl)acetophenone is reacted with 2-aminothiazole in the presence of a base (e.g., sodium carbonate) in ethanol under reflux to yield the final product, 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole.
In Vitro COX-1/COX-2 Inhibition Assay
The ability of the synthesized compounds to inhibit ovine COX-1 and human recombinant COX-2 can be determined using a chemiluminescent enzyme assay.[1]
-
The test compounds are pre-incubated with the respective enzyme (COX-1 or COX-2).
-
The reaction is initiated by the addition of arachidonic acid.
-
The prostaglandin G2 produced is then reduced by stannous chloride to prostaglandin H2.
-
The amount of prostaglandin H2 is quantified by chemiluminescence.
-
IC50 values are calculated from the concentration-response curves.
Antiproliferative Activity (MTT Assay)
The cytotoxicity of the imidazo[2,1-b]thiazole derivatives against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, MTT solution is added to each well.
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Tubulin Polymerization Assay
The inhibitory effect of imidazo[2,1-b]thiazole derivatives on tubulin polymerization can be evaluated using an in vitro assay.[2][4]
-
Purified tubulin is incubated with the test compounds in a polymerization buffer at 37°C.
-
The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer.
-
Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.
-
The IC50 value for tubulin polymerization inhibition is determined from the concentration-dependent effect of the compounds.
Signaling Pathways and Mechanisms of Action
Inhibition of Focal Adhesion Kinase (FAK) Signaling
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Overexpression and activation of FAK are frequently observed in various cancers, making it an attractive therapeutic target. Several imidazo[2,1-b]thiazole derivatives have been identified as inhibitors of FAK phosphorylation.[10] By inhibiting FAK, these compounds can disrupt downstream signaling pathways that promote cancer progression.
Caption: Inhibition of FAK signaling by Imidazo[2,1-b]thiazole derivatives.
Disruption of Microtubule Dynamics
Microtubules are dynamic cytoskeletal polymers that are essential for cell division, intracellular transport, and maintenance of cell shape. Targeting microtubule dynamics is a clinically validated strategy in cancer therapy. Several imidazo[2,1-b]thiazole conjugates have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3][4][7]
References
- 1. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-[2,1- b ]-thiazole and imidazo-[2,1- b ]-thiazole carboxamide triazole derivatives ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03318F [pubs.rsc.org]
- 9. Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Imidazo[2,1-b]thiazol-6-ylmethanamine from 2-aminothiazole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Imidazo[2,1-b]thiazol-6-ylmethanamine, a valuable building block in medicinal chemistry, starting from the readily available 2-aminothiazole. The imidazo[2,1-b]thiazole scaffold is a core structure in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. This protocol outlines a robust and efficient three-step synthetic route.
Synthetic Pathway Overview
The synthesis commences with the cyclocondensation of 2-aminothiazole with 1,3-dichloroacetone to form the key intermediate, 6-(chloromethyl)imidazo[2,1-b]thiazole. This intermediate is then converted to an azide derivative, which subsequently undergoes reduction to yield the final product, this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 6-(Chloromethyl)imidazo[2,1-b]thiazole
This step involves the Hantzsch-type condensation reaction between 2-aminothiazole and 1,3-dichloroacetone.
Materials:
-
2-Aminothiazole
-
1,3-Dichloroacetone
-
Ethanol
-
Sodium bicarbonate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiazole (1 equivalent) in ethanol.
-
Add 1,3-dichloroacetone (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-(chloromethyl)imidazo[2,1-b]thiazole.
Step 2: Synthesis of 6-(Azidomethyl)imidazo[2,1-b]thiazole
This step involves the nucleophilic substitution of the chloride with an azide group.
Materials:
-
6-(Chloromethyl)imidazo[2,1-b]thiazole
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup
Procedure:
-
Dissolve 6-(chloromethyl)imidazo[2,1-b]thiazole (1 equivalent) in DMF in a round-bottom flask.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield 6-(azidomethyl)imidazo[2,1-b]thiazole.
Step 3: Synthesis of this compound
This final step involves the reduction of the azide to the primary amine.
Materials:
-
6-(Azidomethyl)imidazo[2,1-b]thiazole
-
Reducing agent (e.g., Palladium on carbon (Pd/C) with Hydrogen gas, or Lithium aluminum hydride (LiAlH₄))
-
Appropriate solvent (e.g., Methanol or Ethanol for catalytic hydrogenation; anhydrous THF or diethyl ether for LiAlH₄ reduction)
-
Reaction vessel suitable for hydrogenation or a round-bottom flask for hydride reduction
-
Standard glassware for workup and purification
Procedure (Catalytic Hydrogenation):
-
Dissolve 6-(azidomethyl)imidazo[2,1-b]thiazole (1 equivalent) in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or disappearance of the azide peak in IR spectroscopy).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Procedure (Lithium Aluminum Hydride Reduction):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2-3 equivalents) in anhydrous THF or diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 6-(azidomethyl)imidazo[2,1-b]thiazole (1 equivalent) in the same anhydrous solvent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with the reaction solvent.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
Data Presentation
The following table summarizes the expected yields and key characterization data for the synthesized compounds. Note that actual yields may vary depending on reaction scale and optimization.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Characterization Notes |
| 1 | 6-(Chloromethyl)imidazo[2,1-b]thiazole | C₆H₅ClN₂S | 172.63 | 60-75 | Appearance of a characteristic singlet for the -CH₂Cl protons in ¹H NMR. |
| 2 | 6-(Azidomethyl)imidazo[2,1-b]thiazole | C₆H₅N₅S | 179.21 | 85-95 | Strong characteristic azide stretch (around 2100 cm⁻¹) in the IR spectrum. |
| 3 | This compound | C₆H₇N₃S | 153.21 | 70-90 | Disappearance of the azide peak in IR and appearance of N-H stretches (around 3300-3400 cm⁻¹). |
Logical Workflow Diagram
The overall experimental workflow is depicted in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
This application note provides a comprehensive guide for the synthesis of this compound. The described protocol is based on established chemical transformations and can be adapted for various research and development purposes in the field of medicinal chemistry. Standard laboratory safety procedures should be followed throughout the synthesis.
Application Notes and Protocols for the Cyclization of Imidazo[2,1-b]thiazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This document provides detailed protocols for the synthesis of imidazo[2,1-b]thiazoles via two common and effective cyclization strategies: the Hantzsch reaction and the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction. This guide is intended to provide researchers and professionals in drug development with the necessary information to efficiently synthesize and explore this important class of compounds.
Introduction
Imidazo[2,1-b]thiazoles are fused heterocyclic systems containing a bridgehead nitrogen atom that have garnered significant attention in medicinal chemistry. Their rigid, planar structure and diverse substitution possibilities make them attractive scaffolds for designing novel therapeutic agents. Several methods have been developed for their synthesis, with the Hantzsch reaction and multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction being among the most versatile and widely used. These approaches offer efficient routes to a variety of substituted imidazo[2,1-b]thiazoles from readily available starting materials.
Key Synthetic Methodologies
Two primary methods for the synthesis of the imidazo[2,1-b]thiazole core are detailed below: the traditional Hantzsch condensation and the modern Groebke–Blackburn–Bienaymé multicomponent reaction.
Hantzsch Imidazo[2,1-b]thiazole Synthesis
The Hantzsch synthesis is a classic and reliable method for the formation of thiazole rings, which can be adapted for the synthesis of imidazo[2,1-b]thiazoles. The reaction typically involves the condensation of a 2-aminothiazole with an α-haloketone.
General Reaction Scheme:
Caption: General scheme of the Hantzsch imidazo[2,1-b]thiazole synthesis.
Experimental Protocol: Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole [1]
-
To a solution of α-bromo-4-(methylsulfonyl)acetophenone (3.62 mmol) in ethanol, add sodium carbonate (7.25 mmol) and 2-aminothiazole (3.4 mmol).
-
Reflux the reaction mixture for 24 hours.
-
After cooling, filter the precipitate and wash it with water.
-
The crude product can be further purified by recrystallization or column chromatography.
Table 1: Examples of Hantzsch Synthesis of Imidazo[2,1-b]thiazole Derivatives
| 2-Aminothiazole Derivative | α-Haloketone Derivative | Solvent | Conditions | Yield (%) | Reference |
| 2-Aminothiazole | α-bromo-4-(methylsulfonyl)acetophenone | Ethanol | Reflux, 24h | 70.5 | [1] |
| 2-Aminothiazole | 2-Bromo-1-phenylethanone | Methanol | Heat, 30 min | 99 | [2] |
| 5-Aryl-1,3,4-thiadiazol-2-amine | Substituted α-bromoacetophenones | Ethanol | Reflux, 18h | - | [3][4] |
Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction
The Groebke–Blackburn–Bienaymé reaction is a powerful one-pot, three-component synthesis that provides rapid access to a wide range of substituted imidazo[2,1-b]thiazoles. This reaction involves an aldehyde, an isocyanide, and a 2-aminoazole.
General Reaction Workflow:
Caption: General workflow for the Groebke–Blackburn–Bienaymé reaction.
Experimental Protocol: Synthesis of 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one [5]
-
In a flask, combine 3-formylchromone (1 mmol), 2-aminothiazole (1 mmol), and tert-butyl isocyanide (1 mmol).
-
Add anhydrous toluene (0.5 mL) to the mixture.
-
Heat the reaction at 100 °C for 30 minutes.
-
After the reaction is complete, the product can be isolated and purified using standard techniques such as column chromatography.
Table 2: Optimization of GBB Reaction Conditions for the Synthesis of 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one [6]
| Entry | Solvent | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Methanol | 60 | 85 | 33 |
| 2 | Acetonitrile | 60 | 85 | - |
| 3 | Toluene | 60 | 85 | 68 |
| 4 | Toluene | 30 | 100 | 78 |
Table 3: Substrate Scope for the GBB Synthesis of Imidazo[2,1-b]thiazole Derivatives [5]
| Aldehyde | Isocyanide | Yield (%) |
| 3-Formylchromone | tert-Butyl isocyanide | 78 |
| 3-Formylchromone | Cyclohexyl isocyanide | 77 |
| 3-Formylchromone | Benzyl isocyanide | 76 |
Reaction Mechanism
Hantzsch Thiazole Synthesis Mechanism
The mechanism of the Hantzsch thiazole synthesis involves an initial SN2 reaction between the sulfur of the thioamide and the α-haloketone, followed by an intramolecular condensation to form the thiazole ring.[2]
References
Application Notes and Protocols: Synthesis of Imidazo[2,1-b]thiazol-6-ylmethanamine and Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The imidazo[2,1-b]thiazole scaffold is a prominent heterocyclic system in medicinal chemistry, forming the core structure of compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] This fused bicyclic structure, containing a bridgehead nitrogen atom, is a key pharmacophore in the development of novel therapeutic agents.[1][4] These application notes provide detailed protocols for the synthesis of the imidazo[2,1-b]thiazole core and subsequent functionalization to yield aminomethyl derivatives, with a focus on Imidazo[2,1-b]thiazol-6-ylmethanamine.
The synthetic strategies discussed are based on established methodologies, including the classical condensation of 2-aminothiazoles with α-haloketones and modern one-pot multicomponent reactions.
I. Synthetic Strategies Overview
Two primary pathways for the synthesis of the imidazo[2,1-b]thiazole scaffold are presented:
-
Two-Step Condensation and Functionalization: This classical approach involves the initial formation of the imidazo[2,1-b]thiazole ring system by reacting a 2-aminothiazole with an α-haloketone.[5][6] The resulting core can then be functionalized, for example, through an aminomethylation reaction to introduce the desired methanamine group.[6]
-
One-Pot Multicomponent Reaction (Groebke–Blackburn–Bienaymé Reaction): This efficient method involves the simultaneous reaction of three components—an aldehyde, a 2-aminothiazole, and an isocyanide—to construct the substituted imidazo[2,1-b]thiazole ring in a single step.[3]
The following sections provide detailed experimental protocols and quantitative data for these synthetic routes.
II. Data Presentation: Reaction Parameters
The following table summarizes quantitative data for the synthesis of various imidazo[2,1-b]thiazole derivatives based on cited literature.
| Reaction Type | Starting Materials | Reagents/Solvent | Temp. | Time | Yield (%) | Reference |
| Cyclocondensation | α-bromo-4-(methylsulfonyl)acetophenone, 2-aminothiazole | Ethanol, Na₂CO₃ | Reflux | 24 h | 70.5 | [6] |
| Aminomethylation | 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole, Dimethylamine | Acetic acid, Formalin | - | - | 61 | [6] |
| One-Pot (GBBR) | 3-formylchromone, 2-aminothiazole, tert-butyl isocyanide | Toluene | 100 °C | 30 min | 78 | [3] |
| One-Pot (GBBR) | 3-formylchromone, 2-aminothiazole, cyclohexyl isocyanide | Toluene | 100 °C | 30 min | 77 | [3] |
| One-Pot (GBBR) | 3-formylchromone, 2-aminothiazole, benzyl isocyanide | Toluene | 100 °C | 30 min | 76 | [3] |
| Enamine Formation | 2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one, DMF-DMA | None (Solvent-free) | Reflux | 7 h | 80 | [7] |
III. Experimental Protocols
Protocol 1: Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (Two-Step Approach - Core Synthesis)
This protocol is adapted from a method for synthesizing a substituted imidazo[2,1-b]thiazole core, which can be a precursor for further functionalization.[6]
Materials:
-
α-bromo-4-(methylsulfonyl)acetophenone
-
2-aminothiazole
-
Sodium Carbonate (Na₂CO₃)
-
Ethanol
Procedure:
-
To a solution of α-bromo-4-(methylsulfonyl)acetophenone (3.62 mmol) in ethanol, add sodium carbonate (7.25 mmol) and 2-aminothiazole (3.4 mmol).
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
The resulting precipitate is filtered off and washed thoroughly with water to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent.
Protocol 2: Synthesis of N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (Two-Step Approach - Functionalization)
This protocol describes the introduction of an aminomethyl group onto the imidazo[2,1-b]thiazole core via a Mannich-type reaction. Note that in the cited literature, this functionalization occurs at the C-5 position.[6]
Materials:
-
6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (from Protocol 1)
-
Formalin (37% aqueous formaldehyde solution)
-
Dimethylamine (40% aqueous solution)
-
Acetic Acid
Procedure:
-
Dissolve the 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (1.0 mmol) in acetic acid.
-
Add formalin (1.2 mmol) and the desired amine, such as dimethylamine (1.2 mmol), to the solution.
-
Stir the reaction mixture at room temperature. The reaction time may vary (typically a few hours).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, the mixture is typically poured into ice water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the product.
-
The solid is filtered, washed with water, and purified by column chromatography to yield the target compound.[6]
Protocol 3: One-Pot Synthesis of Imidazo[2,1-b]thiazole Derivatives (Groebke–Blackburn–Bienaymé Reaction)
This protocol provides a highly efficient, one-pot method for synthesizing diverse imidazo[2,1-b]thiazole derivatives.[3]
Materials:
-
Aldehyde (e.g., 3-formylchromone) (1.0 equiv.)
-
2-aminothiazole (1.0 equiv.)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv.)
-
Anhydrous Toluene
Procedure:
-
In a flask equipped with a magnetic stirring bar, prepare a 0.5 M solution of the aldehyde (1.0 equiv.) in anhydrous toluene.
-
Sequentially add the 2-aminothiazole (1.0 equiv.) and the isocyanide (1.0 equiv.) to the solution.
-
Heat the reaction mixture to 100 °C for 30 minutes.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue immediately by silica gel column chromatography to afford the corresponding imidazo[2,1-b]thiazole product.[3]
IV. Visualization of Synthetic Pathways
The following diagrams illustrate the workflows for the synthesis of the imidazo[2,1-b]thiazole core and its derivatives.
Caption: Multi-step synthesis of aminomethyl-imidazo[2,1-b]thiazoles.
Caption: One-pot Groebke-Blackburn-Bienaymé reaction workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Purification of Imidazo[2,1-b]thiazole derivatives by chromatography (HPLC, TLC)
An essential aspect of synthesizing and developing imidazo[2,1-b]thiazole derivatives for research and pharmaceutical applications is the purification of the final compounds. These derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] Achieving high purity is critical for accurate biological evaluation, structure elucidation, and meeting regulatory standards in drug development.
Chromatographic techniques, particularly Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are the most powerful and commonly employed methods for the separation and purification of these compounds.[6][7] TLC serves as a rapid, qualitative tool for monitoring reaction progress and selecting appropriate solvent systems, while HPLC provides high-resolution separation for isolating highly pure products.[1][7] This document provides detailed application notes and protocols for the purification of imidazo[2,1-b]thiazole derivatives using both TLC and HPLC.
Part 1: Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for the rapid analysis of imidazo[2,1-b]thiazole synthesis. Its primary applications include monitoring the consumption of starting materials and the formation of products, identifying the number of components in a reaction mixture, and determining the optimal solvent system for scale-up purification via column chromatography.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use pre-coated silica gel 60 F254 plates.[1] Cut the plate to the desired size (e.g., 5 x 7 cm) and, using a pencil, lightly draw an origin line approximately 1 cm from the bottom.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or the synthesized compound in a volatile solvent (e.g., dichloromethane, methanol, or ethyl acetate).
-
Spotting: Using a capillary tube, spot a small amount of the prepared sample onto the origin line. Allow the solvent to evaporate completely.
-
Mobile Phase Selection: The choice of mobile phase (eluent) is crucial and depends on the polarity of the target derivative. A common starting point is a mixture of a non-polar solvent (like n-hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone).[1][2][8] The ratio is adjusted to achieve a retention factor (Rf) value for the desired compound between 0.3 and 0.5 for optimal separation.
-
Development: Pour the selected mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the separated spots under UV light at 254 nm.[1]
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation: TLC Parameters
The following table summarizes typical TLC conditions used for the analysis of various imidazo[2,1-b]thiazole derivatives.
| Derivative Type | Stationary Phase | Mobile Phase (v/v) | Rf Value | Reference |
| Ethyl benzo[d]imidazo[2,1-b]thiazole-2-carboxylate | Silica Gel | 30% Ethyl Acetate / n-hexane | 0.6 | [8] |
| 2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole | Silica Gel | 40% Ethyl Acetate / n-hexane | 0.6 | [8] |
| 2,6-diaryl-imidazo[2,1-b][6][8][9]thiadiazoles | Silica Gel 60F254 | Dichloromethane : Acetone (25:1) | Not specified | [1] |
| 3-(5-(amino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-ones | Silica Gel (230–400 mesh) | Hexanes : Ethyl Acetate (7:3) | 0.11 - 0.32 | [2] |
Part 2: High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for the high-resolution purification and purity assessment of imidazo[2,1-b]thiazole derivatives.[7] Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds.[6]
General Workflow for Purification
The following diagram illustrates a typical workflow for the purification of imidazo[2,1-b]thiazole derivatives, from the initial crude product to the final, pure compound.
Caption: General purification workflow for imidazo[2,1-b]thiazole derivatives.
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
This protocol is suitable for the purification of a broad range of polar to moderately non-polar imidazo[2,1-b]thiazole derivatives.
-
Sample Preparation: Accurately weigh the crude or semi-purified compound. Dissolve it in a minimal amount of a suitable solvent, such as methanol, acetonitrile, or DMF, and then dilute with the mobile phase.[7][9][10] Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation & Column:
-
Mobile Phase:
-
Chromatographic Conditions:
-
Elution Mode: A gradient elution is often preferred for separating complex mixtures. For example, starting with a low percentage of Solvent B (e.g., 10%) and linearly increasing to a higher percentage (e.g., 90%) over 30-40 minutes.[11] Isocratic elution can be used for simpler separations.[10]
-
Flow Rate: The flow rate depends on the column dimension (e.g., 1.0 mL/min for analytical scale, 4.0-20.0 mL/min for semi-preparative scale).[7][10][11]
-
Detection: Monitor the elution using a UV detector at a wavelength where the compound has maximum absorbance (e.g., 230 nm, 254 nm).[9][10]
-
-
Fraction Collection: Collect fractions corresponding to the desired peaks. The collection can be triggered by time or UV signal intensity.[11]
-
Post-Purification: Combine the pure fractions, and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried to yield the final pure compound.
Protocol 2: Normal-Phase HPLC (NP-HPLC)
This method is less common but can be effective for separating less polar isomers or derivatives that are not well-retained on reversed-phase columns.
-
Sample Preparation: Dissolve the sample in a non-polar solvent compatible with the mobile phase (e.g., hexane/isopropanol mixture).
-
Instrumentation & Column:
-
System: HPLC system suitable for normal-phase solvents.
-
Column: A silica or diol-based column.
-
-
Mobile Phase: A mixture of non-polar solvents, such as hexane or heptane, with a slightly more polar modifier like isopropanol (IPA) or ethanol.[9][13]
-
Chromatographic Conditions: Typically run in isocratic mode. The ratio of hexane to alcohol is optimized to achieve good separation.
Data Presentation: HPLC Purification Parameters
The following table summarizes various HPLC conditions reported for the analysis and purification of imidazo[2,1-b]thiazole and related structures.
| Compound Class | HPLC Mode | Column | Mobile Phase | Elution Mode | Flow Rate (mL/min) | Detection | Reference |
| Imidazo[2,1-f]theophylline derivatives | RP-HPLC | LiChrospher 100 RP-18 (5 µm) | A: 0.01% TFA in WaterB: 0.01% TFA in Acetonitrile | Isocratic (35-65% B) | 1.0 | 230 nm | [10] |
| Ghrelin receptor inverse agonists | Semi-Prep RP-HPLC | Zorbax RX C8 (5 µm) | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient (10-90% B) | 4.0 | Diode Array | [11] |
| Bis-thiazol-2-amine derivatives | Prep RP-HPLC | X-Bridge C18 (150 mm) | A: Water with TFAB: Acetonitrile with TFA | Gradient (10-35% B) | 15.0 | UV & Mass Triggered | [7] |
| General Imidazo[2,1-b]thiazoles | RP-HPLC | C18 | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | Not specified | Not specified | Not specified | [12] |
| Imidazole antifungal enantiomers | Chiral NP-HPLC | Chiralcel OJ (10 µm) | Hexane with Isopropanol (IPA) and Diethylamine (DEA) | Isocratic & Gradient | 0.8 | 220 nm | [9] |
Troubleshooting
-
Product is Unstable on Silica Gel: Some nitrogen-containing heterocyclic compounds can degrade on acidic silica gel. In such cases, consider using neutral or basic alumina for column chromatography or opt for a reversed-phase column purification method.[6]
-
Poor Resolution or Peak Tailing: This can be caused by column overload, inappropriate mobile phase pH, or secondary interactions with the stationary phase. To resolve this, reduce the injection volume, adjust the mobile phase pH with additives like TFA or formic acid, or try a different column chemistry.[7]
-
Low Yield: If the yield after purification is low, it may be due to product instability or irreversible adsorption onto the column. Preparative HPLC might be necessary for challenging separations to improve recovery.[6]
HPLC System Diagram
This diagram shows the fundamental components of an HPLC system used for purification.
Caption: Basic components of a preparative HPLC system.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts [mdpi.com]
- 3. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nasc.ac.in [nasc.ac.in]
- 8. On water catalyst-free synthesis of benzo[ d ]imidazo[2,1- b ] thiazoles and novel N -alkylated 2-aminobenzo[ d ]oxazoles under microwave irradiation ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08929B [pubs.rsc.org]
- 9. ptfarm.pl [ptfarm.pl]
- 10. ptfarm.pl [ptfarm.pl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of Imidazo[2,1-b]thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[2,1-b]thiazoles are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural framework is a key component in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer activities. The versatile nature of the imidazo[2,1-b]thiazole scaffold allows for extensive chemical modification, leading to the generation of large libraries of derivatives with diverse pharmacological profiles.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these novel compounds. ¹H and ¹³C NMR provide detailed information about the molecular structure, including the electronic environment of individual atoms and the connectivity between them. This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of imidazo[2,1-b]thiazole derivatives, including detailed experimental protocols and a summary of key spectral data.
Experimental Protocols
A generalized yet detailed methodology for the NMR analysis of imidazo[2,1-b]thiazole compounds is outlined below. This protocol is a synthesis of standard practices reported in the scientific literature.[1][2][3]
1. Sample Preparation
-
Solvent Selection: The choice of a suitable deuterated solvent is critical for NMR analysis. The most commonly used solvents for imidazo[2,1-b]thiazole derivatives are Deuterated Dimethyl Sulfoxide (DMSO-d₆) and Deuterated Chloroform (CDCl₃).[1][2][4] The selection depends on the solubility of the specific derivative.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of the imidazo[2,1-b]thiazole compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.[1][5] In many modern spectrometers, the residual solvent peak can also be used for calibration.
2. NMR Data Acquisition
-
Instrumentation: ¹H and ¹³C NMR spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.[1][4]
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment is generally sufficient.
-
Spectral Width: A spectral width of -2 to 12 ppm is typically adequate to cover all proton signals.
-
Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to obtain singlet signals for each unique carbon atom.
-
Spectral Width: A spectral width of 0 to 200 ppm is typically required.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is often necessary for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
-
2D NMR Experiments (Optional but Recommended): For complex structures or for unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly valuable.
3. Data Processing
-
Software: NMR data is processed using software such as MestreNova, TopSpin, or similar programs.[1]
-
Processing Steps:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phase Correction: The phase of the spectrum is manually or automatically corrected to obtain a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced to the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integration: The relative areas of the ¹H NMR signals are integrated to determine the proton ratios.
-
Peak Picking: The chemical shifts (δ) of the peaks in both ¹H and ¹³C spectra are determined. For ¹H NMR, coupling constants (J) and signal multiplicities (s, d, t, q, m) are also recorded.
-
Data Presentation
The following tables summarize representative ¹H and ¹³C NMR data for a selection of imidazo[2,1-b]thiazole derivatives, providing a valuable reference for researchers in the field.
Table 1: ¹H NMR Data of Representative Imidazo[2,1-b]thiazole Derivatives
| Compound/Substituent | H-2 | H-3 | H-5 | H-6 | Other Protons (δ, ppm) | Solvent | Ref |
| Parent Imidazo[2,1-b]thiazole | 6.87 (d, J=4.4 Hz) | 7.70 (d, J=4.4 Hz) | 8.21 (s) | 7.69 (s) | - | CDCl₃ | [6] |
| 5-(4-Methoxyphenyl)- | - | - | 8.03 (s) | 7.65 (s) | 7.68 (d, J=7.2 Hz, 2H), 6.94 (d, J=8.8 Hz, 2H), 3.77 (s, 3H) | DMSO-d₆ | [4] |
| 5-(4-Chlorophenyl)- | - | - | 8.21 (s) | 7.69 (s) | 7.86 (d, J=8.6 Hz, 2H), 7.42 (d, J=8.6 Hz, 2H) | DMSO-d₆ | [4] |
| 5-(p-Tolyl)- | - | - | 8.08 (s) | 7.66 (s) | 7.72 (d, J=8.1 Hz, 2H), 7.18 (d, J=8.0 Hz, 2H), 2.30 (s, 3H) | DMSO-d₆ | [4] |
Table 2: ¹³C NMR Data of Representative Imidazo[2,1-b]thiazole Derivatives
| Compound/Substituent | C-2 | C-3 | C-5 | C-6 | C-7a | Other Carbons (δ, ppm) | Solvent | Ref |
| Parent Imidazo[2,1-b]thiazole | 111.15 | 127.23 | 110.15 | 145.54 | 149.63 | - | DMSO-d₆ | [7] |
| 5-(4-Methoxyphenyl)- | 117.0 | - | 109.5 | - | 148.1 | 159.2, 130.1, 128.1, 127.2, 114.6, 55.7 | DMSO-d₆ | [4] |
| 5-(4-Chlorophenyl)- | 117.2 | - | 110.6 | - | 148.0 | 132.8, 131.5, 128.6, 126.5, 124.0 | DMSO-d₆ | [4] |
| 5-(p-Tolyl)- | 116.7 | - | 109.6 | - | 147.6 | 136.3, 131.2, 129.2, 124.7, 20.8 | DMSO-d₆ | [4] |
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the NMR characterization of imidazo[2,1-b]thiazole compounds.
Caption: Experimental workflow for NMR characterization.
Caption: Logic of NMR-based structure elucidation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. On water catalyst-free synthesis of benzo[ d ]imidazo[2,1- b ] thiazoles and novel N -alkylated 2-aminobenzo[ d ]oxazoles under microwave irradiation ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08929B [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. brieflands.com [brieflands.com]
- 7. dergipark.org.tr [dergipark.org.tr]
Application Note: Mass Spectrometry Analysis of Imidazo[2,1-b]thiazol-6-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of Imidazo[2,1-b]thiazol-6-ylmethanamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery, using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined herein are essential for researchers engaged in the synthesis, characterization, and pharmacokinetic studies of this and structurally related compounds. This document includes protocols for sample preparation, LC-MS/MS analysis, and data interpretation, including a theoretical fragmentation pattern. All quantitative data is presented in clear, tabular format, and key experimental workflows are visualized using diagrams.
Introduction
Imidazo[2,1-b]thiazole derivatives are a significant class of heterocyclic compounds that form the core structure of various molecules with a wide range of biological activities, including potential anticancer and antimicrobial properties.[1][2][3] Accurate and robust analytical methods are crucial for the successful development of drug candidates based on this scaffold. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the high sensitivity and selectivity required for the identification and quantification of these compounds in complex matrices.[4]
This application note details the analytical workflow for this compound, from sample preparation to mass spectral analysis. The provided protocols and data serve as a comprehensive guide for researchers in the field.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible mass spectrometry results by enhancing sensitivity and reducing background noise.
Protocol for Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of an organic solvent such as methanol or acetonitrile.
-
Working Solutions: Perform serial dilutions of the stock solution with a mixture of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to prepare a series of calibration standards.
Protocol for Biological Samples (e.g., Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The following LC-MS/MS method is a representative procedure for the analysis of this compound.
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| Liquid Chromatography | |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| MS Scan Mode | Full Scan (m/z 50-500) and Product Ion Scan |
| Collision Energy | Optimized for fragmentation (e.g., 10-30 eV) |
Data Presentation and Interpretation
High-Resolution Mass Spectrometry (HRMS) Data
HRMS is used to confirm the elemental composition of the target analyte.
Table 2: Representative HRMS Data for this compound
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| This compound | C₆H₇N₃S | 154.0433 | 154.0431 |
Note: The "Found m/z" is a representative value and may vary slightly based on instrumentation and calibration.
Proposed Fragmentation Pattern
Understanding the fragmentation pattern is key to developing selective Multiple Reaction Monitoring (MRM) methods for quantification. The proposed fragmentation pathway for this compound is based on the general fragmentation of heterocyclic compounds.
Table 3: Proposed MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 154.04)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 154.04 | 137.02 | NH₃ | Imidazo[2,1-b]thiazole-6-carbenium ion |
| 154.04 | 126.03 | CH₂NH₂ | Imidazo[2,1-b]thiazole core |
| 154.04 | 99.02 | C₂H₂N₂ | Thiazole ring fragment with side chain |
| 137.02 | 110.01 | HCN | Thiazole ring fragment |
Quantitative Analysis
A validated LC-MS/MS method for the quantification of this compound in a biological matrix would yield the following representative performance data.
Table 4: Representative Quantitative Performance Data
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 85 - 115% |
| Precision at LLOQ | < 15% |
| Matrix Effect | Minimal |
| Recovery | > 85% |
Visualizations
Experimental Workflow
The overall process from sample receipt to data analysis is depicted in the following workflow diagram.
Caption: Experimental workflow for LC-MS analysis.
Proposed Bioactivation Pathway
Imidazo[2,1-b]thiazole derivatives may undergo metabolic activation, a critical consideration in drug development. A proposed bioactivation pathway involves the oxidation of the thiazole ring.
Caption: Proposed metabolic bioactivation pathway.
Conclusion
This application note provides a comprehensive framework for the mass spectrometry analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the representative data and proposed fragmentation patterns, offer a valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and pharmaceutical sciences. The methodologies described are adaptable to a range of imidazo[2,1-b]thiazole derivatives and can be readily implemented in a modern analytical laboratory.
References
Application Notes: In Vitro Cytotoxicity Assay Protocol for Imidazo[2,1-b]thiazol-6-ylmethanamine
Introduction
The evaluation of a novel compound's cytotoxic potential is a cornerstone of the drug discovery and development process.[1] Imidazo[2,1-b]thiazole derivatives have been identified as a promising scaffold in medicinal chemistry, with various analogues demonstrating significant antiproliferative and apoptosis-inducing potential against cancer cell lines.[2][3][4][5] These application notes provide a detailed protocol for determining the in vitro cytotoxicity of Imidazo[2,1-b]thiazol-6-ylmethanamine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell viability by measuring the metabolic activity of living cells.[6][7]
Principle of the MTT Cytotoxicity Assay
The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[6] This conversion rarely occurs in dead cells. The resulting formazan crystals are then solubilized using a solvent like Dimethyl Sulfoxide (DMSO).[8][9] The intensity of the purple color, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[7] By comparing the absorbance of treated cells to untreated controls, the percentage of cell viability can be calculated, and the half-maximal inhibitory concentration (IC50) can be determined.
Experimental Protocol
Materials and Reagents
-
Cell Lines: Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.[4][7]
-
Test Compound: this compound.
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA (0.25%): For cell detachment.
-
MTT Reagent: 5 mg/mL solution in sterile PBS.
-
Solubilization Solution: Dimethyl Sulfoxide (DMSO).
-
Positive Control: Doxorubicin or another standard cytotoxic agent.[1]
-
Equipment: 96-well flat-bottom sterile plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader.
Cell Culture and Maintenance
-
Culture the selected cell lines in their recommended complete medium in a humidified incubator at 37°C with 5% CO2.
-
Maintain the cells in a logarithmic growth phase by subculturing every 2-3 days.[1]
-
Before the experiment, harvest the cells using trypsinization, perform a cell count using a hemocytometer, and assess viability (e.g., via Trypan Blue exclusion).[6][9]
Preparation of Test Compound
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Create a series of working solutions by performing serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations for the assay (e.g., 0.1 µM to 100 µM).[6]
-
Ensure the final concentration of DMSO in the wells does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[1]
Experimental Procedure
-
Cell Seeding: Adjust the cell suspension to a density of 1 x 10⁵ cells/mL. Seed 100 µL of the cell suspension (containing 10,000 cells) into each well of a 96-well plate.[7] Leave some wells with medium only to serve as a blank.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach and resume logarithmic growth.[6]
-
Compound Treatment: After 24 hours, carefully remove the medium. Add 100 µL of fresh medium containing the various concentrations of the test compound to the respective wells.
-
Test Wells: Cells + Medium + Test Compound Dilutions.
-
Vehicle Control Wells: Cells + Medium + DMSO at the same concentration used for the highest compound dose.[6]
-
Positive Control Wells: Cells + Medium + Positive Control (e.g., Doxorubicin).
-
Untreated Control Wells: Cells + Medium only.
-
Blank Wells: Medium only (for background absorbance).
-
-
Exposure: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[1][9]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[8][9]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis
-
Calculate Percent Viability: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
Determine IC50 Value: The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.[1] This value is determined by plotting a dose-response curve with the percentage of cell viability on the Y-axis against the logarithm of the compound concentration on the X-axis. A non-linear regression analysis is used to fit a sigmoidal curve and calculate the precise IC50 value.[9]
Data Presentation
The cytotoxicity data should be summarized in a clear and structured format. The IC50 value is a key metric for comparing the potency of the compound across different cell lines.
Table 1: Hypothetical In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cell Type | This compound (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
| A549 | Human Lung Carcinoma | 8.5 ± 0.7 | 0.9 ± 0.1 |
| MCF-7 | Human Breast Adenocarcinoma | 12.3 ± 1.1 | 1.2 ± 0.2 |
| HeLa | Human Cervical Adenocarcinoma | 15.8 ± 1.4 | 0.8 ± 0.1 |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | > 50 | 2.5 ± 0.3 |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.
Potential Signaling Pathway for Cytotoxicity
Cytotoxic compounds frequently induce programmed cell death, or apoptosis.[10][11] The intrinsic (or mitochondrial) pathway is a common mechanism initiated by cellular stress.
Caption: Simplified intrinsic (mitochondrial) apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
Application Notes: Kinase Inhibition Assay Using Imidazo[2,1-b]thiazol-6-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[2,1-b]thiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Several derivatives of this scaffold have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[3][4][5][6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[7][8] This document provides detailed application notes and protocols for assessing the kinase inhibitory potential of a specific derivative, Imidazo[2,1-b]thiazol-6-ylmethanamine, using both biochemical and cell-based assay formats.
Compound of Interest
This compound is a derivative of the imidazo[2,1-b]thiazole core structure. Preliminary studies on related analogs suggest potential inhibitory activity against various cancer cell lines, making it a candidate for further investigation as a kinase inhibitor.[9][10]
Principle of Kinase Inhibition Assays
Kinase assays are designed to measure the activity of a kinase enzyme, which catalyzes the transfer of a phosphate group from ATP to a specific substrate.[8] The inhibitory effect of a compound is determined by quantifying the reduction in kinase activity in its presence. There are two main categories of kinase assays:
-
Biochemical Assays: These assays directly measure the enzymatic activity of an isolated kinase. They are useful for determining direct inhibition of the kinase and for mechanistic studies. Common formats include radiometric, fluorescence-based, and luminescence-based assays.[7][11]
-
Cell-Based Assays: These assays measure the effect of a compound on kinase activity within a cellular context. They provide more physiologically relevant data by accounting for factors such as cell permeability and off-target effects.[12][13]
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data for the kinase inhibitory activity of this compound against a panel of selected kinases. This data is presented for illustrative purposes to guide researchers in their own experimental analysis.
Table 1: Biochemical Kinase Inhibition Data for this compound
| Kinase Target | IC₅₀ (nM) |
| Focal Adhesion Kinase (FAK) | 85 |
| Epidermal Growth Factor Receptor (EGFR) | 350 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1200 |
| c-Raf | 450 |
| Cyclin-dependent kinase 2 (CDK2) | >10000 |
Table 2: Cell-Based Assay Data for this compound (MCF-7 Breast Cancer Cell Line)
| Assay Type | Endpoint | IC₅₀ (µM) |
| Cellular Phosphorylation Assay | p-FAK (Tyr397) Inhibition | 0.5 |
| Cell Proliferation Assay (MTT) | Inhibition of Cell Growth | 2.1 |
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescence-based biochemical assay to determine the IC₅₀ value of this compound against a target kinase. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[14][15]
Materials:
-
Recombinant human kinase (e.g., FAK)
-
Kinase substrate (e.g., a suitable peptide or protein)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
Kinase reaction buffer (specific to the kinase)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. Further dilute these concentrations in the kinase reaction buffer to achieve the final desired assay concentrations with a final DMSO concentration of ≤1%.
-
Kinase Reaction: a. Add 2.5 µL of the diluted compound or vehicle (for control wells) to the wells of a 384-well plate. b. Add 2.5 µL of a solution containing the kinase and its substrate to each well. c. Pre-incubate the plate for 15 minutes at room temperature.[14] d. Initiate the kinase reaction by adding 5 µL of ATP solution to each well. e. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 1-2 hours.[14]
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based Kinase Inhibition Assay (Cellular Phosphorylation ELISA)
This protocol describes an ELISA-based method to quantify the inhibition of a specific kinase's substrate phosphorylation in a cellular context.[12]
Materials:
-
Cancer cell line expressing the target kinase (e.g., MCF-7 for FAK)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody for the substrate protein
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Incubate for 24 hours at 37°C and 5% CO₂.[12]
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include appropriate positive (e.g., a known inhibitor) and negative (vehicle) controls. Incubate for the desired period (e.g., 1-24 hours).[12]
-
Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Add 100 µL of lysis buffer to each well and incubate on ice for 10 minutes with gentle shaking.[12]
-
ELISA: a. Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature or overnight at 4°C. c. Wash the plate three times with wash buffer. d. Add 100 µL of the diluted phospho-specific detection antibody to each well and incubate for 1 hour at room temperature. e. Wash the plate three times with wash buffer. f. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature. g. Wash the plate five times with wash buffer. h. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes. i. Stop the reaction by adding 100 µL of stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition of substrate phosphorylation for each compound concentration and determine the IC₅₀ value.
Visualizations
Caption: FAK signaling pathway and the point of inhibition.
Caption: Workflow for a biochemical kinase inhibition assay.
Caption: Logical flow for selecting a kinase assay type.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride | 1255306-05-8 | Benchchem [benchchem.com]
- 3. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Buy Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride | 1093630-29-5 [smolecule.com]
- 10. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. domainex.co.uk [domainex.co.uk]
- 15. ulab360.com [ulab360.com]
Application Notes and Protocols: Antimicrobial Activity Testing of Imidazo[2,1-b]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the antimicrobial properties of novel Imidazo[2,1-b]thiazole derivatives. The following sections detail the necessary protocols for determining the efficacy of these compounds against various microbial strains and presenting the resulting data in a clear, structured format.
Introduction to Imidazo[2,1-b]thiazole Derivatives in Antimicrobial Research
The Imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Derivatives of this core structure have been reported to possess antibacterial, antifungal, antitubercular, antiviral, and anthelmintic properties.[1][3] The continued emergence of antimicrobial resistance necessitates the development of new therapeutic agents, and Imidazo[2,1-b]thiazole derivatives represent a promising class of compounds for further investigation.[3] This document outlines standardized methods for evaluating their antimicrobial potential.
Quantitative Antimicrobial Activity Data
The following tables summarize the antimicrobial activity of representative Imidazo[2,1-b]thiazole derivatives against various bacterial and fungal strains. This data is presented to facilitate the comparison of different structural modifications on antimicrobial efficacy.
Table 1: Antibacterial Activity of Imidazo[2,1-b]thiazole Derivatives (Zone of Inhibition in mm)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Shigella flexneri | Reference Drug |
| Series A, Compound 1 | 15 | 13 | 11 | 14 | Metronidazole |
| Series A, Compound 2 | 18 | 16 | 14 | 17 | Metronidazole |
| Series B, Compound 1 | Slight Activity | Moderate Activity | Moderate Activity | Not Tested | Not Specified |
| Series B, Compound 2 | Inactive | Moderate Activity | Moderate Activity | Not Tested | Not Specified |
Data compiled from qualitative and quantitative descriptions in provided search results. Specific numerical values are illustrative based on reported moderate to strong activity.[1][4][5]
Table 2: Minimum Inhibitory Concentration (MIC) of Imidazo[2,1-b][1][6][7]thiadiazole Derivatives (in mM)
| Compound/Derivative | Escherichia coli | Staphylococcus aureus | Mycobacterium smegmatis | Candida albicans |
| Derivative 3a | 0.14 - 0.59 | 0.14 - 0.59 | 0.14 - 0.59 | 0.14 - 0.59 |
| Derivative 3c | 0.14 - 0.59 | 0.14 - 0.59 | 0.14 - 0.59 | 0.14 - 0.59 |
| Derivative 3d | 0.14 - 0.59 | 0.14 - 0.59 | 0.14 - 0.59 | 0.14 - 0.59 |
This study reported a range of MICs for all tested derivatives against the specified microorganisms, indicating fairly good antimicrobial activity.[8]
Experimental Protocols
Detailed methodologies for key antimicrobial screening experiments are provided below. Adherence to these protocols is crucial for obtaining reproducible and comparable results.
Agar Disk Diffusion Assay (Kirby-Bauer Method)
This method qualitatively assesses the susceptibility of a bacterial strain to the test compounds.[6][7][9]
Objective: To determine the presence and size of a zone of growth inhibition around a disk impregnated with a test compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates[6]
-
Sterile paper disks (6 mm diameter)[10]
-
Test Imidazo[2,1-b]thiazole derivatives
-
Control antibiotics
-
Pure, overnight cultures of test bacteria
-
0.5 McFarland turbidity standard[10]
-
Sterile cotton swabs[10]
-
Sterile forceps or disk dispenser[7]
-
Incubator (35°C ± 2°C)[6]
-
Ruler or calipers
Protocol:
-
Preparation of Test Disks: a. Prepare a stock solution of each Imidazo[2,1-b]thiazole derivative in a suitable solvent (e.g., DMSO). The solvent should be tested for intrinsic antimicrobial activity.[10] b. Aseptically apply a known volume (e.g., 20 µL) of the test compound solution onto sterile paper disks.[10] c. Allow the disks to dry completely in a sterile environment before use.[10]
-
Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.[10] b. Suspend the colonies in sterile saline or broth.[6] c. Vortex the suspension to ensure homogeneity.[10] d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6][10] This inoculum should be used within 15 minutes of preparation.[9][10]
-
Inoculation of MHA Plates: a. Dip a sterile cotton swab into the standardized bacterial inoculum, removing excess fluid by pressing the swab against the inside of the tube.[11] b. Streak the swab evenly across the entire surface of the MHA plate to ensure a confluent lawn of growth. Rotate the plate by 60 degrees and repeat the streaking two more times.[6][9] Finally, swab the rim of the agar.[9] c. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[11]
-
Application of Disks: a. Using sterile forceps, place the prepared disks onto the inoculated agar surface.[7] b. Gently press each disk to ensure complete contact with the agar.[7] Do not move a disk once it has made contact with the agar.[7] c. Ensure disks are spaced at least 24 mm apart from center to center and not too close to the edge of the plate.[7]
-
Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[6]
-
Interpretation of Results: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm), including the disk diameter.[10] b. The size of the zone of inhibition is inversely correlated with the Minimum Inhibitory Concentration (MIC).[12]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]
Objective: To determine the MIC of Imidazo[2,1-b]thiazole derivatives against specific microorganisms.
Materials:
-
Sterile 96-well microtiter plates[13]
-
Test Imidazo[2,1-b]thiazole derivatives
-
Cation-adjusted Mueller-Hinton Broth (MHB) or other suitable broth[13]
-
Standardized bacterial inoculum (prepared as in 3.1.2, then diluted)
-
Multichannel pipette
-
Plate reader (optional, for OD measurements)
Protocol:
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in MHB at twice the highest concentration to be tested. b. Dispense 100 µL of sterile MHB into all wells of a 96-well plate. c. Add 100 µL of the 2x concentrated compound stock solution to the first column of wells. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column. e. Leave one column with broth only (sterility control) and one column for a growth control (broth + inoculum, no compound).[13]
-
Inoculum Preparation and Inoculation: a. Prepare a standardized bacterial suspension as described in the disk diffusion method. b. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[14] c. Inoculate each well (except the sterility control) with the diluted bacterial suspension. The final volume in each well will be 200 µL.
-
Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours.[15][14]
-
Interpretation of Results: a. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well appears clear).[13][16] This can be determined by visual inspection or by measuring the optical density (OD600) with a plate reader.[15]
Minimum Bactericidal Concentration (MBC) Assay
This assay is performed after an MIC test to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][16]
Objective: To differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity of the test compounds.
Materials:
-
Results from the Broth Microdilution (MIC) Assay
-
Nutrient agar plates (e.g., MHA)
-
Sterile micropipette and tips
-
Incubator
Protocol:
-
Subculturing from MIC Plate: a. Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).[14] b. Mix the contents of each of these wells thoroughly. c. Aseptically transfer a small aliquot (e.g., 10 µL) from each clear well onto a fresh, compound-free agar plate.[14] d. Spread the aliquot evenly over a section of the plate.
-
Incubation: a. Incubate the agar plates at 37°C for 24-48 hours.[14]
-
Interpretation of Results: a. After incubation, count the number of colony-forming units (CFUs) on each section of the plate. b. The MBC is the lowest concentration of the compound that results in a ≥99.9% (or 3-log) reduction in CFU count compared to the initial inoculum count.[14][16]
Concluding Remarks
The protocols and data presentation formats outlined in these application notes provide a standardized framework for the antimicrobial evaluation of Imidazo[2,1-b]thiazole derivatives. Consistent application of these methods will facilitate the identification of lead compounds with potent antimicrobial activity and contribute to the development of novel therapeutic agents to combat infectious diseases.
References
- 1. chemmethod.com [chemmethod.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. benchchem.com [benchchem.com]
- 11. asm.org [asm.org]
- 12. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 15. protocols.io [protocols.io]
- 16. pacificbiolabs.com [pacificbiolabs.com]
In Vivo Experimental Design for Imidazo[2,1-b]thiazol-6-ylmethanamine Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of Imidazo[2,1-b]thiazol-6-ylmethanamine, a heterocyclic compound with demonstrated potential in both oncology and inflammatory disease models. The following protocols are designed to be adapted based on preliminary in vitro data and the specific research questions being addressed.
Section 1: Anticancer Efficacy Studies
The imidazo[2,1-b]thiazole scaffold has been identified in several potent anticancer agents, with mechanisms including kinase inhibition and microtubule disruption.[1][2][3] Preliminary studies on this compound suggest it may inhibit the growth of certain cancer cell lines, making in vivo assessment of its antitumor activity a critical next step.[4]
Recommended Animal Model: Cell Line-Derived Xenograft (CDX) Model
The CDX model is a widely used and cost-effective method for assessing the direct antitumor activity of a compound on human cancer cells.[5] This model involves the subcutaneous implantation of cultured human cancer cells into immunodeficient mice.
Table 1: Hypothetical Dosing and Administration Schedule for Anticancer Studies
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency | Duration (days) | Number of Animals (n) |
| 1 | Vehicle Control (e.g., 0.5% CMC in sterile water) | - | Oral (p.o.) | Daily | 21 | 8-10 |
| 2 | This compound HCl | 25 | Oral (p.o.) | Daily | 21 | 8-10 |
| 3 | This compound HCl | 50 | Oral (p.o.) | Daily | 21 | 8-10 |
| 4 | Positive Control (e.g., Sorafenib) | 30 | Oral (p.o.) | Daily | 21 | 8-10 |
Experimental Protocol: Subcutaneous A375 Melanoma Xenograft Model
This protocol describes the evaluation of this compound in a human melanoma xenograft model, a cancer type for which other imidazo[2,1-b]thiazole derivatives have shown promise.[6]
Materials:
-
This compound hydrochloride (water-soluble form recommended)
-
A375 human melanoma cell line
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID, 6-8 weeks old)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel (optional, for enhanced tumor take)
-
Sterile PBS
-
Anesthetic (e.g., isoflurane)
-
Calipers
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture and Preparation:
-
Culture A375 cells in standard conditions until they reach 80-90% confluency.
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into the treatment groups outlined in Table 1.
-
-
Drug Administration:
-
Prepare fresh formulations of this compound HCl and the positive control daily.
-
Administer the compounds or vehicle control via oral gavage as per the dosing schedule.
-
-
Efficacy Evaluation and Endpoint:
-
Continue to measure tumor volume and body weight twice weekly.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days).
-
Euthanize mice if tumors become ulcerated or if there are signs of excessive toxicity (e.g., >20% body weight loss).
-
Table 2: Hypothetical Tumor Growth Inhibition Data
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | 1850 ± 150 | - |
| This compound HCl (25 mg/kg) | 980 ± 120 | 47.0 |
| This compound HCl (50 mg/kg) | 550 ± 95 | 70.3 |
| Positive Control (Sorafenib, 30 mg/kg) | 480 ± 80 | 74.1 |
Visualization: Anticancer Study Workflow
Caption: Workflow for the in vivo evaluation of anticancer agents.
Section 2: Anti-inflammatory Activity Studies
Derivatives of imidazo[2,1-b]thiazole have shown potent anti-inflammatory effects, with some acting as selective COX-2 inhibitors.[5][7] This suggests that this compound may be a valuable candidate for the treatment of inflammatory conditions.
Recommended Animal Model: Carrageenan-Induced Paw Edema
This is a classic and highly reproducible model of acute inflammation used to screen for anti-inflammatory drugs.[8][9] The model involves the injection of carrageenan, a phlogistic agent, into the paw of a rodent, which induces a localized inflammatory response characterized by edema.
Table 3: Hypothetical Dosing and Administration Schedule for Anti-inflammatory Studies
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Schedule | Number of Animals (n) |
| 1 | Vehicle Control (e.g., 0.9% Saline) | - | Oral (p.o.) | Single dose, 1 hr before carrageenan | 6-8 |
| 2 | This compound HCl | 10 | Oral (p.o.) | Single dose, 1 hr before carrageenan | 6-8 |
| 3 | This compound HCl | 30 | Oral (p.o.) | Single dose, 1 hr before carrageenan | 6-8 |
| 4 | Positive Control (e.g., Indomethacin) | 10 | Oral (p.o.) | Single dose, 1 hr before carrageenan | 6-8 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
This compound hydrochloride
-
λ-Carrageenan
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Plethysmometer or digital calipers
-
Sterile saline
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the rats into the treatment groups outlined in Table 3.
-
-
Drug Administration:
-
Administer the test compound, positive control, or vehicle control orally one hour before the carrageenan injection.
-
-
Induction of Inflammation:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume at each time point by subtracting the initial paw volume.
-
Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Table 4: Hypothetical Inhibition of Carrageenan-Induced Paw Edema
| Treatment Group | Mean Increase in Paw Volume (mL) at 3 hr ± SEM | Percent Inhibition of Edema (%) |
| Vehicle Control | 0.85 ± 0.07 | - |
| This compound HCl (10 mg/kg) | 0.51 ± 0.05 | 40.0 |
| This compound HCl (30 mg/kg) | 0.32 ± 0.04 | 62.4 |
| Positive Control (Indomethacin, 10 mg/kg) | 0.28 ± 0.03 | 67.1 |
Visualization: COX-2 Signaling Pathway and Anti-inflammatory Study Workflow
Caption: Simplified COX-2 signaling pathway in inflammation.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. inotiv.com [inotiv.com]
- 9. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Imidazo[2,1-b]thiazol-6-ylmethanamine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have been investigated as potent anticancer, anti-inflammatory, antiviral, and antimycobacterial agents.[1][2] The introduction of a methanamine group at the 6-position of this scaffold offers a key functional handle for further derivatization, enabling the exploration of new chemical space and the development of novel therapeutic agents with improved potency and selectivity. This document provides detailed application notes and protocols for utilizing Imidazo[2,1-b]thiazol-6-ylmethanamine as a foundational scaffold in drug design and discovery programs.
Data Presentation: Biological Activities of Imidazo[2,1-b]thiazole Derivatives
The following tables summarize the quantitative biological data for representative Imidazo[2,1-b]thiazole derivatives, highlighting the potential of this scaffold in targeting various diseases.
Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole Conjugates
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 6d | A549 (Lung) | 1.08 | Microtubule Targeting | [3] |
| HeLa (Cervical) | >50 | [3] | ||
| MCF-7 (Breast) | >50 | [3] | ||
| DU-145 (Prostate) | >50 | [3] | ||
| 26 | A375P (Melanoma) | <1 | Not specified | [4] |
| 27 | A375P (Melanoma) | <1 | Not specified | [4] |
Table 2: Anti-inflammatory Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) | COX-2 | 0.08 | >1250 | [5] |
| COX-1 | >100 | [5] | ||
| Celecoxib (Reference) | COX-2 | 0.05 | 200 | [5] |
| COX-1 | 10 | [5] |
Table 3: Antimycobacterial and Antiviral Activities of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Target Organism/Virus | Activity Metric | Value | Reference |
| 5a-c | M. tuberculosis | MIC | Promising | [1] |
| 6d | Coxsackie B4 virus | Antiviral Assay | Potent | [1] |
| 5d | Feline coronavirus | Antiviral Assay | Effective | [1] |
| 5d | Feline herpes virus | Antiviral Assay | Effective | [1] |
| IT10 | M. tuberculosis H37Ra | IC50 | 2.32 µM | [6] |
| IC90 | 7.05 µM | [6] | ||
| IT06 | M. tuberculosis H37Ra | IC50 | 2.03 µM | [6] |
| IC90 | 15.22 µM | [6] |
Experimental Protocols
Protocol 1: Synthesis of the Imidazo[2,1-b]thiazole Core Scaffold
This protocol is adapted from the synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole.[5]
Materials:
-
α-bromo-4-(substituted)acetophenone
-
2-aminothiazole
-
Ethanol
-
Sodium carbonate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Filtration apparatus
Procedure:
-
To a solution of α-bromo-4-(substituted)acetophenone (1 equivalent) in ethanol, add 2-aminothiazole (0.95 equivalents) and sodium carbonate (2 equivalents).
-
Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash thoroughly with water.
-
Dry the solid to obtain the crude 6-(4-(substituted)phenyl)imidazo[2,1-b]thiazole.
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Protocol 2: Proposed Synthesis of this compound
This proposed synthesis involves the formation of the key intermediate, Imidazo[2,1-b]thiazole-6-carbaldehyde, followed by reductive amination.
Step 2a: Synthesis of Imidazo[2,1-b]thiazole-6-carbaldehyde
This step can be achieved via Vilsmeier-Haack formylation of the Imidazo[2,1-b]thiazole core.
Materials:
-
Imidazo[2,1-b]thiazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, cool a solution of DMF in DCM in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF solution with stirring.
-
After the addition is complete, add a solution of Imidazo[2,1-b]thiazole in DCM to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Quench the reaction by carefully adding it to a cooled saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Imidazo[2,1-b]thiazole-6-carbaldehyde.[7]
Step 2b: Reductive Amination to this compound
Materials:
-
Imidazo[2,1-b]thiazole-6-carbaldehyde
-
Ammonium acetate or desired primary/secondary amine
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol or other suitable solvent
-
Magnetic stirrer
Procedure:
-
Dissolve Imidazo[2,1-b]thiazole-6-carbaldehyde and an excess of the amine source (e.g., ammonium acetate for the primary amine) in methanol.
-
Add the reducing agent (e.g., NaBH₃CN or STAB) portion-wise to the stirring solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain this compound.
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is based on the method described for evaluating the anti-inflammatory activity of Imidazo[2,1-b]thiazole derivatives.[5]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Tris-HCl buffer
-
Glutathione
-
Hematin
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, glutathione, and hematin.
-
Add the COX-1 or COX-2 enzyme to the reaction mixture.
-
Add the test compound at various concentrations (typically in a serial dilution). A vehicle control (DMSO) and a positive control (e.g., celecoxib) should be included.
-
Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific duration (e.g., 2 minutes).
-
Stop the reaction by adding a quenching solution (e.g., HCl).
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Mandatory Visualizations
Diagram 1: General Synthetic Scheme for Imidazo[2,1-b]thiazole Derivatives
Caption: Synthetic workflow for this compound.
Diagram 2: Signaling Pathway for COX-2 Inhibition
Caption: COX-2 signaling pathway and point of inhibition.
Diagram 3: Drug Discovery Workflow Using the Scaffold
Caption: Drug discovery workflow with the target scaffold.
References
- 1. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Imidazo[2,1-b]thiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[2,1-b]thiazoles. The following information is designed to help you navigate common challenges and optimize your reaction conditions for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the imidazo[2,1-b]thiazole core structure?
A1: The most prevalent methods for synthesizing the imidazo[2,1-b]thiazole scaffold include:
-
Hantzsch Thiazole Synthesis: This is a classical and widely used method that involves the condensation of a 2-aminothiazole with an α-haloketone.
-
Multicomponent Reactions (MCRs): One-pot reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offer an efficient approach by combining a 2-aminoazine (like 2-aminothiazole), an aldehyde, and an isocyanide.[1]
-
Reaction from 2-Mercaptoimidazoles: An alternative route involves the reaction of 2-mercaptoimidazole derivatives with α-halocarbonyl compounds.
Q2: I am getting a low yield of my desired imidazo[2,1-b]thiazole. What are the potential causes and how can I troubleshoot this?
A2: Low yields can arise from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the reaction duration or increasing the temperature.
-
Suboptimal Temperature: The reaction temperature is crucial. For the Hantzsch synthesis, refluxing in ethanol is common.[2] However, some multicomponent reactions may benefit from higher temperatures, for instance, 100°C in toluene has been shown to improve yields.[1]
-
Catalyst Issues: While some syntheses proceed without a catalyst, others may benefit from one. For example, basic alumina has been used to catalyze the reaction between 2-aminothiazole and α-bromoketones.
-
Purity of Starting Materials: Impurities in your 2-aminothiazole or α-haloketone can lead to side reactions and lower the yield of the desired product. Ensure your starting materials are of high purity.
-
Work-up and Purification Losses: The product may be lost during extraction or purification. The initial product of the Hantzsch synthesis is often a hydrobromide salt, which is soluble in the reaction mixture. Neutralization with a weak base, such as sodium carbonate solution, is necessary to precipitate the free base, which can then be collected by filtration.[2][3]
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A3: While specific side products are highly dependent on the reactants and reaction conditions, some general possibilities include:
-
Unreacted Starting Materials: The most common "impurities" are often the starting materials.
-
Formation of Regioisomers: When using an unsymmetrical α-haloketone, there is a possibility of forming two different regioisomers (e.g., 5-substituted vs. 7-substituted imidazo[2,1-b]thiazoles). The reaction conditions, particularly the acidity, can influence the regioselectivity.[4]
-
Self-condensation of α-haloketone: Under certain conditions, α-haloketones can undergo self-condensation.
-
Decomposition: Prolonged reaction times at high temperatures can sometimes lead to the decomposition of starting materials or the product.
A systematic approach to identifying these byproducts would involve their isolation via chromatography followed by structural elucidation using techniques like NMR and mass spectrometry.
Q4: How can I purify my synthesized imidazo[2,1-b]thiazole derivative?
A4: The most common purification techniques for imidazo[2,1-b]thiazoles are:
-
Recrystallization: This is often the simplest and most effective method for obtaining highly pure crystalline products. Common solvents for recrystallization include ethanol, chloroform, and petroleum ether.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool. A variety of solvent systems can be employed, with the polarity adjusted based on the polarity of the target compound and impurities.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | Optimize the temperature. For Hantzsch synthesis, ensure the solvent is refluxing vigorously. For other methods, a temperature screening might be necessary. |
| Inactive Catalyst | If using a catalyst, ensure it is fresh and active. Consider trying a different catalyst or a catalyst-free method if applicable. |
| Poor Quality of Starting Materials | Verify the purity of your 2-aminothiazole and α-haloketone by melting point, NMR, or other analytical techniques. Purify starting materials if necessary. |
| Incorrect Stoichiometry | Ensure the molar ratios of the reactants are correct as per the chosen protocol. |
| Solvent Effects | The choice of solvent can significantly impact the reaction. If one solvent gives poor results, try another (e.g., switch from ethanol to toluene or vice versa). |
Problem 2: Formation of Multiple Products (Poor Selectivity)
| Potential Cause | Troubleshooting Step |
| Formation of Regioisomers | When using unsymmetrical α-haloketones, the reaction may yield a mixture of isomers. Modifying the reaction conditions, such as pH, may improve regioselectivity.[4] Separation of isomers can be attempted using column chromatography or fractional crystallization. |
| Side Reactions | Lowering the reaction temperature or reducing the reaction time may help to minimize the formation of side products. |
| Air or Moisture Sensitivity | Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and using dry solvents might be necessary. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Aryl-imidazo[2,1-b]thiazoles[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar quantities of the appropriate 2-aminothiazole and α-bromoacetophenone in absolute ethanol.
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The hydrobromide salt of the product may precipitate. Collect the solid by filtration.
-
Neutralization: Suspend the collected solid in water and neutralize with a saturated aqueous solution of sodium carbonate or 10% potassium hydroxide solution until the solution is basic.
-
Isolation: Collect the precipitated free base by filtration, wash with water, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: One-Pot Synthesis of Imidazo[2,1-b]thiazoles via Groebke–Blackburn–Bienaymé Reaction[1]
-
Reaction Setup: In a flask equipped with a magnetic stirrer, add the 2-aminothiazole (1.0 equiv.), the aldehyde (1.0 equiv.), and the isocyanide (1.0 equiv.) to anhydrous toluene.
-
Reaction: Heat the reaction mixture to 100°C and stir for 30 minutes. Monitor the reaction progress by TLC.
-
Purification: After completion, cool the reaction mixture and purify directly by flash column chromatography on silica gel to afford the desired product.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Groebke–Blackburn–Bienaymé Reaction [1]
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Methanol | 85 | - | 33 |
| 2 | Acetonitrile | 85 | - | similar to entry 1 |
| 3 | Toluene | 85 | - | 68 |
| 4 | Toluene | 100 | 30 | 78 |
Mandatory Visualization
Caption: Workflow for Hantzsch Imidazo[2,1-b]thiazole Synthesis.
Caption: Logical Flow for Troubleshooting Low Reaction Yields.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Imidazo[2,1-b]thiazol-6-ylmethanamine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Imidazo[2,1-b]thiazol-6-ylmethanamine. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to help improve your reaction yields and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and its intermediates.
Q1: My overall yield for the synthesis is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors throughout the multi-step process. A systematic approach to troubleshooting is recommended.[1] Common causes include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.
-
Atmospheric Moisture and Oxygen: Certain steps, particularly those involving organometallic reagents or strong bases, can be sensitive to air and moisture. Employing proper inert atmosphere techniques (e.g., using nitrogen or argon) is crucial.
-
Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and lower yields. Ensure the stirring is vigorous enough for the scale and viscosity of your reaction mixture.
-
Product Decomposition: The desired product or intermediates may be unstable under the reaction or workup conditions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product degradation.
Q2: I am having trouble with the first step, the synthesis of the Imidazo[2,1-b]thiazole core. What are some common issues?
A2: The formation of the Imidazo[2,1-b]thiazole ring system is a critical step. Common challenges include:
-
Low Yield of Cyclization: This can be due to incomplete reaction or the formation of side products.
-
Troubleshooting:
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate. Experiment with different solvents, such as ethanol, DMF, or toluene.
-
Temperature Control: While some reactions require heat to proceed, excessive temperatures can lead to decomposition. Optimize the reaction temperature by gradually increasing it and monitoring the progress.
-
Catalyst: Some variations of this synthesis may benefit from a catalyst. While classical methods may not use one, newer methodologies sometimes employ catalysts to improve yield and reaction time.
-
-
Q3: The Vilsmeier-Haack formylation to produce Imidazo[2,1-b]thiazole-6-carbaldehyde is not working well. What should I check?
A3: The Vilsmeier-Haack reaction is a key step to introduce the aldehyde functionality. If you are facing issues, consider the following:
-
Reagent Quality: The Vilsmeier reagent (formed from phosphorus oxychloride and DMF) is sensitive to moisture. Ensure it is freshly prepared under anhydrous conditions.
-
Reaction Temperature: The reaction is typically carried out at low temperatures (0-5 °C) during the addition of the substrate to the Vilsmeier reagent, and then gently warmed. Deviations from the optimal temperature profile can lead to side reactions.
-
Work-up Procedure: The work-up usually involves quenching with an ice-cold aqueous solution of a base (like sodium carbonate or sodium hydroxide) to neutralize the acid and hydrolyze the intermediate. Improper pH adjustment can lead to low yields of the aldehyde.
Q4: I am struggling with the final reductive amination step to get this compound. What can I do to improve the yield?
A4: Reductive amination can be a delicate reaction. Here are some troubleshooting tips:
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB) are commonly used. STAB is often milder and more selective for the imine intermediate, which can reduce the formation of over-reduced byproducts.
-
pH Control: The pH of the reaction mixture is crucial for the formation of the imine intermediate. A slightly acidic pH (around 5-6) is generally optimal.
-
Amine Source: The concentration and type of amine source (e.g., ammonia, ammonium acetate) can impact the equilibrium of imine formation. Ensure an adequate excess of the amine source is used.
-
Reaction Time and Temperature: These parameters should be optimized. The reaction may need to be run at room temperature or slightly elevated temperatures for a sufficient duration to ensure complete conversion.
Data Presentation
Due to the limited availability of specific yield data for the direct synthesis of this compound in the literature, the following table summarizes typical yields for key steps in the synthesis of closely related Imidazo[2,1-b]thiazole derivatives. This data can serve as a benchmark for optimizing your synthesis.
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Imidazo[2,1-b]thiazole formation | 2-Aminothiazole, α-haloketone | Ethanol | Reflux | 8-24 | 70-85 | [2] |
| 2 | Vilsmeier-Haack Formylation | Imidazo[2,1-b]thiazole, POCl₃, DMF | Dichloromethane | 0 - RT | 2-4 | 60-75 | [2] |
| 3 | Reductive Amination | Imidazo[2,1-b]thiazole-6-carbaldehyde, Amine, Reducing Agent | Methanol / THF | RT | 12-24 | 50-70 | General knowledge |
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of this compound, based on procedures for analogous compounds.
Step 1: Synthesis of the Imidazo[2,1-b]thiazole Core
A common method for constructing the Imidazo[2,1-b]thiazole core is through the condensation of 2-aminothiazole with an α-haloketone.
Materials:
-
2-Aminothiazole
-
α-Bromoacetophenone (or other suitable α-haloketone)
-
Ethanol
Procedure:
-
Dissolve 2-aminothiazole (1 equivalent) and the α-bromoacetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 8-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Vilsmeier-Haack Formylation of Imidazo[2,1-b]thiazole
This step introduces a formyl group at the 6-position of the Imidazo[2,1-b]thiazole ring.
Materials:
-
Imidazo[2,1-b]thiazole derivative from Step 1
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium carbonate solution (saturated)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DMF to anhydrous DCM and cool the solution to 0 °C.
-
Slowly add POCl₃ (3 equivalents) to the cooled DMF/DCM solution with vigorous stirring. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the Imidazo[2,1-b]thiazole derivative (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated solution of sodium carbonate.
-
Stir vigorously until the pH is basic.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Imidazo[2,1-b]thiazole-6-carbaldehyde by column chromatography.
Step 3: Reductive Amination to this compound
This final step converts the aldehyde to the desired primary amine.
Materials:
-
Imidazo[2,1-b]thiazole-6-carbaldehyde from Step 2
-
Ammonium acetate or another ammonia source
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)
-
Methanol or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
Procedure:
-
Dissolve the Imidazo[2,1-b]thiazole-6-carbaldehyde (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.
-
Add a catalytic amount of glacial acetic acid to adjust the pH to approximately 5-6.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C and add the reducing agent (e.g., STAB, 1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench it by the slow addition of water.
-
Make the solution basic by adding a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography.
Visualizations
The following diagrams illustrate the synthetic pathway and a troubleshooting workflow to help visualize the process and decision-making.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Logical relationships affecting reaction yield.
References
Technical Support Center: Troubleshooting Common Issues in Imidazo[2,1-b]thiazole Cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the synthesis of Imidazo[2,1-b]thiazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction & Yield Issues
Q1: My Imidazo[2,1-b]thiazole cyclization reaction is resulting in a low yield. What are the common causes and how can I optimize the reaction?
A1: Low yields in Imidazo[2,1-b]thiazole synthesis, particularly via the common Hantzsch reaction, can stem from several factors. A systematic approach to optimization is recommended.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low reaction yields.
-
Purity of Starting Materials: Ensure the purity of your 2-aminothiazole and α-haloketone. Impurities can lead to side reactions.
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction. While ethanol is commonly used, other solvents like methanol or dioxane can also be effective.[1] Some methods have shown success using green solvents like polyethylene glycol-400 (PEG-400) or even water under ultrasound irradiation.[2][3]
-
Temperature: Refluxing is a common condition.[4][5] However, some reactions may benefit from lower or higher temperatures. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields compared to conventional heating.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged times may lead to degradation of the product. Reaction times can range from a few hours to 24 hours depending on the specific substrates and conditions.[5]
-
-
Catalysis: While many syntheses are performed without a catalyst, some protocols report improved yields with the addition of a catalyst. For instance, basic alumina has been used to catalyze the reaction between 2-aminothiazole and α-bromoketones.[4]
-
Workup Procedure: Ensure proper workup to minimize product loss. The product is often isolated as a hydrobromide salt, which is then neutralized with a base like sodium carbonate to yield the free base.[6][7]
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely impurities and how can I minimize them?
A2: Side product formation is a common challenge. The nature of these impurities can depend on the synthetic route employed.
Common Synthetic Routes and Potential Side Products
| Synthetic Route | Common Starting Materials | Potential Side Products/Impurities | Mitigation Strategies |
| Hantzsch Synthesis | 2-aminothiazole, α-haloketone | Unreacted starting materials, isomeric products (if the α-haloketone is unsymmetrical), products from self-condensation of the ketone. | Control reaction stoichiometry, optimize temperature and reaction time, use a catalyst to improve regioselectivity.[8] |
| Multicomponent Reactions (e.g., Groebke-Blackburn-Bienaymé) | 2-aminothiazole, aldehyde, isocyanide | Incomplete reaction leading to intermediates, side products from reactions between two of the three components. | Ensure high purity of all components, optimize reaction conditions (solvent, temperature), and consider catalyst-free conditions in some cases.[9] |
Characterization of Impurities: To effectively troubleshoot, it is crucial to identify the impurities.
-
Spectroscopic Analysis: Use 1H NMR, 13C NMR, and mass spectrometry to characterize the structures of the main product and the impurities.
-
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) can be used to quantify the purity of your product and isolate impurities for characterization.
Q3: My reaction appears to be incomplete, with a significant amount of starting material remaining. What should I do?
A3: Incomplete reactions are often due to suboptimal reaction conditions or deactivation of starting materials.
-
Increase Reaction Time and/or Temperature: As a first step, you can try extending the reaction time or increasing the temperature. Monitor the progress by TLC.
-
Re-evaluate Stoichiometry: Ensure that the stoichiometry of your reactants is correct. A slight excess of one reactant may sometimes be beneficial.
-
Consider a More Forcing Method: If conventional heating is not sufficient, microwave-assisted synthesis can often drive reactions to completion more efficiently.[1]
-
Catalyst Addition: As mentioned, a catalyst like basic alumina may improve the reaction rate and conversion.[4]
Purification Challenges
Q4: I am having difficulty purifying my Imidazo[2,1-b]thiazole derivative. What are the recommended purification methods?
A4: Purification can be challenging due to the similar polarities of the product and some side products.
-
Recrystallization: This is a common method for purifying the final product. The choice of solvent is crucial and may require some screening. Ethanol is often a good starting point.[6]
-
Column Chromatography: Flash column chromatography using silica gel is a versatile method for separating the desired product from impurities.[6][9] A gradient of ethyl acetate in hexanes is a common eluent system.
-
Neutralization and Extraction: After the reaction, the product is often in the form of a hydrobromide salt. This salt is typically filtered and then neutralized with an aqueous base (e.g., sodium carbonate solution) to precipitate the free base, which can then be filtered or extracted.[7][10]
Experimental Protocols
General Procedure for Hantzsch Synthesis of 6-Aryl-imidazo[2,1-b]thiazoles
This protocol is a generalized procedure based on several literature reports.[4][5][10]
Reaction Workflow
Caption: A typical experimental workflow for the Hantzsch synthesis.
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of 2-aminothiazole (e.g., 0.01 mol) and the appropriate α-bromoacetophenone (e.g., 0.01 mol) in dry ethanol.
-
Reflux: Heat the mixture to reflux and maintain for a period of time (typically 8-24 hours), monitoring the reaction by TLC.[10]
-
Isolation of Hydrobromide Salt: After the reaction is complete, cool the mixture. The solid hydrobromide salt of the product often precipitates and can be collected by filtration.[7]
-
Neutralization: Suspend the collected solid in water and add an aqueous solution of a base, such as sodium carbonate, until the mixture is neutral or slightly basic. This will form the free base of the Imidazo[2,1-b]thiazole.[6][10]
-
Final Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can then be purified by recrystallization from a suitable solvent like ethanol.[6]
Quantitative Data on Reaction Conditions
The following table summarizes different reaction conditions and their reported yields for the synthesis of various Imidazo[2,1-b]thiazole derivatives.
| Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 2-aminothiazole, α-bromoketones | Ethanol, reflux | Moderate to Good | [4] |
| 2-aminothiazole, α-bromoketones | Ethanol, reflux, with Al2O3 | Good to Excellent | [4] |
| 6-phenylimidazo[2,1-b]thiazoles, chloroacetylchloride | 1,4-dioxane, reflux | Not specified | [1] |
| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, thioureas | Microwave heating | Good to Excellent | [1] |
| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, thioureas | Methanol, reflux | Lower than microwave | [1] |
| 2-aminothiazole, 3-formylchromone, isocyanide | Toluene, 100 °C, 30 min | 78% | [9] |
| α-bromo-4-(methylsulfonyl)acetophenone, 2-aminothiazole | Ethanol, Na2CO3, reflux, 24h | 70.5% | [5] |
Reaction Mechanism: Hantzsch Synthesis of Imidazo[2,1-b]thiazole
Caption: A simplified mechanism for the Hantzsch synthesis of Imidazo[2,1-b]thiazoles.
References
- 1. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Imidazo[2,1-b]thiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[2,1-b]thiazole derivatives. This guide addresses common side reactions and offers practical solutions to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the Imidazo[2,1-b]thiazole scaffold?
A1: The most prevalent and classical method is the Hantzsch thiazole synthesis, which involves the condensation of a 2-aminothiazole derivative with an α-haloketone.[1] This reaction is widely used due to its reliability and the availability of starting materials. Other methods, such as multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé (GBB) reaction, offer efficient one-pot alternatives for generating diverse derivatives.[2]
Q2: I am getting a low yield of my desired Imidazo[2,1-b]thiazole product. What are the likely causes?
A2: Low yields can stem from several factors:
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Side Reactions: Competing reaction pathways can consume starting materials and generate impurities. A common issue is the formation of isomeric byproducts.
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the consumption of starting materials by Thin Layer Chromatography (TLC) is crucial.
-
Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base can significantly influence the reaction rate and selectivity. Classical methods often require high temperatures and long reaction times, which can lead to lower yields.[2]
-
Purity of Reagents: Impurities in the 2-aminothiazole or α-haloketone can lead to the formation of undesired side products.
-
Inefficient Purification: The work-up and purification steps may result in product loss.
Q3: I have an impurity with the same mass as my product. What could it be?
A3: A common issue in the synthesis of Imidazo[2,1-b]thiazoles is the formation of a regioisomeric byproduct. This occurs due to the two nucleophilic nitrogen atoms in the 2-aminothiazole starting material. While the desired reaction is the alkylation of the exocyclic amino group, alkylation of the endocyclic thiazole nitrogen can also occur, leading to the formation of a 3-substituted-2-imino-2,3-dihydrothiazole intermediate, which upon cyclization would yield an isomeric fused system. The formation of these isomers is a known challenge in Hantzsch-type syntheses.[1]
Troubleshooting Guides for Common Side Reactions
Problem 1: Formation of a Regioisomeric Byproduct
Description: The reaction between 2-aminothiazole and an α-haloketone can lead to two possible initial alkylation products, which then cyclize to form the desired Imidazo[2,1-b]thiazole and a regioisomeric byproduct.
dot
References
Technical Support Center: Enhancing the Solubility of Imidazo[2,1-b]thiazol-6-ylmethanamine
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for enhancing the solubility of Imidazo[2,1-b]thiazol-6-ylmethanamine and its derivatives for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the initial factors to consider when encountering solubility issues with this compound?
A1: Initially, focus on the physicochemical properties of your specific compound. Key factors include its salt form, pKa, and LogP. This compound contains a basic amine group, which suggests that its solubility will be pH-dependent.[1][2][3] The hydrochloride salt form is designed to enhance aqueous solubility compared to the free base.[4][5][6]
Q2: My compound is provided as a hydrochloride (HCl) salt. Why am I still observing poor solubility in my neutral pH buffer?
A2: While the HCl salt improves solubility, the final pH of the solution is critical.[7] When the salt is dissolved in a neutral or basic buffer (pH > pKa of the amine), the compound can convert back to its less soluble free base form. The amine group (methanamine) is basic, meaning it is protonated and more soluble at a lower pH.[1][3]
Q3: I dissolve my compound in 100% DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening?
A3: This is a common issue known as precipitation upon dilution. Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many nonpolar and polar compounds.[8] However, when the DMSO stock is introduced into an aqueous environment, the compound may crash out if its solubility limit in the final aqueous/DMSO mixture is exceeded.[9] It is crucial to ensure the final concentration of the compound is below its solubility threshold in the complete assay medium.
Q4: What are the primary strategies to enhance the solubility of a compound like this compound for in vitro assays?
A4: The main strategies can be categorized as follows:
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pH Adjustment: Leveraging the basic nature of the amine group to increase solubility in acidic conditions.[10][11]
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Co-solvents: Using water-miscible organic solvents to increase the solubilizing capacity of the aqueous buffer.[10][11][12]
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Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[13][14]
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Solid Dispersions: Creating a system where the drug is dispersed within a hydrophilic carrier at a solid state to improve dissolution.[15][16][17][18]
Troubleshooting Guide
Q5: I have tried lowering the pH of my buffer, but the solubility is still insufficient for my required assay concentration. What should I do next?
A5: If pH adjustment alone is not enough, you should consider a combination of approaches. The next logical step is to introduce a co-solvent. Start with a low percentage of a biocompatible co-solvent like DMSO or ethanol in your acidic buffer.[9][19] If this is still insufficient, or if your assay is sensitive to solvents, exploring cyclodextrin complexation is a highly effective alternative.[13][20]
Q6: How do I choose the right solubilization technique for my specific biological assay?
A6: The choice depends heavily on the assay type.
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For cell-based assays: It is critical to minimize solvent concentrations, as they can be toxic to cells.[21][22] Typically, DMSO concentrations should be kept below 0.5%, and ideally below 0.1%.[22] In this context, pH adjustment (if compatible with cell health) or cyclodextrins are often preferred.[21]
-
For enzyme/biochemical assays: These are often more tolerant to co-solvents. However, solvents can still interfere with enzyme activity, so it is crucial to run proper vehicle controls.[19]
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For in vivo studies: Formulation becomes more complex, often requiring a combination of pH adjustment, co-solvents, and surfactants or cyclodextrins to achieve the desired concentration and stability.[10][23]
The following workflow can help guide your decision-making process.
Q7: I am concerned that surfactants or cyclodextrins might interfere with my assay. How can I mitigate this?
A7: This is a valid concern. Both surfactants and cyclodextrins can interact with proteins or cell membranes.
-
Mitigation Strategy: Always run a vehicle control. This control should contain the exact same concentration of the solubilizing agent (e.g., cyclodextrin) in the assay buffer without your compound. This allows you to subtract any background effect from the agent itself. For cyclodextrins, using derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) is common as they offer higher solubility and a better safety profile.[20][24]
Quantitative Data Summary
The solubility of this compound is highly dependent on the chosen solvent system and pH. The following tables provide expected solubility trends based on common formulation strategies.
Table 1: Estimated Solubility in Different Solvent Systems (Hypothetical Data)
| Solvent System | Estimated Solubility (µg/mL) | Notes |
| Deionized Water (pH 7.0) | < 1 | Very poor solubility of the free base. |
| Phosphate Buffered Saline (PBS, pH 7.4) | < 1 | Similar to water; compound is primarily in the insoluble free base form. |
| 0.1 M HCl (pH 1.0) | > 1000 | The amine is fully protonated, leading to high solubility.[7] |
| Acetate Buffer (pH 5.0) | 50 - 200 | Solubility is significantly increased as the pH approaches the pKa of the amine. |
| PBS (pH 7.4) + 1% DMSO | 1 - 5 | Minor improvement with a low percentage of co-solvent. |
| Acetate Buffer (pH 5.0) + 5% DMSO | > 500 | A combination of pH adjustment and a co-solvent provides a synergistic effect. |
| PBS (pH 7.4) with 10 mM HP-β-Cyclodextrin | 20 - 100 | Cyclodextrins can significantly enhance solubility even at neutral pH.[13][24] |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Objective: To prepare a 10 mM stock solution in an aqueous buffer.
-
Materials: this compound HCl, 50 mM Sodium Acetate buffer (pH 5.0), deionized water, stir plate.
-
Methodology:
-
Weigh the required amount of the compound for a 10 mM solution.
-
Add a small volume of the pH 5.0 acetate buffer (e.g., 80% of the final volume).
-
Stir vigorously at room temperature. Gentle warming (37°C) can be applied if necessary.
-
Once dissolved, add the remaining buffer to reach the final volume.
-
Visually inspect the solution for any particulates. If needed, filter through a 0.22 µm syringe filter.
-
Important: When this acidic stock is added to a neutral assay buffer, ensure the final pH does not shift significantly and that the final concentration is below the solubility limit at that neutral pH.
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Objective: To enhance the aqueous solubility of the compound at neutral pH using HP-β-CD.
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Phosphate Buffered Saline (PBS, pH 7.4), vortex mixer, sonicator.
-
Methodology:
-
Prepare a solution of HP-β-CD in PBS. A common starting concentration is 40% (w/v).[24]
-
Add the powdered compound directly to the HP-β-CD solution in molar excess (e.g., 1:2 ratio of drug to cyclodextrin).
-
Vortex the mixture vigorously for 2-3 minutes.
-
Sonicate the suspension for 15-30 minutes to facilitate complex formation.
-
Allow the mixture to equilibrate by stirring or shaking overnight at room temperature.
-
Centrifuge the solution at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant. This solution contains the solubilized drug-cyclodextrin complex.
-
Determine the concentration of the solubilized drug using a suitable analytical method like HPLC-UV.
-
References
- 1. issr.edu.kh [issr.edu.kh]
- 2. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buy Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride | 1093630-29-5 [smolecule.com]
- 5. 1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride | 1255306-05-8 | Benchchem [benchchem.com]
- 6. Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride () for sale [vulcanchem.com]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 13. humapub.com [humapub.com]
- 14. ijpsr.com [ijpsr.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. jddtonline.info [jddtonline.info]
- 17. japsonline.com [japsonline.com]
- 18. japer.in [japer.in]
- 19. ijpsonline.com [ijpsonline.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Cell Permeability of Imidazo[2,1-b]thiazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of Imidazo[2,1-b]thiazole compounds.
Frequently Asked Questions (FAQs)
Q1: My Imidazo[2,1-b]thiazole compound shows high target affinity in biochemical assays but low activity in cell-based assays. Could poor cell permeability be the issue?
A1: Yes, this is a common issue. High target affinity in a cell-free system does not guarantee efficacy in a cellular context. The compound must first cross the cell membrane to reach its intracellular target. A significant drop in potency between biochemical and cell-based assays often points towards poor cell permeability. It is crucial to experimentally determine the compound's permeability.
Q2: What are the key physicochemical properties of Imidazo[2,1-b]thiazole compounds that influence their cell permeability?
A2: Several physicochemical properties are critical:
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Lipophilicity (LogP/LogD): Imidazo[2,1-b]thiazoles are generally lipophilic scaffolds. An optimal LogP value (typically between 1 and 5) is required for good passive diffusion across the lipid bilayer of the cell membrane. Both excessively high and low lipophilicity can hinder permeability.
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Polar Surface Area (PSA): PSA is the surface sum over all polar atoms. A lower PSA (generally < 140 Ų) is associated with better cell permeability. The nitrogen and sulfur atoms in the Imidazo[2,1-b]thiazole core, along with polar substituents, contribute to the overall PSA.
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Molecular Weight (MW): Smaller molecules (MW < 500 Da) tend to have better permeability.
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Solubility: Adequate aqueous solubility is necessary for the compound to be available at the cell surface for absorption. Poor solubility can be a limiting factor even for compounds with optimal lipophilicity.
-
Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bond donors and acceptors can increase polarity and reduce permeability.
Q3: How can I experimentally assess the cell permeability of my Imidazo[2,1-b]thiazole compounds?
A3: There are several standard in vitro assays to measure cell permeability:
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for early-stage screening to assess a compound's intrinsic passive permeability.
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Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. It can assess both passive diffusion and active transport mechanisms, including efflux.
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Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: MDCK cells form a tight monolayer and are often transfected with specific transporters, such as P-glycoprotein (P-gp), to study the role of efflux pumps in limiting compound permeability.
Q4: My Imidazo[2,1-b]thiazole compound has a high efflux ratio in the Caco-2/MDCK assay. What does this indicate and what can I do?
A4: A high efflux ratio (typically >2) indicates that your compound is likely a substrate of an efflux transporter, such as P-glycoprotein (P-gp). These transporters actively pump the compound out of the cell, reducing its intracellular concentration and apparent permeability.
Troubleshooting Strategies:
-
Structural Modification: Modify the compound's structure to reduce its affinity for the efflux transporter. This can involve altering lipophilicity, removing hydrogen bond donors, or masking polar groups.
-
Co-administration with an Efflux Inhibitor: In an experimental setting, you can co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporin A) to confirm that your compound is a P-gp substrate. If the permeability increases significantly in the presence of the inhibitor, it confirms the role of P-gp. For therapeutic applications, this approach is more complex due to potential drug-drug interactions.
-
Formulation Strategies: Encapsulating the compound in nanoparticles or liposomes can sometimes bypass efflux transporters.
Troubleshooting Guides
Problem 1: Low Apparent Permeability (Papp) in Caco-2 or MDCK Assays
This is a common challenge with novel Imidazo[2,1-b]thiazole derivatives. The following steps can help you troubleshoot and address this issue.
Logical Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing low cell permeability.
Problem 2: My compound shows good passive permeability in the PAMPA assay but poor permeability in the Caco-2 assay.
This discrepancy strongly suggests the involvement of active efflux.
Investigative Workflow
Caption: Workflow to investigate suspected active efflux.
Quantitative Data Summary
The following table presents representative experimental data for a thiazole derivative, which is structurally related to the Imidazo[2,1-b]thiazole core, from a Caco-2 permeability assay.[1] This data can serve as a benchmark for interpreting your own experimental results.
| Compound | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class | Efflux Potential |
| PD76 | A -> B | 5.25 | 4.43 | Moderate | High |
| B -> A | 23.28 | ||||
| Propranolol | A -> B | >10 | - | High | Low (Control) |
| Atenolol | A -> B | <1 | - | Low | Low (Control) |
A -> B: Apical to Basolateral; B -> A: Basolateral to Apical Data for PD76 is for a 2-hydrazinyl-4-(4-methoxyphenyl)thiazole derivative.[1]
Experimental Protocols
Caco-2 Permeability Assay
Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer, which models the human intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).
-
Transport Experiment:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) and the cells are equilibrated.
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The test compound is added to the donor compartment (apical side for absorption studies, basolateral side for efflux studies).
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Samples are taken from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).
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For bidirectional assays to determine the efflux ratio, the experiment is performed in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of permeation (amount of compound in the receiver compartment over time).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor compartment.
The efflux ratio (ER) is calculated as:
ER = Papp (B-A) / Papp (A-B)
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To measure the passive permeability of a compound across an artificial lipid membrane.
Methodology:
-
Plate Preparation: A 96-well filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., 2% lecithin in dodecane). A 96-well acceptor plate is filled with buffer.
-
Compound Preparation: The test compound is dissolved in a buffer solution, often containing a small percentage of DMSO.
-
Assay Setup: The donor plate is placed on top of the acceptor plate, creating a "sandwich". The compound in the donor well can then diffuse through the lipid membrane into the acceptor well.
-
Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Sample Analysis: The concentration of the compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: The effective permeability (Pe) is calculated based on the compound concentrations in the donor and acceptor wells and the incubation time.
Signaling Pathways and Logical Relationships
While Imidazo[2,1-b]thiazole compounds are investigated for a wide range of biological activities, their interaction with cell permeability is primarily a physicochemical process rather than a direct and persistent modulation of a specific signaling pathway that universally governs permeability for all members of this class. The key logical relationship is between the compound's properties and its ability to traverse the cell membrane, which can be influenced by efflux pumps that are part of cellular signaling and defense mechanisms.
Logical Relationship: Physicochemical Properties and Permeability
Caption: Factors influencing the overall cell permeability of a compound.
References
Addressing off-target effects of Imidazo[2,1-b]thiazol-6-ylmethanamine in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Imidazo[2,1-b]thiazol-6-ylmethanamine and its derivatives in various assays. The information is tailored for researchers, scientists, and drug development professionals to help identify and address potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound and its analogs?
This compound hydrochloride has been identified as an inhibitor of the QcrB subunit of the mycobacterial cytochrome bc1 complex, which is crucial for the aerobic respiratory chain in mycobacteria[1]. This suggests its potential as an antimicrobial agent. Derivatives of the Imidazo[2,1-b]thiazole scaffold have also been shown to exhibit anticancer activity through mechanisms such as inhibition of Epidermal Growth Factor Receptor (EGFR) kinase, tubulin polymerization, and Cyclooxygenase-2 (COX-2)[1][2][3][4][5][6].
Q2: We are observing unexpected phenotypes in our cell-based assays. How can we determine if these are due to off-target effects?
Unexpected cellular phenotypes are a common challenge. To determine if the observed effects are due to on-target or off-target activity of this compound, a systematic approach is recommended:
-
Dose-Response Analysis: Establish a clear dose-response curve for the observed phenotype. Compare the effective concentration (EC50) for the phenotype with the IC50 for the intended target. A significant discrepancy may indicate an off-target effect.
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Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by your compound with that of other well-characterized inhibitors of the same target that are structurally distinct. If multiple, structurally different inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, perform a rescue experiment. This involves re-introducing a version of the target that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.
-
Target Engagement Assays: Directly confirm that the compound is binding to its intended target in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA)[7][8][9][10][11].
Q3: How can we identify the specific off-targets of our Imidazo[2,1-b]thiazole compound?
Several methods can be employed to identify unknown off-targets:
-
Kinome Profiling: Screen your compound against a large panel of kinases to identify any unintended kinase interactions. This is particularly relevant as many Imidazo[2,1-b]thiazole derivatives are known kinase inhibitors[12][13][14][15][16].
-
Chemical Proteomics: Techniques like affinity chromatography using an immobilized version of your compound can be used to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry: This powerful technique can identify changes in the thermal stability of a wide range of cellular proteins upon compound treatment, revealing both on-target and off-target engagement.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in in-vitro kinase assays.
-
Possible Cause 1: Assay Interference.
-
Troubleshooting: Imidazo[2,1-b]thiazole compounds may interfere with certain assay formats (e.g., fluorescence-based assays). Run control experiments to check for autofluorescence or quenching by the compound. Consider using an orthogonal assay with a different detection method, such as a radiometric assay, which is considered the gold standard[17].
-
-
Possible Cause 2: ATP Concentration.
-
Troubleshooting: If the compound is an ATP-competitive inhibitor, the measured IC50 value will be dependent on the ATP concentration in the assay. Ensure that the ATP concentration is well-defined and ideally close to the Km value for the specific kinase.
-
Problem 2: Discrepancy between biochemical and cellular assay results.
-
Possible Cause 1: Poor Cell Permeability.
-
Troubleshooting: The compound may not be efficiently entering the cells. Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) or by measuring intracellular compound concentration using LC-MS/MS.
-
-
Possible Cause 2: Efflux by Cellular Transporters.
-
Troubleshooting: The compound may be actively transported out of the cells by efflux pumps. Co-incubation with known efflux pump inhibitors can help to investigate this possibility.
-
-
Possible Cause 3: Metabolic Instability.
Quantitative Data
Table 1: On-Target and Off-Target Activities of Imidazo[2,1-b]thiazole Derivatives
| Compound/Analog | Target | Assay Type | IC50/Ki | Reference |
| Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d) | Tubulin Polymerization | In-vitro fluorescence assay | 1.68 µM | [5] |
| N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) | COX-2 | In-vitro chemiluminescent enzyme assay | 0.08 µM | [3][4][19] |
| N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) | COX-1 | In-vitro chemiluminescent enzyme assay | >100 µM | [3][4][19] |
| Imidazothiazole-thiazolidinone hybrid (4c) | EGFR Kinase | In-vitro kinase assay | 18.35 ± 1.25 µM | [1] |
| Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d) | A549 (lung cancer) cell line | Cellular proliferation assay | 1.08 µM | [5] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized procedure to assess target engagement in intact cells.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the this compound compound or vehicle (e.g., DMSO) at the desired concentration for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest and wash the cells.
-
Resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Protein Detection:
-
Analyze the soluble protein levels of the target of interest by Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.
-
Kinome Profiling Workflow
This outlines a general workflow for assessing the selectivity of a compound against a panel of kinases.
-
Compound Preparation:
-
Prepare a stock solution of this compound at a high concentration in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations for testing.
-
-
Kinase Reaction:
-
In a multi-well plate, add the kinase, its specific substrate, and ATP to a reaction buffer.
-
Add the test compound or vehicle control to the wells.
-
Initiate the kinase reaction, typically by adding ATP, and incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
-
Detection:
-
Stop the reaction and detect the amount of product formed. Common detection methods include:
-
Radiometric Assays (e.g., 32P-ATP): Measure the incorporation of radioactive phosphate into the substrate.
-
Luminescence-based Assays (e.g., ADP-Glo™): Measure the amount of ADP produced.
-
Fluorescence/FRET-based Assays: Use fluorescently labeled substrates to detect phosphorylation.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each compound concentration relative to the vehicle control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve. The results will provide a selectivity profile of the compound across the tested kinome.
-
Visualizations
References
- 1. Buy Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride | 1093630-29-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. worldwide.promega.com [worldwide.promega.com]
- 16. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. researchgate.net [researchgate.net]
- 19. brieflands.com [brieflands.com]
Technical Support Center: Enhancing Metabolic Stability of Imidazo[2,1-b]thiazol-6-ylmethanamine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with Imidazo[2,1-b]thiazol-6-ylmethanamine and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges related to the metabolic stability of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows high clearance in liver microsome assays. What is the likely metabolic liability?
A1: The Imidazo[2,1-b]thiazole core is known to be susceptible to oxidative metabolism, particularly on the thiazole ring.[1] Cytochrome P450 (P450) enzymes can mediate S-oxidation of the thiazole sulfur, leading to the formation of reactive S-oxide metabolites.[1] These reactive intermediates can then be trapped by nucleophiles such as glutathione, leading to the formation of glutathione conjugates and indicating metabolic instability.[1]
Q2: What are the primary strategies to improve the metabolic stability of my this compound derivative?
A2: A key strategy is to modify the Imidazo[2,1-b]thiazole core to block the sites of metabolism. One successful approach is the bioisosteric replacement of the thiazole ring. For instance, replacing the thiazole with a 1,2,4-thiadiazole ring has been shown to abrogate the bioactivation liability and improve metabolic stability while retaining pharmacological activity.[1] Other strategies could include the introduction of electron-withdrawing groups to the thiazole ring to decrease its susceptibility to oxidation, or "metabolic blocking" by introducing substituents at or near the site of metabolism.
Q3: Besides modifying the core, are there other parts of the molecule I should consider for modification?
A3: While the thiazole ring is a primary concern, other parts of the molecule, such as the methanamine side chain or any aryl substituents, could also be sites of metabolism. It is advisable to perform metabolite identification studies to pinpoint all metabolic hotspots on your specific derivative. Once identified, these sites can be modified using standard medicinal chemistry strategies like deuteration or the introduction of blocking groups (e.g., fluorine).
Q4: How can I determine if my compound is forming reactive metabolites in vitro?
A4: Reactive metabolite screening assays are crucial. A common method involves incubating your compound with liver microsomes in the presence of a trapping agent, typically glutathione (GSH). The formation of GSH adducts, which can be detected by LC-MS/MS, is a strong indicator of reactive metabolite formation.[1]
Troubleshooting Guides
Issue 1: High variability in half-life (t½) and intrinsic clearance (CLint) values between experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting or Timing | Ensure accurate and consistent pipetting of all reagents, especially during the initiation and termination of the reaction. Use of automated liquid handlers can minimize variability. |
| Poor Compound Solubility | Verify the solubility of your compound in the incubation buffer. The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 1%. If solubility is an issue, consider using a different formulation or reducing the compound concentration. |
| Variable Enzyme Activity | Use a consistent batch and source of liver microsomes. If this is not possible, characterize the activity of each new batch with a known substrate before running your experiment. |
| Thiol Reactivity | The thiazole sulfur may be susceptible to non-enzymatic reactions. Include a control incubation without NADPH to assess the chemical stability of your compound under the assay conditions. |
Issue 2: Poor correlation between in vitro metabolic stability data and in vivo pharmacokinetic data.
| Potential Cause | Recommended Solution |
| Extrahepatic Metabolism | The liver is the primary but not the only site of drug metabolism. Consider conducting metabolic stability assays using microsomes or S9 fractions from other tissues like the intestine, kidney, or lung. |
| Involvement of Non-P450 Enzymes | Liver microsomal assays primarily assess Phase I metabolism by P450s. If other enzymes (e.g., FMOs, esterases, or Phase II enzymes) are involved, microsomal data may be misleading. Use of hepatocytes, which contain a broader range of enzymes, can provide a more comprehensive picture. |
| Role of Drug Transporters | In vivo pharmacokinetics are influenced by drug transporters that are not present in microsomal systems. In vitro assays with hepatocytes or transfected cell lines expressing specific transporters can help to investigate their role. |
Data Presentation
The following table summarizes the in vitro metabolic stability data for two Imidazo[2,1-b]thiazole derivatives and a bioisosteric 1,2,4-thiadiazole analog in human liver microsomes (HLM).
| Compound | Structure | t½ (min)[1] | CLint (mL/min/kg)[1] |
| 1 | 1-(2-(2-chloro-4-(2H-1,2,3-triazol-2-yl)benzyl)-2,7-diazaspiro[3.5]nonan-7-yl)-2-(imidazo[2,1-b]thiazol-6-yl)ethanone | 19.1 | 48 |
| 2 | 1-(2-(2-chloro-4-(2H-1,2,3-triazol-2-yl)benzyl)-2,7-diazaspiro[3.5]nonan-7-yl)-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone | 28.6 | 32 |
| 3 | 1-(2-(2-chloro-4-(2H-1,2,3-triazol-2-yl)benzyl)-2,7-diazaspiro[3.5]nonan-7-yl)-2-(2-methylimidazo[2,1-b][2][3][4]thiadiazol-6-yl)ethanone | 38.8 | 24 |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of liver microsomes.
Materials:
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Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
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NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Phosphate buffer (0.1 M, pH 7.4)
-
Ice-cold acetonitrile with an internal standard for quenching
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a working solution of the test compound (e.g., 100 µM in buffer).
-
In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the test compound working solution (final concentration typically 1 µM).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Incubation and Sampling:
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots from the incubation mixture.
-
-
Termination of Reaction:
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the appropriate equations.
-
Protocol 2: Reactive Metabolite Trapping with Glutathione (GSH)
Objective: To detect the formation of reactive metabolites by trapping them with glutathione.
Procedure:
-
Follow the same procedure as the liver microsomal stability assay, but with the addition of glutathione (GSH) to the incubation mixture (typically 1-5 mM final concentration).
-
Analyze the samples by LC-MS/MS, specifically looking for the mass of the expected GSH adduct(s) of the parent compound and its metabolites.
Visualizations
Caption: Experimental workflow for a liver microsomal stability assay.
Caption: Troubleshooting workflow for improving metabolic stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Influence of microsomal concentration on apparent intrinsic clearance: implications for scaling in vitro data. | Semantic Scholar [semanticscholar.org]
Strategies to reduce the toxicity of Imidazo[2,1-b]thiazole derivatives
Imidazo[2,1-b]thiazole Derivatives: Technical Support Center
Welcome to the technical support center for researchers working with Imidazo[2,1-b]thiazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly concerning compound toxicity, during your drug discovery and development experiments.
Frequently Asked Questions (FAQs)
FAQ 1: My lead Imidazo[2,1-b]thiazole compound exhibits high cytotoxicity against normal cell lines in initial screenings. What is a systematic approach to address this?
A systematic approach to reducing off-target cytotoxicity involves a cycle of evaluation, rational design, and re-assessment. The goal is to identify structural modifications that decrease toxicity while preserving or enhancing the desired therapeutic activity. This iterative process is fundamental to lead optimization.
The following workflow outlines a general strategy for mitigating toxicity:
Refining purification protocols for high-purity Imidazo[2,1-b]thiazol-6-ylmethanamine
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to refine purification protocols for high-purity Imidazo[2,1-b]thiazol-6-ylmethanamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial purification strategies for crude this compound?
A1: The most common initial strategies involve standard chromatographic and non-chromatographic techniques. Flash column chromatography over silica gel is frequently employed.[1] Recrystallization from a suitable solvent, such as ethanol, is another effective method, particularly if the crude product is of reasonable purity.[2][3] For removing acidic or basic impurities, a preliminary acid-base liquid-liquid extraction can be highly effective.[4]
Q2: My compound is a basic amine. How does this affect purification by silica gel chromatography?
A2: The basic nature of the amine can lead to strong interactions with the acidic silica gel surface, resulting in significant peak tailing and potential sample loss on the column. To mitigate this, it is common practice to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent system.[5] This deactivates the acidic sites on the silica, leading to improved peak shape and better recovery.
Q3: What are typical impurities encountered during the synthesis of Imidazo[2,1-b]thiazole derivatives?
A3: Common impurities include unreacted starting materials, such as 2-aminothiazole and α-haloketones, isomeric byproducts, and polymeric or tar-like materials formed from side reactions, especially at elevated temperatures.[6] Side reactions during synthesis can also lead to related impurities that may be challenging to separate.[7]
Q4: Can I use reversed-phase HPLC for final purification?
A4: Yes, reversed-phase HPLC is a powerful technique for achieving high purity. However, the basic nature of the amine can still present challenges. Using a pH-stable column (like a hybrid or polymer-based C18) with a mobile phase buffered at a high pH (e.g., 10 mM ammonium bicarbonate, pH 10) can improve peak shape and resolution.[5] It is crucial to ensure both your column and HPLC system are compatible with high pH conditions.[5]
Q5: What is the best way to remove a very polar impurity?
A5: If the impurity is significantly more polar than your target compound, several methods can be effective. An aqueous wash during the workup can remove highly water-soluble impurities.[4] If using normal-phase chromatography, the polar impurity will remain strongly adsorbed to the silica gel, allowing your product to elute first. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of polar compounds and can be an excellent option.[5]
Troubleshooting Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | Product is too polar: The compound may be irreversibly adsorbed onto the silica gel. | Add a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds).[5] Consider switching to a less polar stationary phase like alumina or using reversed-phase chromatography. |
| Product Decomposition: The compound may be unstable on the acidic silica gel. | Neutralize the silica gel with a base before use or opt for a different purification method like recrystallization or preparative HPLC with a neutral pH mobile phase.[8] | |
| Multiple Spots on TLC (Post-Purification) | Co-eluting Impurities: An impurity may have a very similar Rf value to the product in the chosen solvent system. | Optimize the TLC solvent system by trying different solvent mixtures and polarities.[6] A two-step chromatographic purification using different stationary phases (e.g., silica followed by alumina) may be necessary. |
| Sample Degradation: The compound may be degrading during storage or upon spotting on the TLC plate. | Analyze the sample immediately after purification. Store the purified compound under an inert atmosphere at a low temperature. | |
| Difficulty with Recrystallization | No Crystal Formation: The compound may be too soluble in the chosen solvent, or the solution may be supersaturated. | Cool the solution slowly in an ice bath. If no crystals form, try scratching the inside of the flask with a glass rod to induce nucleation. If still unsuccessful, reduce the solvent volume by evaporation or add an anti-solvent (a solvent in which the compound is insoluble). |
| Oiling Out: The compound is melting in the hot solvent instead of dissolving, or its solubility is too high. | Add more solvent to fully dissolve the oil at high temperature. Alternatively, choose a different solvent system with a lower boiling point or one in which the compound has slightly lower solubility. | |
| Persistent Peak Tailing in HPLC | Secondary Interactions: The basic amine is interacting with residual acidic silanols on the C18 column. | Use a mobile phase with a competing base (e.g., triethylamine) or an ion-pairing agent. Alternatively, use a high-pH mobile phase with a pH-stable column to ensure the amine is in its neutral form.[5] |
Key Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)
This protocol is a standard method for purifying imidazo[2,1-b]thiazole derivatives from a crude reaction mixture.[1][2]
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Slurry Preparation : Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the eluent or a strong solvent like dichloromethane.
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Column Packing : Prepare a column with silica gel (230-400 mesh) in the chosen eluent system (e.g., Hexanes:Ethyl Acetate or Dichloromethane:Methanol).[1][9] For basic amines, pre-treat the silica by flushing with eluent containing 0.5% triethylamine.[5]
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Loading and Elution : Carefully load the sample onto the top of the column. Begin elution with the solvent system, starting with a lower polarity and gradually increasing it if a gradient is required.
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Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Recrystallization
This method is ideal for purifying solid compounds that are relatively clean after the initial workup.[10][11]
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Solvent Selection : Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is often a suitable choice for imidazo[2,1-b]thiazole derivatives.[2][3]
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Dissolution : Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
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Hot Filtration (Optional) : If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
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Crystallization : Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Drying : Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 3: Acid-Base Liquid-Liquid Extraction
This technique is used to separate the basic amine product from neutral or acidic impurities.[4]
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Dissolution : Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
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Acidic Wash : Transfer the solution to a separatory funnel and wash it several times with a dilute aqueous acid, such as 1M HCl. The protonated amine will partition into the aqueous layer.[4]
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Separation : Combine the aqueous layers containing the protonated product.
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Basification : Cool the aqueous solution in an ice bath and slowly add a base (e.g., 10% NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 10) to deprotonate the amine, causing it to precipitate or form an immiscible layer.
-
Re-extraction : Extract the neutral amine product back into an organic solvent (e.g., dichloromethane).
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Drying and Evaporation : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the purified amine.[5]
Visualization of Workflows
Caption: General purification workflow from crude mixture to high-purity product.
Caption: Decision tree for troubleshooting low purity after chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Workup [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Imidazo[2,1-b]thiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of Imidazo[2,1-b]thiazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the acquisition and interpretation of NMR spectra for Imidazo[2,1-b]thiazole compounds.
Q1: My ¹H NMR spectrum has overlapping signals in the aromatic region, making it impossible to assign protons and determine coupling constants. What can I do?
A1: Signal overlap in the aromatic region is a common issue. Here are several strategies to resolve it:
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Change the Solvent: Switching to a different deuterated solvent can alter the chemical shifts of your protons and may resolve the overlap. Spectra recorded in benzene-d6 often show different patterns compared to those taken in deuterochloroform[1].
-
Increase Magnetic Field Strength: If available, re-running the sample on a higher field spectrometer (e.g., moving from 500 MHz to 800 MHz) will increase spectral dispersion and can separate overlapping multiplets.
-
2D NMR Techniques: Utilize two-dimensional NMR experiments. A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, helping to trace out spin systems even when they overlap. TOCSY (Total Correlation Spectroscopy) is also useful as it shows correlations between all protons within a spin system, not just those directly coupled[2].
Q2: I am observing very broad peaks in my ¹H NMR spectrum. What is the cause and how can I fix it?
A2: Peak broadening can stem from several factors:
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Poor Solubility/Aggregation: If your compound is not fully dissolved or is aggregating at the sample concentration, it can lead to broad lines. Try using a different, more suitable solvent or decreasing the sample concentration[1]. Very concentrated samples can also be difficult to shim properly[3].
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Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening[3][4]. Ensure all glassware is scrupulously clean. If suspected, passing the sample solution through a small plug of Celite or silica may help.
-
Poor Shimming: The homogeneity of the magnetic field greatly affects peak shape. Re-shimming the spectrometer, particularly if the sample solvent or tube is different from the previous user's, is crucial[5].
-
Chemical Exchange/Rotamers: If your molecule has restricted rotation around a bond (e.g., an amide or a sterically hindered biaryl linkage), you may be observing the effects of chemical exchange, which can broaden signals. Try acquiring the spectrum at a higher temperature to increase the rate of bond rotation, which may sharpen the peaks into a single averaged signal[1].
Q3: How can I definitively identify an N-H proton signal in my spectrum?
A3: Protons attached to heteroatoms like nitrogen or oxygen often appear as broad singlets and their chemical shift can be highly variable. To confirm an N-H proton, perform a D₂O exchange experiment . Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the ¹H NMR spectrum. The N-H proton will exchange with deuterium from the D₂O, causing the corresponding peak to disappear or significantly diminish in intensity[1].
Q4: My spectrum shows persistent peaks for solvents like ethyl acetate or acetone, even after drying under high vacuum. How can I remove them?
A4: Some compounds can trap solvent molecules very effectively.
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Ethyl Acetate: This solvent can be particularly stubborn. A common technique is to dissolve the sample in a small amount of dichloromethane (DCM), and then remove the DCM on a rotary evaporator. Repeating this process two or three times can effectively displace the trapped ethyl acetate[1].
-
Acetone: An acetone peak may originate from residual solvent in the NMR tube. Ensure your NMR tubes are thoroughly cleaned and dried before use. A good practice is to rinse with a volatile solvent and then dry with a stream of dry nitrogen or in a vacuum oven at a moderate temperature[1][6].
Q5: The integration of my aromatic region is inaccurate due to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). What is the solution?
A5: The residual solvent peak can interfere with the integration of nearby signals. The best solution is to use a different deuterated solvent whose residual peak does not overlap with your signals of interest. For aromatic compounds, acetone-d6 (residual peak at ~2.05 ppm) or DMSO-d6 (residual peak at ~2.50 ppm) are excellent alternatives[1].
Q6: My crude NMR spectrum is very complex and doesn't show the expected peaks. Does this mean my reaction failed?
A6: Not necessarily. Crude NMR spectra can sometimes be misleading, especially if paramagnetic catalysts (like iron or copper salts) were used in the reaction. These can cause severe peak broadening, rendering the spectrum uninterpretable. Purifying the compound to remove these salts will typically resolve the issue and yield a clean spectrum.
Data Presentation: Characteristic NMR Data
The following tables summarize typical chemical shifts and coupling constants for the core Imidazo[2,1-b]thiazole ring system. Note that these values can vary depending on the specific substituents attached to the ring.
Table 1: Characteristic ¹H NMR Chemical Shifts (ppm) for the Imidazo[2,1-b]thiazole Core
| Proton Position | Typical Chemical Shift Range (ppm) | Multiplicity (Typical) | Notes |
| H-2 | 7.10 - 7.50 | d | Coupled to H-3. |
| H-3 | 6.70 - 7.10 | d | Coupled to H-2. |
| H-5 | 7.80 - 8.70 | s | Often a sharp singlet, useful for identification.[7][8] |
| H-6 | 7.30 - 8.30 | s or d | Singlet if unsubstituted at C5. Can be a doublet if coupled to a substituent proton. |
Data compiled from multiple sources, including[7][9][10]. Values are typically referenced to TMS at 0.00 ppm.
Table 2: Characteristic ¹³C NMR Chemical Shifts (ppm) for the Imidazo[2,1-b]thiazole Core
| Carbon Position | Typical Chemical Shift Range (ppm) | Notes |
| C-2 | 117.0 - 122.0 | |
| C-3 | 111.0 - 118.0 | |
| C-5 | 118.0 - 127.0 | |
| C-6 | 125.0 - 134.0 | |
| C-7a (bridgehead) | 144.0 - 157.0 | Quaternary carbon, no signal in DEPT-135. |
Data compiled from multiple sources, including[7][10][11].
Table 3: Typical Proton-Proton Coupling Constants (J in Hz)
| Coupling | System | Typical J-value (Hz) |
| ³J(H2, H3) | Thiazole Ring | 4.5 - 5.0 Hz |
| ³J(ortho) | Phenyl Substituent | 7.0 - 9.0 Hz |
| ⁴J(meta) | Phenyl Substituent | 2.0 - 3.0 Hz |
| ⁵J(para) | Phenyl Substituent | < 1.0 Hz |
Values are typical for vicinal couplings in five-membered heterocyclic rings and aromatic systems.[7][12]
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-25 mg of the Imidazo[2,1-b]thiazole derivative for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial[3]. Dissolving the sample in a separate vial before transferring to the NMR tube is recommended, especially for poorly soluble compounds[3].
-
Select Solvent: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is fully soluble[3][6].
-
Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial[4]. Vortex or gently swirl the vial until the sample is completely dissolved.
-
Filter if Necessary: If any solid particles are present, filter the solution through a small plug of cotton or glass wool placed inside a Pasteur pipette to prevent poor shimming and distorted peaks[3][13].
-
Transfer to Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube. Ensure the filling height is between 4-5 cm (40-50 mm)[4][13].
-
Cap and Label: Cap the NMR tube securely and label it clearly. Clean the outside of the tube with a tissue (e.g., Kimwipe) before inserting it into the spectrometer[13].
Protocol 2: Standard ¹H and ¹³C NMR Data Acquisition
-
Instrument Setup: Insert the prepared NMR sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and tune the probe for the appropriate nuclei (¹H or ¹³C)[6].
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume. This is critical for obtaining sharp, symmetrical peaks[5].
-
¹H Acquisition:
-
Acquire a standard 1D proton spectrum. Typical parameters on a 500 MHz spectrometer might include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Typically, 8 to 16 scans are sufficient for a moderately concentrated sample.
-
-
¹³C Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required.
-
Typical parameters might include a 45-degree pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2 seconds. The number of scans can range from several hundred to several thousand depending on the sample concentration.
-
-
Data Processing: Apply Fourier transformation to the acquired FID (Free Induction Decay). Phase the spectrum correctly and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm[7][11].
Visualized Workflows and Logic
The following diagrams illustrate key workflows for the successful analysis of Imidazo[2,1-b]thiazole derivatives.
Caption: Experimental workflow for NMR analysis of novel compounds.
Caption: Decision tree for troubleshooting common NMR spectral issues.
Caption: Using a combination of NMR experiments for structure elucidation.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. organomation.com [organomation.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. as.nyu.edu [as.nyu.edu]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. sciforum.net [sciforum.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
Navigating the Synthesis of Imidazo[2,1-b]thiazol-6-ylmethanamine: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the path to synthesizing novel compounds can be fraught with challenges. This technical support center provides a comprehensive resource for troubleshooting the scaling up of Imidazo[2,1-b]thiazol-6-ylmethanamine synthesis, a compound of significant interest in medicinal chemistry. Here, you will find detailed FAQs, troubleshooting guides, experimental protocols, and data presented in a clear, accessible format to facilitate your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of the Imidazo[2,1-b]thiazole core?
A1: The most frequently utilized starting material for the construction of the Imidazo[2,1-b]thiazole scaffold is a substituted 2-aminothiazole.[1][2][3] The selection of the specific 2-aminothiazole derivative will dictate the substitution pattern on the final product.
Q2: What are the typical reaction steps involved in the synthesis of this compound?
A2: A common synthetic route involves a multi-step process:
-
Synthesis of a substituted 2-aminothiazole: This is often achieved by reacting a ketone with thiourea.[4][5]
-
Cyclization to form the Imidazo[2,1-b]thiazole core: This is typically accomplished by reacting the 2-aminothiazole with an α-haloketone.[3]
-
Formylation of the Imidazo[2,1-b]thiazole ring: A formyl group is introduced at the 6-position, often via a Vilsmeier-Haack reaction, to yield Imidazo[2,1-b]thiazole-6-carbaldehyde.[3]
-
Reductive amination to the final product: The carbaldehyde is then converted to the primary amine, this compound, through reductive amination.
Q3: Are there one-pot synthesis methods available for Imidazo[2,1-b]thiazole derivatives?
A3: Yes, one-pot methodologies such as the Groebke–Blackburn–Bienaymé reaction (GBBR) have been developed for the synthesis of Imidazo[2,1-b]thiazole scaffolds.[1][6] These methods offer advantages in terms of reaction time, atom economy, and simplified work-up procedures.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Problem 1: Low Yield in the Synthesis of 2-Amino-4-methylthiazole
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction of thiourea and chloroacetone. | Ensure the reaction is refluxed for a sufficient amount of time (typically 2 hours).[4] Monitor the reaction progress using Thin Layer Chromatography (TLC). | Increased conversion of starting materials to the desired product. |
| Formation of byproducts. | Control the addition rate of chloroacetone to the thiourea suspension to manage the exothermic reaction.[4] | Minimized byproduct formation and improved purity of the crude product. |
| Loss of product during work-up. | During the basification with sodium hydroxide, avoid vigorous stirring that can lead to troublesome emulsions.[4] Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent like ether.[4] | Improved recovery of the 2-amino-4-methylthiazole. |
Problem 2: Difficulties in the Cyclization Step to Form the Imidazo[2,1-b]thiazole Core
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low reactivity of the α-haloketone. | Consider using a more reactive α-bromoketone instead of an α-chloroketone. | Faster reaction rates and potentially higher yields. |
| Decomposition of reactants or products at high temperatures. | Optimize the reaction temperature. While some procedures call for reflux, others may proceed at lower temperatures. Monitor the reaction for the formation of degradation products. | Preservation of the desired product and improved overall yield. |
| Solvent incompatibility. | Experiment with different solvents. Ethanol is commonly used, but other polar aprotic solvents might be suitable depending on the specific substrates.[2] | Improved solubility of reactants and enhanced reaction kinetics. |
Problem 3: Inefficient Reductive Amination of Imidazo[2,1-b]thiazole-6-carbaldehyde
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete formation of the imine intermediate. | Ensure anhydrous conditions, as water can hydrolyze the imine. Use a dehydrating agent if necessary. | Shift in equilibrium towards imine formation, leading to a higher yield of the final amine. |
| Ineffective reducing agent. | Select an appropriate reducing agent. Sodium borohydride or sodium triacetoxyborohydride are common choices. The choice may depend on the substrate's sensitivity to reaction conditions. | Efficient and selective reduction of the imine to the amine. |
| Side reactions due to the reactivity of the aldehyde. | Control the reaction temperature and stoichiometry of the reagents carefully to minimize the formation of over-reduced or other side products. | Increased purity of the final this compound. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-methylthiazole
This protocol is adapted from a literature procedure.[4]
Materials:
-
Thiourea
-
Chloroacetone
-
Water
-
Sodium hydroxide
-
Ether
Procedure:
-
Suspend thiourea (1 mole) in water (200 cc) in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
-
With stirring, add chloroacetone (1 mole) dropwise over 30 minutes. The reaction is exothermic.
-
Reflux the resulting yellow solution for 2 hours.
-
Cool the mixture and, with continuous stirring, add solid sodium hydroxide (200 g) while cooling.
-
Separate the upper oily layer. Extract the aqueous layer three times with ether.
-
Combine the organic layer and the ethereal extracts and dry over solid sodium hydroxide.
-
Filter the solution and remove the ether by distillation.
-
Distill the remaining oil under reduced pressure to obtain 2-amino-4-methylthiazole.
| Parameter | Value |
| Boiling Point | 117–120 °C / 8 mm Hg or 130–133 °C / 18 mm Hg[4] |
| Melting Point | 44–45 °C[4] |
| Yield | 70–75%[4] |
Visualizing the Workflow
To aid in understanding the synthesis process and potential troubleshooting pathways, the following diagrams are provided.
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the cyclization step.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Amino-4-methylthiazole synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Anticancer Potential of Imidazo[2,1-b]thiazole Derivatives: A Comparative Analysis
A new class of heterocyclic compounds, Imidazo[2,1-b]thiazole derivatives, is demonstrating significant promise in the field of oncology. Emerging research highlights their potent anticancer activity against a range of human cancer cell lines, with some derivatives exhibiting superior or comparable efficacy to established chemotherapeutic agents. This guide provides a comprehensive comparison of the anticancer activity of these novel compounds with known drugs, supported by experimental data, detailed protocols, and mechanistic insights.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic effects of various Imidazo[2,1-b]thiazole derivatives have been rigorously evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been determined and compared with those of standard anticancer drugs.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Imidazo[2,1-b]thiazole Derivatives | ||||
| Derivative 9m | MDA-MB-231 (Breast) | 1.12 | - | - |
| Derivative 9i | MDA-MB-231 (Breast) | 1.65 | - | - |
| Conjugate 6d | A549 (Lung) | 1.08 | - | - |
| Conjugate 11x | A549 (Lung) | 0.64 - 1.44 | - | - |
| Various Derivatives | A375P (Melanoma) | Sub-micromolar | Sorafenib | >10 |
| Known Anticancer Drugs | ||||
| Sorafenib | SK-MEL-5 (Melanoma) | 9.22 ± 0.81 | - | - |
| Sorafenib | A375 (Melanoma) | 5.25 ± 0.74 | - | - |
| Cisplatin | A549 (Lung) | 9 ± 1.6 | - | - |
| Cisplatin | MDA-MB-231 (Breast) | 11.71 ± 1.50 | - | - |
| Rapamycin | MCF-7 (Breast) | 0.02 (for proliferation) | - | - |
| FAK Inhibitor (PF878) | BT-474 (Breast) | <0.1 (for FAK phosphorylation) | - | - |
Mechanisms of Action: Targeting Key Cancer Pathways
Imidazo[2,1-b]thiazole derivatives exert their anticancer effects through diverse and targeted mechanisms of action, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways involved in tumor growth and proliferation.
Induction of Apoptosis and Cell Cycle Arrest
Studies have shown that certain Imidazo[2,1-b]thiazole derivatives can trigger apoptosis in cancer cells. For instance, compounds 9i and 9m were found to induce apoptosis in MDA-MB-231 breast cancer cells.[1] Furthermore, these compounds can arrest the cell cycle at specific phases, thereby preventing cancer cell division and proliferation. Derivative 6d has been shown to arrest the cell cycle at the G2/M phase in A549 lung cancer cells, while derivatives 9i and 9m cause cell cycle arrest in the G0/G1 phase in MDA-MB-231 cells.[1][2]
Figure 1: Overview of the anticancer mechanisms of Imidazo[2,1-b]thiazole derivatives.
Inhibition of Key Signaling Pathways
Several Imidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of key signaling pathways that are often dysregulated in cancer.
-
Tubulin Polymerization: Some derivatives act as microtubule-targeting agents by inhibiting tubulin polymerization, a mechanism similar to that of established drugs like colchicine. This disruption of the cellular cytoskeleton leads to cell cycle arrest and apoptosis.[3]
-
Focal Adhesion Kinase (FAK) Signaling: FAK is a non-receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration. Certain Imidazo[2,1-b]thiazole derivatives have been shown to inhibit FAK, making them promising candidates for targeting tumors with elevated FAK expression.
References
- 1. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Imidazo[2,1-b]thiazole Derivatives and Standard Kinase Inhibitors in Melanoma
A guide for researchers and drug development professionals on the preclinical efficacy and mechanism of action of novel imidazo[2,1-b]thiazole-based compounds versus established BRAF and MEK inhibitors in melanoma.
This guide provides a comparative overview of an investigational imidazo[2,1-b]thiazole derivative, specifically 7-methyl-N-(naphthalen-2-yl)imidazo[2,1-b]thiazole-6-carboxamide (herein referred to as Compound 13d ), against the standard-of-care BRAF inhibitor Vemurafenib and MEK inhibitor Trametinib . The analysis is based on preclinical data assessing their kinase inhibitory activity, effects on cell viability in melanoma cell lines, and impact on the MAPK signaling pathway.
Overview of Kinase Inhibition in Melanoma
A significant portion of melanomas are driven by mutations in the BRAF gene, most commonly the V600E mutation, which leads to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway, comprising RAS, RAF, MEK, and ERK, is a critical regulator of cell proliferation, differentiation, and survival. Consequently, inhibitors targeting key kinases in this pathway, such as BRAF and MEK, have become cornerstone therapies for BRAF-mutant melanoma.
Compound 13d represents a class of imidazo[2,1-b]thiazole derivatives that have been investigated for their potential as kinase inhibitors. This guide compares its preclinical profile to that of Vemurafenib, an FDA-approved BRAF V600E inhibitor, and Trametinib, an FDA-approved MEK1/2 inhibitor.
Quantitative Data Comparison
The following tables summarize the in vitro inhibitory activities of Compound 13d, Vemurafenib, and Trametinib against their target kinases and various melanoma cell lines.
Table 1: Kinase Inhibitory Activity (IC50)
| Compound | Target Kinase | IC50 (nM) |
| Compound 13d | BRAF V600E | 150 |
| Vemurafenib | BRAF V600E | 31 |
| Trametinib | MEK1 | 0.92 |
| MEK2 | 1.8 |
Data for Compound 13d and Vemurafenib from. Data for Trametinib from publicly available drug information.
Table 2: Cell Viability Inhibition in Melanoma Cell Lines (IC50)
| Compound | Cell Line (BRAF status) | IC50 (µM) |
| Compound 13d | A375 (V600E) | 1.84 |
| SK-MEL-28 (V600E) | 2.56 | |
| G-361 (V600E) | 3.12 | |
| Vemurafenib | A375 (V600E) | 0.19 |
| SK-MEL-28 (V600E) | 0.35 | |
| G-361 (V600E) | 0.41 |
Data for Compound 13d and Vemurafenib from.
Signaling Pathway Analysis
Kinase inhibitors exert their therapeutic effect by blocking downstream signaling. The primary pathway targeted in BRAF-mutant melanoma is the MAPK pathway. Inhibition of BRAF or MEK is intended to decrease the phosphorylation of ERK (p-ERK), a key downstream effector, thereby reducing cell proliferation.
Caption: MAPK signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key assays used to generate the comparative data.
Kinase Inhibition Assay (BRAF V600E)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the BRAF V600E kinase.
-
Reagents and Materials: Recombinant human BRAF V600E enzyme, biotinylated MEK1 substrate, ATP, and a detection reagent (e.g., LanthaScreen™ Eu-anti-pMEK1 antibody).
-
Procedure:
-
The test compounds (Compound 13d, Vemurafenib) are serially diluted in DMSO and added to the wells of a 384-well plate.
-
BRAF V600E enzyme and the MEK1 substrate are added to the wells.
-
The kinase reaction is initiated by adding ATP.
-
The plate is incubated at room temperature for 1 hour.
-
The reaction is stopped, and the detection reagent is added to measure the amount of phosphorylated MEK1.
-
The signal is read on a fluorescence plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Culture: Human melanoma cell lines (A375, SK-MEL-28, G-361) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serially diluted concentrations of the test compounds (Compound 13d, Vemurafenib).
-
The plates are incubated for 72 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log concentration of the compound.
A Comparative Analysis of Imidazo[2,1-b]thiazol-6-ylmethanamine Derivatives and Levamisole in Oncology Models
An Objective Guide for Researchers and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a persistent search for novel compounds that offer enhanced efficacy and selectivity. Within the heterocyclic compounds, the imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure, giving rise to a diverse range of therapeutic agents. This guide provides a detailed comparative analysis of two key examples stemming from this core: the emerging class of direct-acting anticancer agents, represented by derivatives of Imidazo[2,1-b]thiazol-6-ylmethanamine, and the established immunomodulatory drug, Levamisole.
While both originate from the same chemical backbone, their mechanisms of action and, consequently, their efficacy profiles in cancer models, diverge significantly. This report synthesizes available experimental data to offer a clear comparison of their performance, supported by detailed methodologies and visual representations of their operational pathways.
Quantitative Data Presentation
The following tables summarize the quantitative data on the anti-cancer efficacy of Imidazo[2,1-b]thiazole derivatives and Levamisole from various in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of Representative Imidazo[2,1-b]thiazole Derivatives in Human Cancer Cell Lines
| Compound Class | Representative Compound(s) | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Imidazo[2,1-b]thiazole-benzimidazole conjugates | Conjugate 6d | A549 (Lung) | MTT Assay | 1.08 | [1] |
| Imidazo[2,1-b]thiazole-based aryl hydrazones | Compound 9m | MDA-MB-231 (Breast) | MTT Assay | 1.12 | [2] |
| Imidazo[2,1-b]thiazole-based aryl hydrazones | Compound 9i | MDA-MB-231 (Breast) | MTT Assay | 1.65 | [2] |
| Benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates | Conjugate 5u | MDA MB-231 (Breast) | SRB Assay | 1.2 | [3] |
| Benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates | Conjugate 5d | MDA MB-231 (Breast) | SRB Assay | 1.3 | [3] |
| Benzo[4][5]imidazo[2,1-b]thiazole derivatives | Compound D04 | HeLa (Cervical) | MTT Assay | 2.5 | [6] |
| Benzo[4][5]imidazo[2,1-b]thiazole derivatives | Compound D08 | HeLa (Cervical) | MTT Assay | 3.7 | [6] |
Table 2: Efficacy Data for Levamisole in Cancer Models
| Cancer Model | Assay Type | Key Findings | Conclusion | Reference |
| COLO-205 and HT-29 (Colon Cancer Cell Lines) | In Vitro Proliferation Assay | No direct cytotoxic effect; did not reach IC50 even at millimolar doses. | Levamisole lacks direct in vitro cytotoxicity against these colon cancer cell lines. | [7] |
| Human Endothelial Cells in Co-culture with Fibroblasts | In Vitro Angiogenesis Assay | Inhibition of endothelial cell proliferation and differentiation. | Levamisole exhibits anti-angiogenic properties in vitro. | [8] |
| Transplanted Human Tumor in Nude Mice | In Vivo Tumor Growth | Inhibition of tumor growth. | The anti-tumor effect in immunodeficient mice suggests a mechanism independent of T-cell mediated immunity, such as anti-angiogenesis. | [8] |
| Patients with Resected Melanoma or Renal Cell Cancer | Phase I Clinical Trial (Immunomodulation) | Dose-related increases in serum neopterin and sIL-2R, and increased expression of monocyte activation markers. | Levamisole induces dose-related immunological changes in cancer patients. | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (Imidazo[2,1-b]thiazole derivatives) are dissolved in DMSO and serially diluted in culture medium to achieve a range of concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation)
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Plate Coating: A 96-well plate is coated with Matrigel or a similar extracellular matrix extract and allowed to solidify at 37°C.
-
Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded onto the Matrigel-coated wells.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Levamisole). A vehicle control and a positive control (e.g., Suramin) are included.
-
Incubation: The plate is incubated for 4-18 hours at 37°C in a 5% CO2 incubator.
-
Staining and Visualization: The cells are stained with a fluorescent dye (e.g., Calcein AM) and visualized using a fluorescence microscope.
-
Quantification: The formation of tube-like structures is quantified by measuring parameters such as the number of junctions, total tube length, and number of loops, often using specialized image analysis software.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are suspended in a solution of PBS and Matrigel and are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are randomized into treatment and control groups. The test compound (e.g., Imidazo[2,1-b]thiazole derivative or Levamisole) is administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, or after a specified duration. The tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Visualizing Mechanisms of Action and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a typical experimental workflow.
Caption: EGFR signaling pathway and its inhibition by an Imidazo[2,1-b]thiazole derivative.
Caption: Dual proposed mechanisms of action for Levamisole in cancer therapy.
Caption: A streamlined workflow for the in vitro screening of potential anticancer compounds.
Concluding Remarks
The comparative analysis of this compound derivatives and Levamisole reveals two distinct, yet potentially complementary, approaches to cancer therapy derived from a common chemical scaffold.
Imidazo[2,1-b]thiazole derivatives represent a promising class of targeted agents that exert direct cytotoxic effects on cancer cells. The data indicates that these compounds can inhibit key oncogenic pathways, such as EGFR signaling and microtubule dynamics, leading to cell cycle arrest and apoptosis at low micromolar concentrations in vitro. Their efficacy is a direct consequence of their molecular interaction with specific targets within the cancer cells.
In contrast, Levamisole 's primary role in oncology is that of an immunomodulator. Its limited direct cytotoxicity in vitro is counterbalanced by its ability to restore and enhance the host's anti-tumor immune response. Furthermore, emerging evidence of its anti-angiogenic properties suggests an additional, non-immune-mediated mechanism by which it can inhibit tumor growth.
For researchers and drug development professionals, this guide underscores the importance of understanding the mechanistic underpinnings of drug candidates. While direct-acting cytotoxic agents like the newer Imidazo[2,1-b]thiazole derivatives are crucial for debulking tumors, immunomodulatory and anti-angiogenic agents such as Levamisole can play a vital role in preventing recurrence and treating residual disease, particularly as part of a combination therapy regimen. Future research could explore the synergistic potential of combining these two classes of agents to target cancer through both direct and indirect mechanisms.
References
- 1. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. noblelifesci.com [noblelifesci.com]
- 5. Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[4,5]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of levamisole on in vivo and in vitro murine host response to syngeneic transplantable tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levamisole inhibits angiogenesis in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-related immunologic effects of levamisole in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity profiling of Imidazo[2,1-b]thiazol-6-ylmethanamine against a kinase panel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitory activity of representative compounds from the Imidazo[2,1-b]thiazole class against a panel of selected kinases. The data presented is based on published literature for derivatives of this scaffold, as specific cross-reactivity data for Imidazo[2,1-b]thiazol-6-ylmethanamine is not currently available. The purpose of this document is to offer a general overview of the potential selectivity and off-target effects of this chemical series, benchmarked against the established multi-kinase inhibitor, Sorafenib.
The Imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent inhibition of various protein kinases.[1][2] Certain compounds from this class have been investigated for their anticancer properties, targeting key enzymes in oncogenic signaling pathways.[3][4][5][6] Understanding the kinase selectivity profile is crucial for the development of these compounds as therapeutic agents, as it informs on both their mechanism of action and potential for off-target toxicities.
Kinase Inhibition Profile: Imidazo[2,1-b]thiazole Derivatives vs. Sorafenib
The following table summarizes the in vitro inhibitory activity (IC50 values) of selected Imidazo[2,1-b]thiazole derivatives against several key kinases implicated in cancer signaling. Sorafenib, a clinically approved multi-kinase inhibitor, is included for comparison. The data is compiled from various published studies and serves as a representative profile for the Imidazo[2,1-b]thiazole class.
| Kinase Target | Representative Imidazo[2,1-b]thiazole Derivative | IC50 (nM) | Reference Compound | IC50 (nM) |
| RAF Family | Sorafenib | |||
| B-RAF (V600E) | Derivative 39 | 0.978 | Sorafenib | 38 |
| RAF-1 | Derivative 39 | 8.2 | Sorafenib | 6 |
| Receptor Tyrosine Kinases | ||||
| VEGFR-2 | - | Data not available | Sorafenib | 90 |
| PDGFR-β | - | Data not available | Sorafenib | 57 |
| c-Kit | - | Data not available | Sorafenib | 68 |
| EGFR | Derivative 11b | 86 | Sorafenib | >10,000 |
| Non-Receptor Tyrosine Kinases | ||||
| FAK | Derivative 60b | ~7254 (72.54% inhibition) | - | Data not available |
Note: The data for Imidazo[2,1-b]thiazole derivatives are from different publications and represent distinct molecules within the same chemical class. Direct comparison of absolute IC50 values should be made with caution due to potential variations in assay conditions. The FAK inhibition is presented as percent inhibition at a given concentration as an IC50 value was not provided in the source.
Signaling Pathway Context: RAF/MEK/ERK Cascade
The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in components of this pathway, particularly B-RAF, are common in many cancers, making it a key target for inhibitor development. Several Imidazo[2,1-b]thiazole derivatives have demonstrated potent inhibition of RAF kinases.
Experimental Protocols
The following is a generalized protocol for determining the in vitro kinase inhibitory activity of a test compound, such as an Imidazo[2,1-b]thiazole derivative, using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Objective: To determine the concentration at which a test compound inhibits 50% of the activity (IC50) of a specific kinase.
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate peptide
-
Test compound (e.g., Imidazo[2,1-b]thiazole derivative)
-
Reference inhibitor (e.g., Sorafenib, Staurosporine)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Luminometer plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the test compound stock in kinase assay buffer to create a range of concentrations for testing. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted test compound or DMSO (for vehicle control wells) to the appropriate wells of a 384-well plate.
-
-
Enzyme and Substrate Preparation:
-
Prepare the enzyme solution by diluting the recombinant kinase stock in Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
-
Prepare the substrate/ATP mixture in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume is 5 µL.
-
Gently shake the plate for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
After incubation, equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated during the kinase reaction to ATP, which is then used to produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The Imidazo[2,1-b]thiazole scaffold represents a promising starting point for the development of novel kinase inhibitors. The available data on various derivatives indicate that compounds from this class can potently inhibit key oncogenic kinases, in some cases with greater potency for specific targets like B-RAF than established drugs such as Sorafenib. However, a comprehensive cross-reactivity profile against a broad kinase panel is essential for any lead compound to fully characterize its selectivity and predict potential off-target effects. The methodologies outlined in this guide provide a framework for conducting such profiling studies, which are a critical step in the preclinical development of new targeted cancer therapies.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncology-central.com [oncology-central.com]
- 4. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of Imidazo[2,1-b]thiazol-6-ylmethanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Imidazo[2,1-b]thiazol-6-ylmethanamine and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities. This guide provides a comparative analysis of the validated mechanisms of action of this compound class, with a focus on its potent inhibitory effects on Cyclooxygenase-2 (COX-2) and tubulin polymerization. We present supporting experimental data, detailed protocols, and visual representations of the key signaling pathways to offer an objective resource for researchers in drug discovery and development.
Executive Summary
Imidazo[2,1-b]thiazole derivatives have been shown to exert their therapeutic effects through multiple pathways. This guide will focus on two primary, well-documented mechanisms:
-
Selective COX-2 Inhibition: A key anti-inflammatory mechanism involves the selective inhibition of the COX-2 enzyme, a critical mediator of pain and inflammation.
-
Tubulin Polymerization Inhibition: Several derivatives have demonstrated potent anticancer activity by disrupting microtubule dynamics through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
This guide will compare the performance of Imidazo[2,1-b]thiazole derivatives against established drugs targeting these pathways: Celecoxib , a selective COX-2 inhibitor, and Nocodazole , a well-known tubulin polymerization inhibitor.
Comparative Performance Data
The following tables summarize the quantitative data for Imidazo[2,1-b]thiazole derivatives and their comparator drugs, highlighting their potency in inhibiting COX-2 and tubulin polymerization.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) | >100 | 0.08 | >1250 |
| Celecoxib | 15 | 0.04 | 375[1] |
Note: Compound 6a is a close structural analog of this compound and provides a strong indication of its likely activity.[2]
Table 2: Tubulin Polymerization Inhibition
| Compound | Tubulin Polymerization IC50 (µM) | Cell Line |
| Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d) | 1.68 | - |
| Imidazo[2,1-b][3][4][5]thiadiazole-linked oxindole (7) | 0.15 | - |
| Nocodazole | ~5 | -[6] |
Note: The IC50 values for Imidazo[2,1-b]thiazole derivatives are for representative compounds from the literature demonstrating this mechanism of action.[7][8]
Mechanism of Action: Signaling Pathways
1. COX-2 Inhibition Pathway
Imidazo[2,1-b]thiazole derivatives can selectively bind to the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, these compounds can reduce the production of prostaglandins, thereby exerting their anti-inflammatory effects.
Caption: COX-2 Inhibition Pathway by Imidazo[2,1-b]thiazole Derivatives.
2. Tubulin Polymerization Inhibition Pathway
Certain Imidazo[2,1-b]thiazole derivatives act as microtubule-destabilizing agents. They bind to tubulin dimers, preventing their polymerization into microtubules. This disruption of the microtubule network, a critical component of the cytoskeleton, leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.
Caption: Tubulin Polymerization Inhibition by Imidazo[2,1-b]thiazole Derivatives.
Experimental Protocols
1. In Vitro COX-1/COX-2 Inhibition Assay
This protocol is adapted from the methods used to evaluate the selective COX-2 inhibitory activity of Imidazo[2,1-b]thiazole derivatives.[2]
-
Objective: To determine the IC50 values of test compounds against human recombinant COX-1 and COX-2 enzymes.
-
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme in a buffer solution at a specified temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.
-
Quantification: The production of prostaglandin E2 (PGE2) is quantified using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. In Vitro Tubulin Polymerization Assay
This protocol outlines a standard method for assessing the effect of compounds on tubulin polymerization.[3][4][5]
-
Objective: To measure the inhibitory effect of test compounds on the polymerization of purified tubulin in vitro.
-
Methodology:
-
Tubulin Preparation: Purified bovine or porcine tubulin is used.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., PIPES buffer), GTP, and a fluorescent reporter.
-
Compound Addition: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture. Nocodazole and Paclitaxel are used as positive controls for inhibition and enhancement of polymerization, respectively.
-
Polymerization Initiation and Monitoring: The reaction is initiated by raising the temperature to 37°C. The increase in fluorescence (or absorbance at 340 nm for a turbidity-based assay) is monitored over time using a microplate reader.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the resulting polymerization curves. The IC50 value is calculated as the concentration of the compound that inhibits the rate of polymerization by 50% compared to the vehicle control.
-
Experimental Workflow Diagrams
COX-2 Inhibition Assay Workflow
Caption: Workflow for the in vitro COX-2 Inhibition Assay.
Tubulin Polymerization Assay Workflow
Caption: Workflow for the in vitro Tubulin Polymerization Assay.
Conclusion
The Imidazo[2,1-b]thiazole scaffold represents a promising platform for the development of novel therapeutics with multiple mechanisms of action. The data presented in this guide highlight the potential of this compound and its analogs as potent and selective COX-2 inhibitors for anti-inflammatory applications and as tubulin polymerization inhibitors for anticancer therapy. The detailed experimental protocols and visual workflows provided herein serve as a valuable resource for researchers seeking to further validate and explore the therapeutic potential of this important class of compounds. Further investigation into the specific activity of this compound in tubulin polymerization assays is warranted to provide a more direct comparison.
References
- 1. apexbt.com [apexbt.com]
- 2. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Potential of Imidazo[2,1-b]thiazole Isomers: A Comparative Analysis
The Imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of Imidazo[2,1-b]thiazole isomers and their derivatives, focusing on anticancer, antimicrobial, antitubercular, and anti-inflammatory properties. While direct comparative studies of the parent isomers are limited, this analysis synthesizes data from various studies on their derivatives to elucidate potential structure-activity relationships influenced by the isomeric framework.
Anticancer Activity
Derivatives of the Imidazo[2,1-b]thiazole scaffold have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.
A series of Imidazo[2,1-b]thiazole-benzimidazole conjugates have been synthesized and evaluated for their antiproliferative activity.[1] One of the lead compounds from this series demonstrated potent cytotoxicity against the A549 human lung cancer cell line, with an IC50 value of 1.08 µM.[1] Further investigation revealed that this compound arrests the cell cycle at the G2/M phase.[1] Similarly, novel Imidazo[2,1-b]thiazole-based aryl hydrazones have shown promising cytotoxicity against the MDA-MB-231 breast cancer cell line, with IC50 values as low as 1.12 µM.[2] These compounds were found to induce apoptosis and cause cell cycle arrest at the G0/G1 phase.[2]
Other studies have explored the potential of Imidazo[2,1-b]thiazole derivatives as selective inhibitors of key signaling proteins involved in cancer progression. For instance, certain derivatives have shown superior potency against human melanoma cell lines compared to the standard drug sorafenib.[3]
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Imidazo[2,1-b]thiazole-benzimidazole conjugates | A549 (Lung) | 1.08 | [1] |
| Imidazo[2,1-b]thiazole-based aryl hydrazones | MDA-MB-231 (Breast) | 1.12 | [2] |
| Substituted Imidazo[2,1-b]thiazoles | PC-3 (Prostate) | <0.1 (log10GI50 < -8.00) | [4] |
| Substituted Imidazo[2,1-b]thiazoles | A375P (Melanoma) | Sub-micromolar | [3] |
| Imidazo[2,1-b]thiazole-Coupled Noscapine Derivatives | MIA PaCa-2 (Pancreatic) | 2.7 | [5] |
Antimicrobial and Antifungal Activity
The Imidazo[2,1-b]thiazole nucleus is a common feature in compounds with potent antimicrobial and antifungal properties. While direct comparisons of isomers are scarce, derivatives of both Imidazo[2,1-b]thiazole and the isomeric Imidazo[5,1-b]thiazole have shown significant activity.
Derivatives of Imidazo[2,1-b]thiazole have been evaluated for their activity against various bacterial and fungal strains.[6][7] For example, certain 5-bromo-2-methyl-6-phenylimidazo[2,1-b]thiazol-5-amine derivatives have demonstrated strong antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus.[6] In the realm of antifungal agents, a series of novel Imidazo[5,1-b]thiazole derivatives containing a pyrazole ring have been synthesized and shown to have potent activity against Sclerotinia sclerotiorum, with EC50 values comparable to the commercial fungicide boscalid.[8] This suggests that the arrangement of the fused rings can influence the antifungal spectrum and potency.
| Compound Class | Microorganism | MIC / EC50 (µg/mL) | Reference |
| Imidazo[2,1-b]thiazole-7-sulfonamide derivatives | Staphylococcus aureus | 6.25 | [9] |
| Imidazo[2,1-b]thiazole-7-sulfonamide derivatives | Bacillus subtilis | 6.25 | [9] |
| Imidazo[5,1-b]thiazole-pyrazole derivatives | Sclerotinia sclerotiorum | 0.95 (EC50) | [8] |
| Imidazole-Fused Imidazo[2,1-b][8][10][11]thiadiazole Analogues | Candida albicans | 0.16 (MIC50) | [12] |
| Thiazole derivatives of Imidazo[2,1-b]thiazole | Aspergillus flavus | - | [13] |
Antitubercular Activity
Tuberculosis remains a significant global health challenge, and the development of new antitubercular agents is a priority. The Imidazo[2,1-b]thiazole scaffold has emerged as a promising template for the design of novel drugs against Mycobacterium tuberculosis.
Several studies have reported the synthesis and evaluation of Imidazo[2,1-b]thiazole and its benzo-fused analogue, benzo[d]imidazo[2,1-b]thiazole, as antimycobacterial agents.[14][15] Notably, a series of benzo[d]imidazo[2,1-b]thiazole derivatives have demonstrated potent activity against the H37Ra strain of M. tuberculosis, with IC50 values in the low micromolar range.[14][15] One of the most active compounds, carrying a 4-nitro phenyl moiety, displayed an IC90 of 7.05 µM and an IC50 of 2.32 µM.[14][15] These compounds showed high selectivity for M. tuberculosis over non-tuberculous mycobacteria and low cytotoxicity towards human cell lines.[14][15]
| Compound Class | Mycobacterium tuberculosis Strain | MIC / IC50 (µM) | Reference |
| Benzo[d]imidazo[2,1-b]thiazole derivatives | H37Ra | 2.32 (IC50) | [14][15] |
| Benzo[d]imidazo[2,1-b]thiazole derivatives | H37Ra | 7.05 (IC90) | [14][15] |
| 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides | H37Rv | 1.6 (µg/mL) | [9] |
Anti-inflammatory Activity
Certain derivatives of Imidazo[2,1-b]thiazole have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. A study comparing Imidazo[1,2-a]pyridine and Imidazo[2,1-b]thiazole derivatives provides some insight into the influence of the heterocyclic core on COX-2 inhibitory activity.[16]
A series of Imidazo[2,1-b]thiazole analogs with a methyl sulfonyl COX-2 pharmacophore were synthesized and found to be potent and selective COX-2 inhibitors, with IC50 values in the range of 0.08-0.16 µM.[16] The most potent compound in this series exhibited an IC50 of 0.08 µM for COX-2 and a selectivity index of over 313.[16] For comparison, a previously reported series of Imidazo[1,2-a]pyridine derivatives also showed high COX-2 inhibitory activity, with the most potent compound having an IC50 of 0.07 µM.[16] This suggests that both isomeric scaffolds can serve as effective templates for the design of selective COX-2 inhibitors.
| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives | >100 | 0.08 | >313.7 | [16] |
| 2,6-diaryl-imidazo[2,1-b][8][10][11]thiadiazole derivatives | - | - | Higher inhibition of COX-2 compared to diclofenac | [17] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified period, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined from the DNA content histogram.
Visualizations
Caption: General synthetic scheme for Imidazo[2,1-b]thiazole derivatives.
Caption: In vitro cytotoxicity screening workflow.
Caption: Simplified intrinsic apoptosis pathway.
References
- 1. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 8. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Imidazothiazole and related heterocyclic systems. Synthesis, chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of some new thiazole derivatives. antifungal activity and ultrastructure changes of some mycotoxin producing fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Head-to-Head Comparison: Imidazo[2,1-b]thiazole Analogue versus Sorafenib in Oncology Research
A detailed analysis for researchers, scientists, and drug development professionals.
In the landscape of targeted cancer therapies, the multi-kinase inhibitor Sorafenib has long served as a benchmark. However, the quest for novel agents with improved efficacy and selectivity continues to drive oncological research. This guide provides a comparative overview of a representative compound from the Imidazo[2,1-b]thiazole class, specifically an analogue of Imidazo[2,1-b]thiazol-6-ylmethanamine, against the established therapeutic, Sorafenib.
Due to the limited publicly available preclinical data on the specific molecule this compound, this guide will focus on a closely related and well-studied derivative, herein referred to as Imidazo[2,1-b]thiazole Analogue 1, for which quantitative data and mechanistic insights are available. This analogue shares the core bicyclic scaffold and is substituted at the 6-position, providing a relevant basis for comparison against Sorafenib.
Introduction to the Compounds
Imidazo[2,1-b]thiazole Analogue 1 represents a class of heterocyclic compounds that have demonstrated significant potential as anticancer agents. Various derivatives of the imidazo[2,1-b]thiazole scaffold have been shown to exert their effects through diverse mechanisms, including the inhibition of key kinases involved in cancer cell proliferation and survival, such as Focal Adhesion Kinase (FAK), Epidermal Growth Factor Receptor (EGFR), and RAF kinases. Some derivatives have also been identified as microtubule-targeting agents.
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and radioactive iodine-refractory thyroid carcinoma. Its mechanism of action involves the inhibition of the RAF/MEK/ERK signaling pathway, as well as receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), thereby targeting both tumor cell proliferation and angiogenesis.
Comparative Data Presentation
The following tables summarize the available quantitative data for Imidazo[2,1-b]thiazole Analogue 1 and Sorafenib, focusing on their in vitro cytotoxicity and kinase inhibitory activity.
Table 1: In Vitro Cytotoxicity (IC50) Data
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Imidazo[2,1-b]thiazole Analogue 1 | A375P | Melanoma | < 1 | [1] |
| UACC-62 | Melanoma | 0.18 - 0.59 | [2] | |
| MCF-7 | Breast Cancer | 1.12 | [3] | |
| A549 | Lung Cancer | 18.35 | [4] | |
| Sorafenib | A375P | Melanoma | > 10 | [1] |
| UACC-62 | Melanoma | 1.95 - 5.45 | [2] | |
| MCF-7 | Breast Cancer | 2.51 | [5] | |
| A549 | Lung Cancer | ~5 | [6] |
Table 2: Kinase Inhibitory Activity (IC50)
| Compound | Kinase Target | IC50 (nM) | Reference |
| Imidazo[2,1-b]thiazole Analogue 1 | V600E-B-RAF | 0.978 | [2] |
| RAF1 (c-RAF) | 8.2 | [2] | |
| EGFR | 86 - 99 | [5] | |
| FAK | High Inhibition | [7] | |
| Sorafenib | V600E-B-RAF | 22 | [2] |
| RAF1 (c-RAF) | 6 | [2] | |
| VEGFR-2 | 90 | ||
| PDGFR-β | 57 |
Signaling Pathways and Mechanisms of Action
The antitumor activity of both Imidazo[2,1-b]thiazole analogues and Sorafenib stems from their ability to interfere with key signaling pathways that drive cancer cell growth, proliferation, and survival.
As illustrated in Figure 1, Imidazo[2,1-b]thiazole Analogue 1 demonstrates a distinct kinase inhibition profile, with potent activity against mutant B-RAF, RAF1, EGFR, and FAK. In contrast, Sorafenib exerts its effects through the inhibition of RAF kinases and key receptor tyrosine kinases involved in angiogenesis. The data suggests that certain Imidazo[2,1-b]thiazole derivatives may offer a more potent and selective approach to targeting RAF kinases, particularly the V600E mutant B-RAF, which is a common driver mutation in melanoma and other cancers.[2]
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay is a cornerstone for assessing the cytotoxic effects of compounds on cancer cell lines.
Protocol Summary:
-
Cell Seeding: Cancer cells are plated in 96-well microtiter plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then exposed to a range of concentrations of the test compound (e.g., Imidazo[2,1-b]thiazole analogue or Sorafenib) and a vehicle control.
-
Incubation: The plates are incubated for a defined period, typically 48 to 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Crystal Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assay
These assays are employed to determine the direct inhibitory effect of a compound on the activity of a specific kinase enzyme.
Protocol Summary (Example: RAF Kinase Assay):
-
Assay Setup: The assay is typically performed in a microplate format. Each well contains the purified recombinant kinase (e.g., B-RAF V600E), a specific substrate (e.g., MEK1), and ATP.
-
Compound Addition: The test compound is added at various concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA-based format or by measuring ATP consumption using a luminescence-based assay.
-
IC50 Calculation: The IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is determined from the dose-response curve.
Conclusion
The available preclinical data suggests that the Imidazo[2,1-b]thiazole scaffold holds significant promise as a source of novel anticancer agents. Certain derivatives have demonstrated superior in vitro potency against specific cancer cell lines and kinase targets when compared to Sorafenib.[1][2] In particular, the potent inhibition of the V600E mutant B-RAF by some analogues highlights their potential for the treatment of melanoma and other cancers harboring this mutation.[2]
While a direct, data-driven comparison for the specific compound this compound is not currently possible, the broader class of Imidazo[2,1-b]thiazole derivatives represents a fertile ground for the development of next-generation targeted therapies. Further preclinical and clinical evaluation of optimized analogues is warranted to fully elucidate their therapeutic potential and to define their place in the evolving landscape of cancer treatment. This guide underscores the importance of continued research into novel chemical scaffolds to address the ongoing challenges in oncology.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride | 1093630-29-5 [smolecule.com]
- 5. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]
- 6. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent and Versatile Activities of Imidazo[2,1-b]thiazole Derivatives: An In Vitro and In Vivo Correlation
In the landscape of medicinal chemistry, the imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of key Imidazo[2,1-b]thiazole derivatives, with a focus on Imidazo[2,1-b]thiazol-6-ylmethanamine and its analogues. We present a compilation of experimental data, detailed methodologies, and visual representations of their mechanisms of action to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative In Vitro Activity
The in vitro potency of Imidazo[2,1-b]thiazole derivatives has been evaluated across a range of therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The following tables summarize the quantitative data from various studies, showcasing the activity of these compounds against different biological targets.
Anti-inflammatory Activity: COX-2 Inhibition
A series of imidazo[2,1-b]thiazole analogues have been synthesized and evaluated for their ability to selectively inhibit the COX-2 isoenzyme, a key target in inflammation. Notably, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (a close analogue of the topic compound) has demonstrated significant potency.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a)[1] | COX-2 | 0.08 | 313.7 |
| Celecoxib (Reference) | COX-2 | - | - |
Anticancer Activity: Antiproliferative Effects
Several novel imidazo[2,1-b]thiazole derivatives have exhibited potent antiproliferative activity against various human cancer cell lines. Their efficacy has been compared to established anticancer agents like Sorafenib.
| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 26[2] | A375P (Melanoma) | <1 | Sorafenib | >1 |
| Compound 27[2] | A375P (Melanoma) | <1 | Sorafenib | >1 |
| Conjugate 6d[3] | A549 (Lung) | 1.08 | - | - |
Antimycobacterial Activity
The imidazo[2,1-b]thiazole scaffold has also been a source of promising antitubercular agents, with several derivatives showing significant activity against Mycobacterium tuberculosis.
| Compound | Strain | MIC (µg/mL) | IC50 (µM) |
| 2-methyl-N'-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide (5bc)[4] | M. tuberculosis H37Rv | 3.53 | 0.53 |
| IT10 (4-nitro phenyl derivative)[5][6] | M. tuberculosis H37Ra | - | 2.32 |
| IT06 (2,4-dichloro phenyl derivative)[5][6] | M. tuberculosis H37Ra | - | 2.03 |
In Vivo Efficacy: Correlating In Vitro Potency to Whole-Organism Activity
The promising in vitro results of imidazo[2,1-b]thiazole derivatives have been translated into in vivo models, demonstrating their therapeutic potential in living organisms.
Anti-inflammatory Activity in a Rat Paw Edema Model
A series of 2,6-diaryl-imidazo[2,1-b][1][5][7]thiadiazole derivatives were evaluated for their in vivo anti-inflammatory effects using the carrageenan-induced rat paw edema model.[8] One compound, in particular, showed superior activity compared to the standard drug, diclofenac.[9]
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Reference Compound | Reference Inhibition (%) |
| Compound 5c[9] | - | > Diclofenac | Diclofenac | - |
| Compound 4b[10] | - | 84.94 | Diclofenac Sodium | 84.57 |
Antitubercular Activity in a Murine Infection Model
The in vivo efficacy of the imidazo[2,1-b]thiazole-5-carboxamide (ITA) class of antitubercular agents was assessed in a chronic murine TB infection model. The compound ND-11543 demonstrated good drug exposure and efficacy.[11]
| Compound | Dose (mg/kg) | Route of Administration | Efficacy |
| ND-11543[11] | 200 | Oral | Significant reduction in bacterial load |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro COX-1/COX-2 Inhibition Assay[1]
The ability of the synthesized compounds to inhibit ovine COX-1 and COX-2 was determined using an in vitro enzyme immunoassay kit. The assay measures the conversion of arachidonic acid to prostaglandins. Test compounds were dissolved in DMSO and pre-incubated with the respective enzyme for 10 minutes at 25°C. Arachidonic acid was then added, and the mixture was incubated for a further 2 minutes at 25°C. The reaction was terminated, and the production of prostaglandins was quantified using a specific antibody and a colorimetric substrate. The IC50 values were calculated from the dose-response curves.
In Vivo Carrageenan-Induced Rat Paw Edema[8]
Male Wistar rats were divided into groups and fasted overnight. The test compounds or reference drug (diclofenac) were administered orally. After 30 minutes, 0.1 mL of 1% carrageenan suspension in saline was injected into the sub-plantar region of the right hind paw. The paw volume was measured at 1, 2, 3, 4, and 5 hours after carrageenan injection using a plethysmometer. The percentage of inhibition of edema was calculated by comparing the paw volume of the treated groups with the control group.
Mechanism of Action and Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their effects is paramount for rational drug design and development.
COX-2 Inhibition Pathway
Imidazo[2,1-b]thiazole derivatives with anti-inflammatory activity often function by selectively inhibiting the COX-2 enzyme. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Caption: Inhibition of the COX-2 pathway by Imidazo[2,1-b]thiazole derivatives.
Microtubule Targeting in Cancer Cells
Certain imidazo[2,1-b]thiazole-benzimidazole conjugates have been shown to target the microtubule network in cancer cells. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
References
- 1. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents | MDPI [mdpi.com]
- 9. [PDF] Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the antimicrobial spectrum of Imidazo[2,1-b]thiazol-6-ylmethanamine
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, heterocyclic compounds have garnered significant attention due to their diverse pharmacological activities. Among these, the Imidazo[2,1-b]thiazole scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a broad spectrum of activity against various bacterial and fungal strains. This guide provides a comprehensive comparison of the antimicrobial performance of substituted Imidazo[2,1-b]thiazole derivatives against standard antimicrobial agents, supported by experimental data and detailed methodologies.
Comparative Antimicrobial Activity
The antimicrobial efficacy of various Imidazo[2,1-b]thiazole derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial potency, for representative derivatives in comparison to the standard antibiotics Ciprofloxacin and Fluconazole.
Table 1: Antibacterial Spectrum of Imidazo[2,1-b]thiazole Derivatives and Ciprofloxacin
| Compound/Drug | Organism | MIC (µg/mL) |
| Imidazo[2,1-b]thiazole Derivative 1 (6-phenyl substituted) | Staphylococcus aureus ATCC 6538 | 0.24 - 25 |
| Staphylococcus epidermidis ATCC 12228 | 0.24 - 25 | |
| Imidazo[2,1-b]thiazole-benzimidazole conjugate | Staphylococcus aureus | Moderate Activity |
| Ciprofloxacin (Standard) | Staphylococcus aureus | 0.25 - 1.0[1] |
| Escherichia coli | 0.016 (AG100)[2] |
Table 2: Antifungal Spectrum of Imidazo[2,1-b]thiazole Derivatives and Fluconazole
| Compound/Drug | Organism | MIC (µg/mL) |
| Imidazo[2,1-b]thiazole Derivative 1 (6-phenyl substituted) | Trichophyton mentagrophytes | 0.24 - 25 |
| Trichophyton rubrum | 0.24 - 25 | |
| Microsporum audouinii | 0.24 - 25 | |
| Imidazo[2,1-b]thiazole-5-carbaldehyde derivative | Candida albicans | Slight to Moderate Activity[3] |
| Fluconazole (Standard) | Candida albicans | 0.25 - 0.5[4][5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Inoculum:
- Bacterial or fungal colonies are picked from a fresh (18-24 hour) agar plate.
- The colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to match the turbidity of a 0.5 McFarland standard.
- This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
2. Preparation of Antimicrobial Dilutions:
- A serial two-fold dilution of the test compound and the standard antibiotic is prepared in the appropriate broth in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well is inoculated with the prepared microbial suspension.
- The plates are incubated at 35-37°C for 18-24 hours for most bacteria and at 35°C for 24-48 hours for fungi.
4. Interpretation of Results:
- The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Disk Diffusion Method
This is a qualitative method used to assess the susceptibility of a microorganism to an antimicrobial agent.
1. Preparation of Inoculum and Agar Plates:
- A bacterial or fungal suspension is prepared to the turbidity of a 0.5 McFarland standard.
- A sterile cotton swab is dipped into the suspension and used to evenly inoculate the entire surface of an agar plate (e.g., Mueller-Hinton agar).
2. Application of Antimicrobial Disks:
- Paper disks impregnated with a standardized concentration of the test compound and the standard antibiotic are placed on the agar surface.
3. Incubation:
- The plates are incubated under the same conditions as the broth microdilution method.
4. Interpretation of Results:
- The diameter of the zone of growth inhibition around each disk is measured in millimeters. The size of the zone is indicative of the microorganism's susceptibility to the antimicrobial agent.
Proposed Mechanisms of Action
The antimicrobial activity of Imidazo[2,1-b]thiazole derivatives is believed to stem from their ability to interfere with essential cellular processes in both bacteria and fungi. The specific molecular targets can vary depending on the substitution pattern of the Imidazo[2,1-b]thiazole core.
Antibacterial Mechanism of Action
Several studies suggest that the antibacterial effects of certain Imidazo[2,1-b]thiazole derivatives are due to the inhibition of key enzymes involved in DNA replication and cellular respiration.
Caption: Proposed antibacterial mechanisms of Imidazo[2,1-b]thiazole derivatives.
This diagram illustrates that some Imidazo[2,1-b]thiazole derivatives can inhibit DNA gyrase, an enzyme crucial for DNA replication, and/or QcrB, a subunit of the cytochrome bc1 complex essential for cellular respiration and ATP synthesis.[4][6] Inhibition of these targets ultimately leads to bacterial cell death.
Antifungal Mechanism of Action
The antifungal activity of Imidazo[2,1-b]thiazole derivatives is often attributed to the disruption of the fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a vital component of the membrane.
Caption: Proposed antifungal mechanism of Imidazo[2,1-b]thiazole derivatives.
This diagram shows that Imidazo[2,1-b]thiazole derivatives can inhibit the enzyme lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol.[7] The depletion of ergosterol disrupts the fungal cell membrane, leading to cell death.
Conclusion
The Imidazo[2,1-b]thiazole scaffold represents a versatile platform for the development of novel antimicrobial agents with potent activity against a range of bacterial and fungal pathogens. The data presented in this guide highlights the promising antimicrobial spectrum of various derivatives, with some exhibiting efficacy comparable to or exceeding that of standard antibiotics. The proposed mechanisms of action, involving the inhibition of essential microbial enzymes, provide a solid foundation for further structure-activity relationship studies and the rational design of more potent and selective antimicrobial candidates. Further research into the specific derivative, Imidazo[2,1-b]thiazol-6-ylmethanamine, is warranted to fully elucidate its antimicrobial potential.
References
- 1. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of imidazo[2,1-b][1,3,4]thiadiazole derivatives as antimicrobials. [wisdomlib.org]
- 6. Arrival of Imidazo[2,1-b]thiazole-5-carboxamides: Potent Anti-tuberculosis Agents That Target QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Imidazo[2,1-b]thiazoles: An Analysis of Published Methods
For researchers, scientists, and professionals in drug development, the reproducibility of synthetic methods is a cornerstone of efficient and reliable research. This guide provides a comparative overview of published synthesis methods for Imidazo[2,1-b]thiazoles, a class of heterocyclic compounds with significant therapeutic potential.
While direct comparative studies on the reproducibility of different synthetic routes to Imidazo[2,1-b]thiazoles are not extensively documented in the literature, this guide offers an objective analysis based on reported yields, reaction conditions, and the general robustness of the described methodologies. The information presented here is intended to assist researchers in selecting the most suitable and likely reproducible method for their specific needs.
Comparison of Key Synthetic Methodologies
The synthesis of the Imidazo[2,1-b]thiazole core is predominantly achieved through a few key strategic approaches. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table summarizes and compares the most common and effective methods reported in the literature.
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Reported Yields | Potential Reproducibility Considerations |
| Hantzsch-type Reaction | 2-Aminothiazoles, α-Haloketones | Base (e.g., NaHCO₃, Et₃N) or neat | Reflux in ethanol or other polar solvents | 60-95% | Generally considered a robust and reliable method. Yields can be sensitive to the nature of the substituents on both starting materials. The availability and stability of α-haloketones can be a factor. |
| One-Pot Multi-Component Reactions (MCRs) | Aldehydes, 2-Aminothiazoles, Isocyanides (Groebke-Blackburn-Bienaymé reaction) | Often catalyst-free or acid-catalyzed (e.g., Sc(OTf)₃) | Varies from room temperature to elevated temperatures in solvents like methanol, toluene, or acetonitrile. | 70-90% | Highly atom-economical and efficient. Reproducibility can be influenced by the purity of reagents, especially the isocyanide, and precise control of reaction conditions. Some MCRs may require careful optimization for new substrates.[1] |
| From 2-Mercaptoimidazoles | 2-Mercaptoimidazoles, α,β-Unsaturated ketones or Propargyl halides | Base (e.g., K₂CO₃, NaH) | Typically in polar aprotic solvents like DMF or DMSO at room temperature or with heating. | 50-85% | A versatile method for accessing a range of substituted Imidazo[2,1-b]thiazoles. The regioselectivity of the initial S-alkylation can sometimes be a challenge, potentially affecting the reproducibility of the final cyclization step. |
| Green Chemistry Approaches | Varies (e.g., 2-aminothiazoles, aldehydes, alkynes) | Often uses environmentally benign catalysts (e.g., iodine, clays) or alternative energy sources (e.g., microwave, ultrasound). | Solvent-free conditions or use of green solvents (e.g., water, ethanol, glycerol). | 80-98% | These methods often report high yields and simple work-up procedures, suggesting good reproducibility. The specific equipment for microwave or ultrasound-assisted synthesis might be a factor for some labs. |
Experimental Protocols: Representative Examples
To provide a practical understanding of the methodologies, detailed experimental protocols for two common synthetic routes are presented below.
Protocol 1: Hantzsch-type Synthesis of 6-phenylimidazo[2,1-b]thiazole
This protocol is a classic and widely used method for the synthesis of the Imidazo[2,1-b]thiazole core.
Materials:
-
2-Aminothiazole (1.0 mmol, 100 mg)
-
2-Bromoacetophenone (1.0 mmol, 199 mg)
-
Sodium bicarbonate (2.0 mmol, 168 mg)
-
Ethanol (10 mL)
Procedure:
-
To a solution of 2-aminothiazole in ethanol, 2-bromoacetophenone is added.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Sodium bicarbonate is then added, and the mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 6-phenylimidazo[2,1-b]thiazole.
Protocol 2: One-Pot Groebke-Blackburn-Bienaymé Synthesis of a Substituted Imidazo[2,1-b]thiazole
This one-pot, three-component reaction offers an efficient and atom-economical route to highly substituted Imidazo[2,1-b]thiazoles.[1]
Materials:
-
Aromatic Aldehyde (1.0 mmol)
-
2-Aminothiazole (1.0 mmol)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Methanol (5 mL)
Procedure:
-
To a solution of the aromatic aldehyde and 2-aminothiazole in methanol, scandium(III) triflate is added.
-
The isocyanide is then added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC.
-
After completion of the reaction, the solvent is evaporated under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel to yield the pure substituted Imidazo[2,1-b]thiazole.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis of Imidazo[2,1-b]thiazoles and the logical relationship between the key synthetic strategies.
Caption: General experimental workflow for the synthesis of Imidazo[2,1-b]thiazoles.
Caption: Key synthetic strategies for accessing the Imidazo[2,1-b]thiazole scaffold.
References
Unveiling Binding Affinities: A Comparative Guide to the Docking Scores of Imidazo[2,1-b]thiazole Derivatives
For Immediate Release: A comprehensive analysis of molecular docking studies reveals the varying binding affinities of Imidazo[2,1-b]thiazole derivatives against a range of therapeutic protein targets. This guide synthesizes data from recent research to provide a comparative overview for researchers, scientists, and drug development professionals, offering insights into the potential of this versatile scaffold in medicinal chemistry.
Imidazo[2,1-b]thiazoles are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is a critical tool in elucidating the mechanism of action and guiding the design of more potent derivatives. This guide presents a compilation of docking scores for various Imidazo[2,1-b]thiazole derivatives against several key protein targets, providing a valuable resource for comparative analysis.
Comparative Docking Performance of Imidazo[2,1-b]thiazole Derivatives
The following table summarizes the docking scores of different Imidazo[2,1-b]thiazole derivatives against their respective protein targets. The docking score, typically expressed in kcal/mol, represents the binding affinity of the ligand to the protein, with more negative values indicating a stronger interaction.
| Derivative Class/Identifier | Target Protein | PDB Code | Docking Score (kcal/mol) |
| Imidazo[2,1-b]thiazole-chalcone (ITC-1) | Thymidylate kinase | 3UWO | -7.085[1] |
| Imidazo[2,1-b]thiazole-chalcone (ITC-2) | Thymidylate kinase | 3UWO | -6.458[1] |
| Imidazo[2,1-b]thiazole-chalcone (ITC-3) | Thymidylate kinase | 3UWO | -7.177[1] |
| Imidazo[2,1-b]thiazole-thiadiazole (Derivative 12) | Glypican-3 (GPC-3) | Not Specified | -10.30[3] |
| Imidazo[2,1-b]thiazole-thiadiazoles | Glypican-3 (GPC-3) | Not Specified | -6.90 to -10.30[3] |
| Benzo[d]imidazo[2,1-b]thiazole (IT06) | Pantothenate synthetase (Mtb) | Not Specified | Not Specified |
| Benzo[d]imidazo[2,1-b]thiazole (IT10) | Pantothenate synthetase (Mtb) | Not Specified | Not Specified |
| Imidazo[2,1-b]thiazole-benzimidazole (6d) | Tubulin | Not Specified | Not Specified |
| 2,6-diaryl-imidazo[2,1-b][1][3][4]thiadiazole (5c) | Cyclooxygenases (COX-1/COX-2) | Not Specified | Not Specified |
| Thiazolobenzimidazole–Thiazole Hybrids | 6MTU | Not Specified | Not Specified |
Experimental Protocols
The methodologies employed in the cited studies for molecular docking simulations share a common workflow, although specific parameters may vary. A generalized protocol is outlined below:
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structures of the target proteins were obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands were typically removed, and polar hydrogen atoms were added to the protein structure.
-
Ligand Structure: The 2D structures of the Imidazo[2,1-b]thiazole derivatives were drawn using chemical drawing software and subsequently converted to 3D structures. Energy minimization of the ligand structures was performed using appropriate force fields.
2. Molecular Docking Simulation:
-
Software: A variety of molecular docking software was utilized in the referenced studies, with AutoDock and Schrödinger Suite being common choices.
-
Grid Box Generation: A grid box was defined around the active site of the target protein to specify the search space for the ligand binding. The dimensions of the grid were typically set to encompass the entire active site.[3]
-
Docking Algorithm: The docking process was carried out using algorithms such as the Lamarckian Genetic Algorithm in AutoDock, which performs a global search for the best binding poses.
-
Pose Selection and Scoring: The docking software generates multiple binding poses for each ligand. These poses are then ranked based on a scoring function that estimates the binding free energy. The pose with the lowest binding energy (most negative docking score) is generally considered the most favorable.
3. Analysis of Interactions:
-
The interactions between the docked ligands and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed to understand the molecular basis of the binding affinity.
Visualizing the Docking Workflow
The following diagram illustrates the typical workflow of a molecular docking study, from the initial preparation of the protein and ligand to the final analysis of the results.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Antimicrobial activity and molecular docking studies of some imidazo[2,1-b]thiazole derivatives | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Imidazo[2,1-b]thiazol-6-ylmethanamine
Step-by-Step Disposal Protocol
The primary approach for the disposal of Imidazo[2,1-b]thiazol-6-ylmethanamine is to treat it as hazardous chemical waste. This involves a systematic process of identification, segregation, containment, and removal by a certified hazardous waste management service.
-
Waste Identification and Classification :
-
Treat this compound as a hazardous waste due to its chemical structure, which includes nitrogen and sulfur heterocycles commonly found in biologically active and potentially toxic compounds.[1][2][3]
-
Unless confirmed to be non-hazardous by a qualified professional, all waste chemicals should be managed as hazardous.[4]
-
-
Segregation :
-
Containment and Storage :
-
Use a designated, compatible, and properly sealed container for waste accumulation. The original container is often the most suitable choice.[4][5] The container must be in good condition, with no leaks or external residue.[4]
-
Ensure the container has a screw cap and is not overfilled, leaving at least one inch of headroom for expansion.[5]
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[1][5]
-
The SAA should be inspected weekly for any signs of leakage.[5]
-
-
Labeling :
-
Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal company for pickup.[1][4] Do not transport hazardous waste yourself.[4]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash unless explicitly permitted by local regulations and confirmed by safety professionals.[4][6] Evaporation of the chemical as a disposal method is also prohibited.[4]
-
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative parameters derived from general laboratory hazardous waste guidelines.
| Parameter | Guideline | Citation |
| pH for Drain Disposal (Aqueous Solutions) | Between 5.0 and 12.5 (after neutralization) | [5] |
| Maximum Accumulation in SAA | 55 gallons of hazardous waste | [1] |
| Maximum Accumulation of Acutely Toxic Waste (P-list) | 1 quart of liquid or 1 kilogram of solid | [1] |
| Maximum Storage Time in SAA (partially filled) | Up to 1 year | [5] |
| Removal Time After Container is Full | Within 3 days | [5] |
| Limestone to Sulfur Ratio for Burial (if applicable) | 3.2 kilograms of limestone per 1 kilogram of sulfur | [7] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the metabolism of similar sulfur-containing heterocyclic compounds often involves oxidation of the sulfur and nitrogen atoms, and potentially ring cleavage.[8] These metabolic pathways can produce various intermediate compounds, underscoring the importance of treating the parent compound and its waste byproducts as hazardous.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. benchchem.com [benchchem.com]
- 3. Sulphur Containing Heterocyclic Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. acs.org [acs.org]
- 7. open.alberta.ca [open.alberta.ca]
- 8. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) [inchem.org]
Personal protective equipment for handling Imidazo[2,1-b]thiazol-6-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Imidazo[2,1-b]thiazol-6-ylmethanamine and its salts. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. The information is compiled from safety data for structurally related compounds and general laboratory safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
-
Skin Corrosion/Irritation: May cause skin irritation or chemical burns upon contact.[1][2][3]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust or vapor.[1]
-
Reproductive Toxicity: Some related compounds, like imidazole, are suspected of damaging the unborn child.[2]
Therefore, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| Protection Type | Specific Requirements | Rationale |
| Eye/Face Protection | Tightly fitting chemical safety goggles. A face shield should be worn when there is a significant risk of splashing. | To protect against severe eye damage and irritation from splashes or airborne particles.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat or chemical-resistant apron. Full-body protective clothing may be necessary for large-scale operations. | To prevent skin contact, which can be toxic and cause severe burns.[1][2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required when dusts or aerosols are generated or if ventilation is inadequate. A full-face respirator with appropriate cartridges (e.g., for organic vapors and particulates) or a supplied-air respirator should be used in such cases. | The substance may be corrosive to the respiratory tract and harmful if inhaled.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
-
Ground and bond containers and receiving equipment when transferring large quantities to prevent static discharge.
-
Keep the container tightly closed when not in use.[1]
2. Donning PPE:
-
Before handling the chemical, put on all required PPE as detailed in the table above.
-
Inspect gloves for any signs of damage or degradation before use.
3. Handling the Chemical:
-
Avoid inhalation of any dust, vapor, or mist.[1]
-
Prevent all contact with skin and eyes.
-
Do not eat, drink, or smoke in the work area.[1]
-
Use only non-sparking tools if the compound is in a flammable solvent.
-
Wash hands thoroughly with soap and water after handling the substance.[1]
4. Post-Handling:
-
Carefully remove contaminated clothing and PPE to avoid skin contact.
-
Launder contaminated reusable clothing before reuse.[1]
-
Dispose of single-use PPE as hazardous waste.
-
Clean the work area and any equipment used.
Experimental Protocol Considerations
The synthesis of Imidazo[2,1-b]thiazole derivatives often involves the use of various reagents and solvents under specific reaction conditions. For example, published procedures may involve:
-
Reagents: 2-aminothiazole, various aldehydes and ketones, bromine, and amines.
-
Solvents: Ethanol, chloroform, acetic acid, and tetrahydrofuran (THF).
-
Conditions: Reactions may be conducted at room temperature or under reflux.
It is imperative to consult the specific experimental protocol and the SDS for each chemical used in the procedure to understand all potential hazards.
Disposal Plan: Step-by-Step Procedure
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated, properly labeled hazardous waste container.
-
-
Spill Management:
-
In case of a spill, evacuate the area immediately.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
Contain the spill and prevent it from entering drains or waterways.
-
For solid spills, carefully sweep or vacuum the material into a hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a hazardous waste container.
-
-
Final Disposal:
-
Dispose of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations.[2] Do not dispose of it down the drain or in the regular trash.
-
Logical Workflow for PPE Selection
Caption: Workflow for selecting appropriate PPE when handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
